Methyl 5-fluoro-2-methoxyisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZFUOFJGGNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate
Abstract
Methyl 5-fluoro-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both fluoro- and methoxy- substituents on the isonicotinate scaffold imparts unique electronic and metabolic properties, making it a valuable building block for complex pharmaceutical agents. This guide provides an in-depth analysis of a robust and logical synthetic pathway to this target molecule. We will explore the strategic rationale, key reaction mechanisms, detailed experimental protocols, and critical process considerations, designed for researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physical and chemical properties, including its acidity/basicity (pKa), lipophilicity, and metabolic stability.[1] Specifically, the C-F bond is stronger than a C-H bond, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[1]
Pyridine rings are ubiquitous in pharmaceuticals, and their functionalization is key to tuning biological activity. This compound combines three critical pharmacophoric elements: a hydrogen bond accepting pyridine nitrogen, a metabolically robust fluorine atom, and a methoxy group that can modulate solubility and receptor interactions. This guide delineates a primary synthetic route based on established, high-yielding chemical transformations, beginning from a readily accessible precursor.
Retrosynthetic Analysis and Strategic Pathway
A logical synthesis plan begins with a retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. The primary strategic disconnections for this compound are the ester and the methoxy-aryl ether bonds.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a logical forward synthesis proceeding through two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide at the C-2 position of the pyridine ring with a methoxide nucleophile.
-
Esterification: Conversion of the C-4 carboxylic acid to its corresponding methyl ester.
The most efficient pathway involves starting with 2-Chloro-5-fluoroisonicotinic acid , a commercially available intermediate[2], followed by methoxylation and then esterification.
Primary Synthetic Pathway: Detailed Protocols and Mechanistic Insights
This section details the step-by-step synthesis, providing both the procedural "how" and the mechanistic "why" for each transformation.
Workflow Overview
Caption: Mechanism of the SNAr methoxylation step.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction: To the freshly prepared sodium methoxide solution, add 2-Chloro-5-fluoroisonicotinic acid [2](1.0 equivalent) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding aqueous hydrochloric acid (e.g., 2M HCl) until the pH is acidic (~pH 3-4). This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 5-fluoro-2-methoxyisonicotinic acid.
Step 2: Synthesis of this compound via Fischer Esterification
The final step is the conversion of the carboxylic acid to the target methyl ester. The Fischer esterification is a classic, acid-catalyzed method that is highly effective for this transformation. [3] Expertise & Causality: The reaction is an equilibrium process. [3]To drive it towards the product side, an excess of the alcohol (methanol) is used, acting as both a reagent and the solvent, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride,[4] is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
Experimental Protocol:
-
Reaction Setup: Suspend 5-fluoro-2-methoxyisonicotinic acid (1.0 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. Alternatively, the methanol can be saturated with dry hydrogen chloride gas. [4]3. Heating: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Wash the organic layer subsequently with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure this compound.
Summary of Key Parameters
The following table summarizes the critical parameters for the proposed synthetic route.
| Parameter | Step 1: SNAr Methoxylation | Step 2: Fischer Esterification |
| Key Reagents | 2-Chloro-5-fluoroisonicotinic acid, Sodium Methoxide | 5-Fluoro-2-methoxyisonicotinic acid, Methanol |
| Catalyst | N/A (Stoichiometric base) | Concentrated H₂SO₄ or HCl (gas) |
| Solvent | Anhydrous Methanol | Anhydrous Methanol |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Typical Duration | 4-8 hours | 12-24 hours |
| Work-up | Acidic quench, Filtration | Neutralization, Extraction |
| Purification | Simple filtration and drying | Column Chromatography / Distillation |
Conclusion
The synthesis of this compound can be reliably achieved through a robust and scalable two-step sequence starting from the commercially available 2-Chloro-5-fluoroisonicotinic acid. The pathway leverages two fundamental and well-understood organic reactions: Nucleophilic Aromatic Substitution and Fischer Esterification. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the process, ensuring a high yield of this valuable synthetic intermediate for applications in drug discovery and development.
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Staveness, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
-
Synthesis of 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid methyl ester. Molbase. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]
- Esterification of pyridine carboxylic acids.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
"Methyl 5-fluoro-2-methoxyisonicotinate chemical properties"
An In-depth Technical Guide to Methyl 5-fluoro-2-methoxyisonicotinate
Abstract
This compound is a substituted pyridine derivative that serves as a highly functionalized and valuable building block in modern synthetic chemistry. The strategic placement of its fluoro, methoxy, and methyl ester groups on the isonicotinate core provides multiple reaction handles and modulates the electronic and physicochemical properties of the scaffold. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, reactivity profile, and its emerging applications, particularly as an intermediate in the design and development of complex organic molecules for the pharmaceutical and agrochemical industries.
Core Molecular Profile and Physicochemical Properties
This compound is a compound whose utility is defined by the interplay of its constituent functional groups. The pyridine ring, an electron-deficient heterocycle, is further influenced by the electron-donating methoxy group at the C2 position and the strongly electron-withdrawing fluorine atom at the C5 position. This electronic push-pull system, combined with the ester functionality at C4, creates a unique reactivity profile.
Structural and General Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 5-fluoro-2-methoxypyridine-4-carboxylate |
| CAS Number | 116529-56-1 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Purity | Commercially available with purities often >95% |
graph "Methyl_5_fluoro_2_methoxyisonicotinate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"];
// Substituents on C2 O_methoxy [label="O", pos="-2.4,0!"]; C_methoxy [label="CH₃", pos="-3.6,0.7!"];
// Substituent on C5 F5 [label="F", pos="2.4,2.8!"];
// Substituent on C4 (Ester) C_ester [label="C", pos="0,4.2!"]; O_double [label="O", pos="-1,4.9!"]; O_single [label="O", pos="1,4.9!"]; C_methyl [label="CH₃", pos="2,5.6!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds C2 -- O_methoxy; O_methoxy -- C_methoxy; C5 -- F5; C4 -- C_ester; C_ester -- O_double [style=double, len=0.8]; C_ester -- O_single; O_single -- C_methyl;
// Aromaticity indication (could be implied or drawn with inner circle) }
Caption: Chemical structure of this compound.
Spectroscopic Profile
The spectroscopic data for this molecule are highly characteristic and essential for reaction monitoring and quality control. While a dedicated spectrum was not found in the search results, an expert prediction based on fundamental principles and data from analogous structures is provided below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two singlets for the non-equivalent aromatic protons and two singlets for the methyl groups.
-
H3 Proton: Expected around δ 7.5-7.8 ppm. Its signal will be a doublet due to coupling with the C5-Fluorine atom (⁴JH-F coupling is common in such systems).
-
H6 Proton: Expected around δ 8.1-8.4 ppm. This proton is ortho to the ring nitrogen and will appear as a singlet or a very narrow doublet from smaller long-range couplings.
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be distinguished by the large C-F coupling constant.
-
C5 (C-F): Expected around δ 155-160 ppm, appearing as a large doublet (¹JC-F ≈ 230-250 Hz).
-
C2 (C-O): Expected around δ 160-165 ppm.
-
C4 (C-COOR): Expected around δ 140-145 ppm, likely showing a smaller C-F coupling (³JC-F).
-
Ester Carbonyl (C=O): Expected around δ 164-168 ppm.
-
Methyl Carbons (-OCH₃, -COOCH₃): Expected in the δ 52-55 ppm region.
-
-
Mass Spectrometry (MS): In an ESI-MS experiment, the compound will readily protonate to show a prominent [M+H]⁺ ion at m/z 186.05.
Synthesis and Manufacturing Pathways
The synthesis of this compound typically relies on building the substitution pattern on a pre-formed pyridine ring. The most logical and industrially scalable approaches involve late-stage esterification or nucleophilic aromatic substitution.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the most labile or easily formed bonds first. Here, the ester and methoxy ether linkages are prime candidates for disconnection, leading back to a more readily available halogenated pyridine precursor.
Caption: Retrosynthetic analysis for this compound.
Recommended Synthetic Protocol: Esterification Route
This protocol is adapted from a standard procedure for the esterification of a related bromo-fluoro-isonicotinic acid and represents a reliable method.[1]
Objective: To synthesize this compound from 5-fluoro-2-methoxyisonicotinic acid.
Materials:
-
5-fluoro-2-methoxyisonicotinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10-15 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), suspend 5-fluoro-2-methoxyisonicotinic acid in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride dropwise to the stirred suspension.
-
Scientist's Note: This addition is highly exothermic and releases HCl and SO₂ gas. The slow addition at 0 °C is critical for controlling the reaction temperature. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the active species for converting the carboxylic acid to the acyl chloride, which is then immediately esterified by the methanol solvent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. b. Carefully dilute the residue with water and cool in an ice bath. c. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is approximately 8. d. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Isolation and Purification: a. Combine the organic extracts and dry over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, purify the product via flash column chromatography on silica gel.
Chemical Reactivity and Derivatization
The utility of this compound lies in its potential for selective chemical transformations at its multiple functional sites.
Caption: Key derivatization pathway via ester hydrolysis and amide coupling.
-
Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH in a water/methanol mixture) to yield the corresponding 5-fluoro-2-methoxyisonicotinic acid.[2] This carboxylic acid is a crucial intermediate for forming amide bonds, which are fundamental linkages in many biologically active molecules.
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amide derivatives. This is the most common and powerful application of this scaffold in drug discovery.
-
Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C2 position is generally a poor leaving group. However, the electron-deficient nature of the pyridine ring, enhanced by the C5-fluoro group, means that substitution could potentially be forced under harsh conditions. More relevantly, the synthetic precursors, such as 2-chloro-5-fluoroisonicotinates, are highly susceptible to SNAr, allowing for the introduction of various nucleophiles (alcohols, amines, thiols) at the C2 position.[2]
Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry. The specific combination of substituents in this compound makes it a desirable intermediate for accessing novel chemical space.
-
Scaffold for Bioactive Molecules: The isonicotinate core is present in numerous drugs. This compound provides a pre-functionalized version that allows for rapid diversification. For instance, related fluorinated benzimidazole derivatives have shown promise as anti-cancer agents by targeting microtubules.[3]
-
Role of Fluorine: The fluorine atom at the C5 position is a key feature. In drug design, fluorine is often used to:
-
Block Metabolic Attack: It can prevent cytochrome P450-mediated oxidation at that position, increasing the metabolic stability and half-life of a drug candidate.
-
Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can alter a molecule's solubility, cell permeability, and off-target activity.
-
Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[4]
-
-
Intermediate for Agrochemicals: The trifluoromethylpyridine motif, structurally related to this compound, is a key component in several important herbicides and pesticides.[5] This highlights the broader applicability of fluorinated pyridine intermediates in the life sciences.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is a synthesis based on safety data sheets for structurally similar compounds.[6][7]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). Methyl 5-fluoro-2-methylisonicotinate. Retrieved from [Link]
-
Chemcia Scientific, LLC. (n.d.). 5-Fluoro-2-methyl-isonicotinic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyloxirane-2-carboxylic acid methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid, methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 5-FLUORO-3-PYRIDINECARBOXYLATE. Retrieved from [Link]
Sources
- 1. METHYL 2-BROMO-5-FLUOROISONICOTINATE CAS#: 885588-14-7 [m.chemicalbook.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Methyl 5-fluoro-2-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—have led to the development of numerous successful therapeutic agents. Within the vast landscape of fluorinated heterocycles, substituted pyridines represent a privileged class of compounds due to their prevalence in biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, building block: Methyl 5-fluoro-2-methoxyisonicotinate .
As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the synthesis, characterization, and potential applications of this compound. The information herein is curated to empower researchers to make informed decisions in their experimental design and to foster a deeper understanding of the causality behind synthetic and analytical methodologies.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1214346-01-6 |
| IUPAC Name | methyl 5-fluoro-2-methoxypyridine-4-carboxylate |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
Predicted Physicochemical Properties:
While extensive experimental data on all physicochemical properties are not publicly available, computational models provide valuable estimates for guiding experimental work.
| Property | Predicted Value |
| Boiling Point | 264.0 ± 40.0 °C |
| Density | 1.660 ± 0.06 g/cm³ |
| pKa | -3.76 ± 0.18 |
These predicted values suggest that this compound is a relatively high-boiling liquid or low-melting solid at standard conditions, with a density significantly greater than water. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a common feature of pyridines bearing electron-withdrawing groups.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through the esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxyisonicotinic acid. This transformation is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. This analysis simplifies the target molecule into more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general and robust method for the synthesis of this compound from 5-fluoro-2-methoxyisonicotinic acid. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
5-fluoro-2-methoxyisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-methoxyisonicotinic acid in an excess of anhydrous methanol. The use of excess methanol serves both as a reagent and a solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution. Alternatively, for a non-reversible reaction, thionyl chloride can be slowly added at room temperature.[1] The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the acid catalyst and any remaining unreacted carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Ethyl acetate is a suitable solvent for extracting the ester while being immiscible with the aqueous layer.
-
Combine the organic layers and wash with brine. The brine wash helps to remove any residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This final step removes any non-volatile impurities, yielding the pure product.
Spectroscopic Characterization
Thorough spectroscopic analysis is paramount for confirming the identity and purity of a synthesized compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Predicted ¹H NMR Spectrum
Based on the structure of this compound, the following proton signals are expected:
-
A singlet for the methyl ester protons (-OCH₃), likely in the range of 3.8-4.0 ppm.
-
A singlet for the methoxy group protons (-OCH₃) attached to the pyridine ring, likely in a similar region.
-
Two distinct signals for the aromatic protons on the pyridine ring. Due to the fluorine substitution, these protons will exhibit coupling to the fluorine atom, resulting in doublets or more complex splitting patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to each unique carbon atom in the molecule. Key expected chemical shifts include:
-
A signal for the carbonyl carbon of the ester group, typically in the range of 160-170 ppm.
-
Signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy group. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Signals for the two methyl carbons of the ester and methoxy groups, typically in the range of 50-60 ppm.
Note: As of the last update, publicly available, experimentally verified NMR spectra for this compound are limited. Researchers are advised to acquire their own analytical data for rigorous characterization.
Reactivity and Synthetic Utility
This compound is a versatile intermediate for further chemical modifications. The presence of multiple functional groups—an ester, a fluoro substituent, and a methoxy group on a pyridine ring—offers several avenues for synthetic transformations.
References
A Technical Guide to the Structural Elucidation of Methyl 5-fluoro-2-methoxyisonicotinate
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The strategic placement of fluoro and methoxy groups on the isonicotinate scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth, technical walkthrough of the multifaceted analytical approach required to unambiguously elucidate the structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and the causal logic behind the experimental design, ensuring a robust and self-validating analytical workflow.
Molecular Structure Overview
The logical starting point for any structural elucidation is a hypothesis of the molecular structure. Based on its nomenclature, this compound is proposed to have the following structure:
Caption: Proposed structure of this compound.
The core of our analytical challenge is to confirm the connectivity and spatial arrangement of the methyl ester, methoxy, and fluorine substituents on the pyridine ring. The following sections detail the application of key spectroscopic techniques to achieve this confirmation.
Integrated Spectroscopic Analysis Workflow
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assignment.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques like COSY and HSQC/HMBC, is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts[1].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring atoms.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 8.2 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent electronegative nitrogen and influenced by the fluorine at C-5. |
| 2 | ~ 7.5 | Doublet (d) | 1H | H-3 | Influenced by the methoxy group at C-2 and coupled to the fluorine at C-5. |
| 3 | ~ 4.0 | Singlet (s) | 3H | -OCH₃ (at C-2) | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| 4 | ~ 3.9 | Singlet (s) | 3H | -COOCH₃ | Characteristic chemical shift for methyl ester protons. |
Causality in ¹H NMR: The deshielding of the aromatic protons (H-6 and H-3) is a direct consequence of the electron-withdrawing nature of the pyridine ring nitrogen and the substituents. The observed splitting pattern (doublets) will arise from coupling to the ¹⁹F nucleus. The absence of proton-proton coupling between H-3 and H-6 confirms their para-like relationship.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of each carbon atom.
Predicted ¹³C NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 165 | C=O (ester) | Typical chemical shift for a carbonyl carbon in an ester functional group[2]. |
| 2 | ~ 160 (d) | C-2 | Attached to both nitrogen and oxygen, leading to significant deshielding. Will appear as a doublet due to coupling with fluorine. |
| 3 | ~ 155 (d) | C-5 | Directly bonded to the highly electronegative fluorine atom, causing deshielding and a large ¹JCF coupling constant. |
| 4 | ~ 145 (d) | C-6 | Deshielded by the adjacent nitrogen. Will show a smaller JCF coupling. |
| 5 | ~ 125 | C-4 | The quaternary carbon to which the ester is attached. |
| 6 | ~ 110 (d) | C-3 | Shielded relative to other ring carbons but will exhibit coupling to the fluorine. |
| 7 | ~ 55 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |
| 8 | ~ 53 | -COOCH₃ | Typical chemical shift for a methyl ester carbon. |
Self-Validation through Coupling: The presence of doublets for the carbon signals of the pyridine ring provides strong evidence for the presence and position of the fluorine atom. The magnitude of the carbon-fluorine coupling constants (JCF) can further confirm the position, with the one-bond coupling (¹JCF) being the largest[3].
¹⁹F NMR Spectroscopy: The Fluorine "Spy"
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom[3][4].
Predicted ¹⁹F NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| 1 | -120 to -140 | Multiplet | The chemical shift is characteristic for a fluorine atom attached to an aromatic ring. The multiplet structure arises from coupling to the neighboring aromatic protons (H-6 and H-3)[1]. |
Expert Insight: The precise chemical shift in ¹⁹F NMR is exquisitely sensitive to the electronic effects of the other substituents on the ring[1]. The methoxy group (electron-donating) and the methyl ester (electron-withdrawing) will both influence the shielding of the fluorine nucleus, making its chemical shift a key validation point for the overall substitution pattern.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular ion.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.
Expected Mass Spectrometry Results
-
Molecular Ion (M⁺): The calculated exact mass of C₈H₈FNO₃ is 185.0488. A high-resolution mass spectrum should show a molecular ion peak at or very close to this m/z value.
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in the mass spectrum.
Trustworthiness through Fragmentation Logic: The fragmentation pattern is a logical consequence of the molecule's structure. The loss of the methoxy radical (-•OCH₃) from the molecular ion is a common fragmentation pathway for methoxy-substituted aromatics. Similarly, the loss of the methyl radical (-•CH₃) from the ester or methoxy group, and the loss of the entire carbomethoxy group (-•COOCH₃) are expected cleavages for ester-containing compounds. The observation of these specific losses provides strong corroborating evidence for the presence of these functional groups.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2960 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Strong | C=C and C=N stretching in the pyridine ring |
| ~ 1250 | Strong | C-O stretch (asymmetric, from ester and ether) |
| ~ 1100 | Strong | C-F stretch |
Authoritative Grounding: The strong absorption at ~1730 cm⁻¹ is highly characteristic of the carbonyl group in an ester. The presence of bands in the aromatic C-H stretching region confirms the aromatic nature of the pyridine ring. The C-O and C-F stretching vibrations in the fingerprint region (below 1500 cm⁻¹) further support the presence of the methoxy and fluoro substituents.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound is a process of building a coherent and self-reinforcing argument from multiple streams of spectroscopic data. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F and H-F coupling patterns, establish the core connectivity of the substituted pyridine ring. High-resolution mass spectrometry confirms the elemental composition and provides fragmentation data consistent with the proposed methoxy and methyl ester groups. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups. The convergence of these independent lines of evidence allows for the unambiguous and confident assignment of the structure, a critical step in advancing the development of this and related molecules for their intended applications.
References
- To be populated with relevant citations found during the research process.
- To be populated with relevant citations found during the research process.
- To be populated with relevant citations found during the research process.
- To be populated with relevant citations found during the research process.
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]
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- 2. amfluoro.com [amfluoro.com]
- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]
Spectroscopic Profile of Methyl 5-fluoro-2-methoxyisonicotinate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-fluoro-2-methoxyisonicotinate, a key building block in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and quality control specialists, this document offers an in-depth interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Given the limited availability of experimental spectra in the public domain, this guide leverages high-fidelity predictive models to elucidate the structural features of this compound, providing a robust framework for its identification and characterization.
Introduction to this compound
This compound (MFMI) is a substituted pyridine derivative with the molecular formula C₈H₈FNO₃. Its structure incorporates a pyridine ring, a fluoro substituent at the 5-position, a methoxy group at the 2-position, and a methyl ester at the 4-position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and ester groups provide handles for further chemical modifications. Accurate spectroscopic characterization is therefore paramount for ensuring the identity and purity of MFMI in any synthetic workflow.
Below is a diagram of the molecular structure with IUPAC numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of MFMI.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their spatial relationships through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H6 |
| ~7.50 | d | 1H | H3 |
| ~3.95 | s | 3H | OCH₃ (ester) |
| ~3.90 | s | 3H | OCH₃ (ether) |
Interpretation:
The ¹H NMR spectrum of MFMI is predicted to show four distinct signals. The two aromatic protons, H3 and H6, appear as doublets due to coupling with the fluorine atom at the 5-position. The H6 proton is expected to be the most downfield signal (~8.25 ppm) due to its proximity to the electronegative nitrogen atom. The H3 proton is predicted to appear at a slightly higher field (~7.50 ppm). The two methoxy groups, one from the ester and one from the ether linkage, are expected to appear as sharp singlets at approximately 3.95 ppm and 3.90 ppm, respectively.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~160.0 (d, J ≈ 240 Hz) | C5 |
| ~155.0 | C2 |
| ~145.0 (d, J ≈ 15 Hz) | C6 |
| ~120.0 (d, J ≈ 5 Hz) | C4 |
| ~110.0 (d, J ≈ 20 Hz) | C3 |
| ~55.0 | OCH₃ (ether) |
| ~52.0 | OCH₃ (ester) |
Interpretation:
The ¹³C NMR spectrum is predicted to display eight distinct signals. The carbonyl carbon of the ester group is expected at the lowest field (~165.0 ppm). The carbon atoms of the pyridine ring will show characteristic chemical shifts, with those coupled to the fluorine atom appearing as doublets. The C5 carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF ≈ 240 Hz) and appear around 160.0 ppm. The C6 and C3 carbons will show smaller two-bond and three-bond couplings, respectively. The C4 carbon will also show a small coupling to the fluorine. The two methoxy carbons are predicted to appear at higher field, around 55.0 ppm and 52.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-220 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 185 | High | [M]⁺ (Molecular Ion) |
| 154 | Moderate | [M - OCH₃]⁺ |
| 126 | Moderate | [M - COOCH₃]⁺ |
| 98 | Low | [126 - CO]⁺ |
Interpretation:
The electron ionization mass spectrum of MFMI is expected to show a prominent molecular ion peak at m/z 185, corresponding to its molecular weight. Key fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group.[1][2] Therefore, significant fragments are predicted at m/z 154, resulting from the loss of a methoxy radical (•OCH₃), and at m/z 126, from the loss of the carbomethoxy radical (•COOCH₃). Further fragmentation of the m/z 126 ion by the loss of carbon monoxide (CO) could lead to a smaller peak at m/z 98.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-F stretch |
Interpretation:
The IR spectrum of MFMI is expected to exhibit several characteristic absorption bands. A strong, sharp peak around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group.[3] The aromatic C-H stretching vibrations are predicted to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be just below 3000 cm⁻¹.[3] The region between 1600 and 1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[4] A strong absorption around 1250 cm⁻¹ is expected for the C-O stretching of both the ester and the ether functionalities. The C-F stretching vibration should give rise to a strong band around 1100 cm⁻¹.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with their interpretations, offer a comprehensive profile for this important synthetic intermediate. Researchers and scientists can utilize this guide for the identification, purity assessment, and structural verification of this compound in their drug development endeavors. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.
References
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NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-fluoro-2-methoxyisonicotinate. Retrieved from [Link]
-
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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- 2. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the NMR Analysis of Methyl 5-fluoro-2-methoxyisonicotinate
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 5-fluoro-2-methoxyisonicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental spectra for the title compound, this guide establishes a robust analytical framework based on empirical data from structurally analogous compounds and foundational principles of NMR spectroscopy. We delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. All protocols and interpretations are presented to be self-validating, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a fluorine atom at the 5-position and a methoxy group at the 2-position of the isonicotinate core imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic fate.
Fluorine, in particular, is a "super-substituent" in medicinal chemistry. Its high electronegativity and relatively small size can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methoxy group, a common hydrogen bond acceptor and lipophilic modulator, further diversifies the chemical space accessible for drug design.
Given the critical role of this compound as a synthetic intermediate, an unambiguous and thorough structural characterization is paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a detailed roadmap for acquiring and interpreting the NMR data of this compound, enabling researchers to confidently verify its structure and purity.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on the pyridine ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.10 | d | ~3.0 (⁴JH-F) |
| H-3 | ~7.45 | d | ~8.5 (³JH-F) |
| OCH₃ (ester) | ~3.95 | s | - |
| OCH₃ (ether) | ~4.05 | s | - |
Causality Behind the Predictions:
-
Aromatic Protons (H-6 and H-3): The pyridine ring protons are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, as well as the electronic effects of the fluorine and methoxy substituents.
-
H-6: This proton is ortho to the ring nitrogen, which strongly deshields it, pushing its chemical shift downfield. It is also coupled to the fluorine atom at the 5-position. This through-space coupling, typically a four-bond coupling (⁴JH-F), is expected to be small, resulting in a narrow doublet.
-
H-3: This proton is meta to the ring nitrogen and ortho to the fluorine atom. The fluorine atom will exert a strong deshielding effect and will couple with H-3 through three bonds (³JH-F), leading to a more significant splitting and a larger coupling constant compared to H-6.
-
-
Methyl Protons:
-
Ester OCH₃: The methyl protons of the ester group are expected to resonate in the typical range for methyl esters, around 3.95 ppm, appearing as a sharp singlet.
-
Ether OCH₃: The methoxy group at the 2-position is directly attached to the electron-deficient pyridine ring, which will cause a downfield shift compared to a methoxy group on a benzene ring. This signal is predicted to appear as a singlet around 4.05 ppm.
-
Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum will provide a comprehensive map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, with the electronegative fluorine and oxygen atoms, as well as the pyridine nitrogen, playing a dominant role.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (JC-F, Hz) |
| C=O | ~165.0 | - |
| C-2 | ~163.0 | d, ²JC-F ≈ 15 |
| C-5 | ~155.0 | d, ¹JC-F ≈ 240 |
| C-6 | ~148.0 | d, ³JC-F ≈ 5 |
| C-4 | ~118.0 | d, ³JC-F ≈ 20 |
| C-3 | ~115.0 | d, ²JC-F ≈ 25 |
| OCH₃ (ester) | ~52.5 | - |
| OCH₃ (ether) | ~54.0 | - |
Justification of the Predicted Chemical Shifts and Couplings:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the typical downfield region for such functionalities.
-
Ring Carbons:
-
C-2: Attached to both the ring nitrogen and the methoxy group, this carbon is significantly deshielded. It will exhibit a two-bond coupling to the fluorine atom.
-
C-5: Directly bonded to the highly electronegative fluorine atom, this carbon will show the largest chemical shift and a characteristic large one-bond C-F coupling constant (¹JC-F), which is a definitive indicator of a direct C-F bond.[1]
-
C-6: Being ortho to the ring nitrogen, this carbon is deshielded. It will show a smaller three-bond coupling to the fluorine.
-
C-4: This carbon is situated between the electron-withdrawing ester group and the fluorine-bearing carbon, leading to a complex electronic environment and a predicted chemical shift around 118.0 ppm with a three-bond coupling to fluorine.
-
C-3: This carbon is ortho to the fluorine atom and will experience a significant deshielding effect, along with a two-bond coupling.
-
-
Methyl Carbons: The chemical shifts for the ester and ether methyl carbons are predicted based on typical values for these functional groups in similar electronic environments.
Predicted ¹⁹F NMR Spectrum: The Fluorine Perspective
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single signal is expected.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling to Protons (JF-H, Hz) |
| F-5 | ~ -120 to -140 | dd | ³JF-H3 ≈ 8.5, ⁴JF-H6 ≈ 3.0 |
Rationale for the Prediction:
The chemical shift of fluorine in aromatic systems is highly dependent on the electronic nature of the other substituents on the ring.[2] For a fluoropyridine, the exact position of the signal can vary, but it generally falls within a well-established range. The signal for the fluorine at the 5-position is predicted to be a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6. The magnitude of these coupling constants provides valuable through-bond connectivity information.
Experimental Protocols: A Self-Validating Workflow
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
5.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity solvent to avoid interfering signals. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used, but this will affect the chemical shifts.[1]
-
Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.
5.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, especially for resolving the coupling patterns in the aromatic region.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms, simplifying the spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 or DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the number of fluorine environments. A proton-coupled spectrum will reveal the coupling to the aromatic protons.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of Molecular Structure and Analytical Workflow
Diagram 1: Molecular Structure and Atom Numbering
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion: A Predictive Yet Powerful Approach
This technical guide has presented a comprehensive, albeit predictive, NMR analysis of this compound. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have constructed a detailed and scientifically sound interpretation of its expected ¹H, ¹³C, and ¹⁹F NMR spectra. The provided protocols and workflow offer a robust framework for researchers to acquire and analyze their own experimental data, ensuring the confident structural verification of this important synthetic building block. As a self-validating system, the principles outlined herein empower scientists to approach the NMR analysis of novel fluorinated heterocycles with a high degree of confidence and expertise.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 5-fluoro-2-methoxyisonicotinate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a heterocyclic building block, its unambiguous identification and quantification are critical for quality control, impurity profiling, and metabolic studies.[1][2] This document moves beyond standard operating procedures to detail the scientific rationale behind method development, from the selection of ionization techniques to the prediction and interpretation of fragmentation patterns. We present detailed, field-proven protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), explore predictive fragmentation pathways using tandem mass spectrometry (MS/MS), and discuss the complementary role of alternative analytical techniques. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable mass spectrometry-based methods for this class of compounds.
Analyte Characterization and Method Selection Rationale
The successful development of any analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule containing several key functional groups that dictate its behavior in a mass spectrometer.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure |
| Chemical Structure | ![]() |
| Molecular Formula | C₈H₈FNO₃ |
| Monoisotopic Mass | 185.0488 u |
| Key Functional Groups | Pyridine Ring, Methoxy Group, Fluoro Group, Methyl Ester |
| Predicted Properties | Moderately polar; basic nitrogen atom (pKa ~2-3) |
Causality Behind Experimental Choices:
-
LC-MS as the Primary Platform: The compound's polarity and expected low volatility make it an ideal candidate for Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Gas Chromatography (GC-MS) would likely require derivatization and is less suitable for this analyte.
-
Reversed-Phase Chromatography: A C18 stationary phase is the logical starting point for method development, offering robust retention for this moderately polar compound.
-
Positive Mode Electrospray Ionization (ESI): The pyridine nitrogen is the most basic site on the molecule and is readily protonated under acidic mobile phase conditions.[4][5] Therefore, ESI in positive ion mode ([M+H]⁺) is the most effective and sensitive ionization strategy. This "soft" ionization technique is crucial for preserving the molecular ion, which is the gateway to structural elucidation via tandem mass spectrometry.[6]
The Core Workflow: LC-MS/MS Analysis
A robust analytical workflow ensures reproducibility and accuracy from sample preparation through data interpretation. The following diagram and protocols outline a self-validating system for the analysis of this compound.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: Sample & Standard Preparation
Trustworthiness in quantitative analysis is built upon meticulous sample preparation.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard using an analytical balance.
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the 50:50 solvent mixture. Invert the flask 15-20 times to ensure homogeneity.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the primary stock solution using the same 50:50 solvent mixture to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Detailed Experimental Protocol: LC-MS Method
The goal is to achieve a sharp, symmetrical chromatographic peak for the analyte, free from matrix interference, which is essential for both reliable quantification and high-quality MS/MS spectra.
Table 2: Recommended Starting Parameters for LC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC System | Standard for pharmaceutical analysis.[7] |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is compatible with ESI. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte and cleans the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| MS System | High-Resolution Q-TOF or Orbitrap | Required for accurate mass measurement and structural confirmation. |
| Ionization Mode | Electrospray (ESI), Positive | Targets the basic pyridine nitrogen for efficient ionization.[5] |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |
| Source Temp. | 120 °C | Balances desolvation with thermal stability. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |
| MS/MS (CID) | Collision Energy Ramp (e.g., 10-40 eV) | Gathers fragmentation data across a range of energies. |
Deciphering the Mass Spectrum: From Molecular Ion to Fragmentation
The true power of mass spectrometry lies in its ability to provide structural information through controlled fragmentation.[1]
The Protonated Molecule: [M+H]⁺
Using the monoisotopic masses of the elements (C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915), the first step is to confirm the presence of the protonated molecule.
-
Expected Exact Mass of [C₈H₈FNO₃ + H]⁺ = 186.0561 u
High-resolution mass spectrometry (HRMS) allows for the measurement of this ion with high mass accuracy (<5 ppm), providing strong evidence for the elemental composition and confirming the identity of the parent compound.
Predictive Fragmentation Pathways in Tandem MS (MS/MS)
By isolating the [M+H]⁺ ion (m/z 186.06) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. The charge is stabilized on the pyridine nitrogen, directing the fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
Expert Interpretation of Key Fragments:
-
m/z 154.03 ([M+H - CH₃OH]⁺): This is a highly probable and diagnostically significant fragmentation. It involves the loss of methanol, likely through a rearrangement involving the ortho-methoxy group and the ester's carbonyl oxygen. This is a common loss for ortho-methoxy aromatic esters.
-
m/z 127.04 ([M+H - •COOCH₃]⁺): This represents the cleavage of the C-C bond between the pyridine ring and the ester group, resulting in the loss of the methoxycarbonyl radical.[8] This cleavage is common for esters and leaves a stable, charged pyridine ring.
-
m/z 126.04 ([frag1 - CO]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 154.03 fragment is a characteristic fragmentation of many aromatic ring systems after an initial loss.[9]
-
m/z 168.04 ([M+H - H₂O]⁺): Loss of water is another potential pathway, possibly through rearrangement, although likely less favorable than the loss of methanol.
Table 3: Summary of Predicted Key Ions for MS/MS Identification
| m/z (Predicted) | Elemental Composition | Proposed Neutral Loss | Description |
| 186.0561 | [C₈H₉FNO₃]⁺ | - | Protonated Molecular Ion |
| 154.0300 | [C₇H₅FNO₂]⁺ | CH₃OH | Loss of Methanol |
| 127.0424 | [C₆H₆FNO]⁺ | •COOCH₃ | Loss of Methoxycarbonyl Radical |
| 126.0346 | [C₆H₅FNO]⁺ | CH₃OH + CO | Subsequent loss of CO from m/z 154 |
| 168.0455 | [C₈H₇FNO₂]⁺ | H₂O | Loss of Water |
Alternative and Complementary Techniques
While LC-MS is the primary tool, a multi-faceted analytical approach provides the highest level of confidence.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For this analyte, GC-MS is less ideal due to potential thermal lability and the need for high volatility. However, if used, it would employ Electron Impact (EI) ionization. EI is a "hard" ionization technique that would induce more extensive fragmentation than ESI, providing a different but complementary fragmentation pattern that could be useful for library matching.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR, is an exceptionally powerful complementary technique. It can unambiguously confirm the presence and chemical environment of the fluorine atom, which can be challenging to pinpoint with MS alone.[12] Combining HRMS data with NMR data provides the highest possible level of structural confirmation.[13]
Conclusion
The mass spectrometric analysis of this compound is most effectively and sensitively achieved using a workflow centered around reversed-phase liquid chromatography coupled with positive mode electrospray ionization and high-resolution tandem mass spectrometry (LC-ESI-HRMS/MS). The basic pyridine nitrogen provides a reliable site for protonation, yielding an abundant molecular ion at m/z 186.0561. Subsequent fragmentation via CID is predictable, with key losses of methanol (CH₃OH) and the methoxycarbonyl radical (•COOCH₃) serving as diagnostic fingerprints for structural confirmation. The protocols and interpretive guidance provided herein establish a robust, scientifically-grounded framework for researchers engaged in the analysis of this important heterocyclic compound, ensuring data of the highest integrity for applications ranging from quality control to advanced drug development research.
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"infrared spectroscopy of Methyl 5-fluoro-2-methoxyisonicotinate"
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 5-fluoro-2-methoxyisonicotinate
This guide provides a comprehensive technical overview of the principles, methodology, and interpretation of Fourier-transform infrared (FTIR) spectroscopy as applied to this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the accurate structural characterization of this compound.
Introduction: The Molecule and the Method
This compound is a substituted pyridine derivative incorporating several key functional groups: an aromatic nitrogen-containing ring, a methyl ester, a methoxy ether, and a carbon-fluorine bond. Its chemical structure is fundamental to its reactivity and potential applications in medicinal chemistry and materials science.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[2][3] This fingerprint allows for the identification of functional groups and provides deep insights into the molecule's overall architecture.[1]
This guide focuses on Attenuated Total Reflectance (ATR) FTIR spectroscopy, a modern, versatile sampling technique that requires minimal to no sample preparation for liquids and solids, making it ideal for rapid and reliable analysis.[4][5][6]
Foundational Principles: ATR-FTIR Spectroscopy
ATR-FTIR spectroscopy operates by placing a sample in direct contact with a high-refractive-index crystal, typically diamond or zinc selenide.[4][7] An infrared beam is directed through the crystal at an angle greater than the critical angle, causing it to undergo total internal reflection at the crystal-sample interface.[8]
Crucially, this reflection is not perfect; an electromagnetic wave known as the evanescent wave propagates a few microns beyond the crystal surface and into the sample.[5][7][8] If the sample contains functional groups that absorb at the frequency of the IR radiation, the evanescent wave will be attenuated (weakened). The reflected, attenuated beam is then directed to a detector.[4] The resulting ATR-FTIR spectrum is a plot of absorbed intensity versus wavenumber (cm⁻¹), which is nearly identical to a traditional transmission spectrum after mathematical correction.[7]
The causality behind choosing ATR is its simplicity and efficiency. It eliminates the need for time-consuming sample preparation like creating KBr pellets, which can introduce atmospheric moisture and potential sample degradation.[8] The quality of the spectrum is highly dependent on achieving intimate contact between the sample and the ATR crystal, as this ensures maximum interaction with the evanescent wave.[7]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust and self-validating system for acquiring a high-quality FTIR spectrum of this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Protocol Steps:
-
System Preparation & Verification:
-
Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
-
Background Spectrum Acquisition (The Self-Validating Step):
-
With the clean, empty ATR crystal in place, acquire a background spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: The background scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrumental response.[7] This spectrum is stored in memory and is automatically ratioed against the sample spectrum. This crucial step ensures that the final spectrum is exclusively that of the sample, removing environmental and instrumental artifacts and validating the data's integrity.
-
-
Sample Application:
-
If this compound is a solid, place a small amount of the powder onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply consistent and firm pressure.
-
Causality: Applying pressure is essential to maximize the contact area between the solid sample and the crystal surface.[5][7] Poor contact results in a weak, low-quality spectrum due to inefficient interaction with the evanescent wave.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same acquisition parameters (scans, resolution) as the background. The spectrometer software will automatically perform the background subtraction.
-
-
Data Processing & Cleaning:
-
Perform an ATR correction. This is a software algorithm that corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.[7]
-
Clean the ATR crystal surface thoroughly as described in Step 1. Verify cleanliness by taking a new scan and ensuring no sample peaks remain.
-
Experimental Workflow Diagram
Caption: A validated workflow for ATR-FTIR analysis.
Spectral Analysis and Interpretation
The interpretation of an IR spectrum involves correlating observed absorption bands with known vibrational frequencies of specific functional groups.[3][9][10] The spectrum is typically divided into the group frequency region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[9][10] The former contains absorptions from specific bond stretches, while the latter contains a complex pattern of bending vibrations unique to the entire molecule.[2][3]
Predicted IR Absorption Bands for this compound
The following table summarizes the expected characteristic absorption bands based on the molecule's structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Supporting Rationale & References |
| Aromatic Ring (Pyridine) | Aromatic C-H Stretch | 3100–3000 | Weak to Medium | Aromatic C-H stretches occur at slightly higher frequencies than aliphatic C-H stretches.[11][12] |
| Aromatic C=C & C=N Stretch | 1600–1450 | Medium to Strong (multiple bands) | Substituted pyridine rings show a series of complex ring stretching vibrations in this region.[1][11] | |
| Methyl Ester | C=O Stretch (Carbonyl) | ~1730–1715 | Strong, Sharp | This is one of the most characteristic and intense peaks in the spectrum. The frequency is slightly lower than a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[13][14][15] |
| C-O Stretch (Asymmetric) | ~1300–1250 | Strong | Aromatic esters show a strong C-C-O stretch in this region.[14][15] | |
| C-O Stretch (Symmetric) | ~1130–1100 | Strong | This corresponds to the O-C-C stretch of the ester group.[14] | |
| Aliphatic C-H | C-H Stretch (from -OCH₃) | 3000–2850 | Medium | These peaks arise from the methyl groups of the ester and methoxy functions.[16] A weak diagnostic band for the methoxyl group may appear around 2860–2800 cm⁻¹.[17] |
| Methoxy Group | C-O-C Asymmetric Stretch | ~1250 | Strong | Ether linkages exhibit strong C-O stretching bands. This may overlap with the ester C-O stretch.[18][19] |
| C-F Bond | C-F Stretch | 1360–1000 | Strong | The C-F stretch is typically a very strong and prominent band, though its exact position is sensitive to the molecular environment.[20] |
Logical Framework for Spectral Interpretation
A systematic approach is required to deconvolute the spectrum. The process begins by identifying the most prominent and unambiguous peaks and using them to confirm the presence of primary functional groups.
-
Identify the Carbonyl (C=O) Stretch: The first landmark to locate is the intense, sharp peak expected between 1730-1715 cm⁻¹. Its presence is strong evidence for the ester group.[14][15]
-
Confirm the Aromatic System: Look for the weaker C-H stretches just above 3000 cm⁻¹ and the series of medium-to-strong peaks between 1600-1450 cm⁻¹ characteristic of the substituted pyridine ring.[21][11]
-
Locate the "Rule of Three" for the Ester: Aromatic esters often exhibit a pattern of three strong peaks: the C=O stretch (~1725 cm⁻¹), the asymmetric C-C-O stretch (~1280 cm⁻¹), and the symmetric O-C-C stretch (~1115 cm⁻¹).[14] Identifying this pattern provides compelling evidence for the entire ester functionality.
-
Pinpoint the C-F and C-O Stretches: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will be complex. It will contain the very strong C-F stretch and the strong C-O stretches from both the ester and the methoxy groups.[14][19][20] While pinpointing each one individually can be challenging due to overlap, the presence of multiple strong absorptions in this region is consistent with the proposed structure.
-
Analyze the Fingerprint Region: The region below 1500 cm⁻¹ contains a unique combination of bending and stretching vibrations. While difficult to assign individually, this pattern serves as a holistic "fingerprint" for the molecule.[9][10][18] If an authentic reference spectrum is available, a direct overlay in this region provides the ultimate confirmation of identity.
Spectral Interpretation Logic Diagram
Caption: Logical map for correlating functional groups to IR bands.
Conclusion
The infrared spectrum of this compound is rich with information. A systematic analysis, grounded in the foundational principles of molecular vibrations and executed with a self-validating experimental protocol like ATR-FTIR, allows for a confident and accurate structural confirmation. By focusing on the characteristic bands of the aromatic ester, the pyridine ring, the methoxy group, and the carbon-fluorine bond, researchers can effectively verify the identity and purity of this compound, ensuring data integrity for applications in drug discovery and chemical synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. youtube.com [youtube.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
- 18. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 21. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
"physical properties of Methyl 5-fluoro-2-methoxyisonicotinate"
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-2-methoxyisonicotinate
Abstract
This compound stands as a pivotal heterocyclic building block within the landscape of modern medicinal chemistry. As a fluorinated pyridine derivative, its structural motifs are of significant interest to researchers and drug development professionals. The strategic incorporation of fluorine into such scaffolds is a well-established strategy to enhance critical pharmacological parameters, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the core physical and spectroscopic properties of this compound. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its expected characteristics and furnishes detailed, field-proven protocols for their empirical validation. The content herein is designed to empower researchers to fully characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Molecular Profile and Strategic Importance in Drug Discovery
The unique arrangement of substituents on the pyridine core of this compound makes it a valuable intermediate. The electron-withdrawing fluorine atom, the electron-donating methoxy group, and the ester functionality each play a distinct role in modulating the molecule's reactivity and physicochemical profile. This strategic combination is frequently sought in the design of novel therapeutics targeting a range of biological pathways.[3]
| Identifier | Value |
| IUPAC Name | methyl 5-fluoro-2-methoxypyridine-4-carboxylate[4] |
| CAS Number | 1214346-01-6[4][5] |
| Molecular Formula | C₈H₈FNO₃[4] |
| Molecular Weight | 185.15 g/mol |
| Canonical SMILES | COC(=O)C1=CC(OC)=NC=C1F[4] |
| InChI Key | YILZFUOFJGGNCM-UHFFFAOYSA-N[4] |
The presence of fluorine is particularly noteworthy. Its incorporation into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved pharmacokinetic profiles and enhanced potency.[2][3] Understanding the fundamental physical properties of this intermediate is therefore the first critical step in its journey toward becoming part of a novel therapeutic agent.
Core Physicochemical Properties: A Predictive and Empirical Summary
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds. This table summarizes these expected characteristics and serves as a benchmark for empirical validation.
| Property | Predicted / Expected Value | Significance in Drug Development |
| Appearance | Colorless to off-white solid or liquid | Affects handling, formulation, and purification strategies. |
| Melting Point | To be determined empirically | Defines purity, solid-state stability, and polymorphism. |
| Boiling Point | To be determined empirically (Predicted >200°C) | Relevant for purification by distillation and assessing thermal stability. |
| Aqueous Solubility | Low; To be determined empirically | Critical for bioavailability and formulation of parenteral dosage forms. |
| pKa (Predicted) | ~1-3 (for the pyridine nitrogen) | Influences solubility, membrane permeability, and receptor binding interactions. |
| LogP (Predicted) | ~1.5 - 2.5 | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
Spectroscopic Characterization: The Blueprint of Identity
Spectroscopic analysis provides the definitive structural confirmation of this compound. The following sections detail the expected spectral features, providing a guide for a researcher to verify the identity and purity of a synthesized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. The interplay between the fluorine, methoxy, and ester groups results in a distinct and predictable spectral signature.
-
¹H NMR: The proton spectrum is expected to show three distinct signals:
-
A singlet for the methyl ester protons (-COOCH₃) around 3.9 ppm.
-
A singlet for the methoxy protons (-OCH₃) around 4.0 ppm.
-
Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling patterns will be influenced by long-range proton-fluorine (⁴J H-F) coupling.
-
-
¹³C NMR: The carbon spectrum will provide a count of the 8 unique carbon atoms. Key features include:
-
The ester carbonyl carbon (~165 ppm).
-
Aromatic carbons exhibiting characteristic splitting patterns due to carbon-fluorine coupling (¹J C-F, ²J C-F, etc.), which is a definitive indicator of fluorine's position on the ring.[6]
-
-
¹⁹F NMR: This experiment is essential and will show a single resonance for the fluorine atom, confirming its presence. The chemical shift provides information about the electronic environment of the fluorine atom.
Caption: Integration of multinuclear NMR data for structural verification.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule.
-
Key Expected Absorptions:
-
~3000-2850 cm⁻¹: C-H stretching from the methyl groups.[7]
-
~1730-1715 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ester) stretching vibration.[8]
-
~1600-1450 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the pyridine ring.
-
~1300-1000 cm⁻¹: A region containing strong C-O (ester and ether) and C-F stretching vibrations.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition with high precision.
-
Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 186.0561, corresponding to the formula [C₈H₉FNO₃]⁺. This provides unambiguous confirmation of the molecular formula.[9]
Standardized Protocols for Empirical Characterization
The following protocols represent robust, standardized methodologies for determining the key physical properties of a newly synthesized batch of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound CAS#: 1214346-01-6 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 5-fluoro-2-methoxyisonicotinate
This guide provides a comprehensive technical overview of Methyl 5-fluoro-2-methoxyisonicotinate, a key heterocyclic building block for professionals in chemical research and drug development. We will explore the molecule's structural attributes, reactivity profile, and stability, offering field-proven insights into its application.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique combination of substituents on the pyridine core, which impart specific physicochemical properties and predictable reactivity. The incorporation of a fluorine atom can enhance metabolic stability and lipophilicity in final drug compounds, while the methoxy and methyl ester groups provide reactive sites for further molecular elaboration.[1] This guide will dissect the causality behind its chemical behavior, providing a foundational understanding for its effective use in synthesis.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of the electronic interplay between its substituents and the electron-deficient pyridine ring.
Structural Analysis:
-
Pyridine Nitrogen: As the most electronegative atom in the ring, it significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions. This intrinsic property makes the pyridine ring susceptible to nucleophilic attack.[2][3]
-
Methoxy Group (C2): Located at an ortho-position to the nitrogen, the methoxy group is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. It also influences the electron density of the ring through resonance and inductive effects.
-
Methyl Isonicotinate Group (C4): The electron-withdrawing nature of the ester at the para-position further activates the ring for nucleophilic substitution.
-
Fluorine Atom (C5): Fluorine's high electronegativity acts as a powerful inductive electron-withdrawing group. In the context of SNAr, fluoride is an excellent leaving group, often showing faster reaction rates compared to other halogens like chloride.[4][5]
Below is a diagram illustrating the structure of this compound.
Caption: Structure of this compound.
Physicochemical Data Summary
| Property | Value | Reference |
| IUPAC Name | Methyl 5-fluoro-2-methoxypyridine-4-carboxylate | N/A |
| Synonyms | Methyl 5-fluoro-2-methoxynicotinate | [6] |
| CAS Number | 122433-52-7 | [6] |
| Molecular Formula | C₈H₈FNO₃ | N/A |
| Molecular Weight | 185.15 g/mol | N/A |
| Appearance | White crystalline powder (typical) | [1] |
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr), driven by the electron-deficient nature of the fluorinated pyridine ring. Other key reactions involve the ester functional group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the cornerstone of this compound's utility. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[7] The positions activated for nucleophilic attack on a pyridine ring are C2 and C4 (ortho and para to the nitrogen), as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3]
In this compound, both the C2 and C5 positions bear potential leaving groups (methoxy and fluoro, respectively).
-
Attack at C2: This position is inherently activated by the ring nitrogen.
-
Attack at C5: While not directly ortho or para to the nitrogen, this position is activated by the electron-withdrawing ester group at C4.
The fluorine at C5 is an excellent leaving group, and SNAr reactions on 2-fluoropyridines are reported to be significantly faster than on their 2-chloro counterparts.[4][5] This high reactivity allows substitutions to occur under mild conditions, which is a major advantage when working with complex, multi-functionalized molecules.[4]
Caption: Generalized workflow for an SNAr reaction.
Common SNAr Transformations:
-
Amination: Reaction with primary or secondary amines displaces the fluorine atom to yield 5-amino-2-methoxypyridine derivatives. This is a foundational step in the synthesis of many biologically active compounds.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can be used to displace the fluorine, introducing diverse ether linkages.
Ester Hydrolysis
The methyl ester group is readily hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-fluoro-2-methoxyisonicotinic acid.
Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as methanol/water or THF/water.
-
Base Addition: Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 1.5 eq), to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality Insight: LiOH is often preferred for ester hydrolysis as it can sometimes provide cleaner reactions and easier work-up compared to NaOH or KOH. The choice of solvent ensures the miscibility of both the organic ester and the aqueous base.
Other Transformations
-
Amide Formation: The ester can be converted directly to an amide by heating with an amine, sometimes under pressure or with catalytic promoters. Alternatively, the hydrolyzed carboxylic acid can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC).
-
Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation must be planned carefully, as such reagents can potentially react with other parts of the molecule.
Stability Profile
Understanding the stability of this compound is critical for its storage, handling, and use in multi-step syntheses.
-
pH Stability: The compound is most stable at a neutral pH. The primary route of degradation in aqueous solution is the hydrolysis of the ester group, which is accelerated under both acidic and basic conditions.[8]
-
Thermal Stability: Fluorinated heterocyclic compounds generally exhibit high thermal stability.[9] Thermogravimetric analysis of similar fluorinated compounds shows they are often stable to well over 200-300°C.[10][11] However, prolonged exposure to high temperatures, especially in the presence of reactive media, can lead to decomposition.
-
Oxidative Stability: The pyridine ring is relatively resistant to oxidation. The introduction of fluorine atoms can further enhance the oxidative stability of organic compounds.[10]
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Material Safety Data Sheets (MSDS) for similar compounds indicate potential for skin, eye, and respiratory irritation.[6][12][13]
Conclusion
This compound is a high-value synthetic intermediate whose reactivity is dominated by the principles of nucleophilic aromatic substitution and standard ester chemistry. The strategic placement of the fluoro, methoxy, and ester groups on the electron-deficient pyridine ring provides a robust platform for constructing complex molecular architectures. A thorough understanding of its electronic properties and stability profile, as outlined in this guide, enables researchers to design efficient and reliable synthetic routes for the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-fluoro-2-Methoxynicotinate - Safety Data Sheet [chemicalbook.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
The Strategic Role of Methyl 5-fluoro-2-methoxyisonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine and methoxy groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Methyl 5-fluoro-2-methoxyisonicotinate, a functionalized pyridine derivative, has emerged as a highly valuable and versatile building block in the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, reactivity, and, most importantly, the potential applications of this compound in drug discovery. A key focus is placed on its role as a precursor to the 5-fluoro-2-methoxybenzoyl moiety, a critical component in the development of targeted therapies, including Bruton's Tyrosine Kinase (BTK) inhibitors. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of this fluorinated building block in their synthetic and medicinal chemistry programs.
Introduction: The Growing Importance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring provides a rigid framework for the precise orientation of functional groups. The introduction of fluorine atoms into this scaffold can have profound effects on a molecule's biological activity.[1][2] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]
This compound (CAS No. 1214346-01-6) is a particularly interesting building block that combines the benefits of a fluorinated pyridine ring with a methoxy group and a reactive methyl ester.[3] The interplay of these functionalities provides a unique chemical handle for the construction of diverse and complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. While detailed experimental data for this compound is not extensively published in peer-reviewed literature, data can be aggregated from chemical suppliers and inferred from related structures.
| Property | Value (Predicted/Inferred) | Source |
| CAS Number | 1214346-01-6 | [3] |
| Molecular Formula | C8H8FNO3 | - |
| Molecular Weight | 185.15 g/mol | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting the 1H and 13C NMR spectra of this compound is crucial for its identification and for monitoring reaction progress. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.
-
1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the methyl ester protons. The proton ortho to the fluorine will likely exhibit a doublet due to H-F coupling.
-
13C NMR: The carbon spectrum will show signals for all eight carbons, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant.
Synthesis of this compound
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol:
-
Preparation of 5-Fluoro-2-methoxyisonicotinic acid: A potential starting material is a suitably substituted pyridine that can be converted to the target carboxylic acid. This may involve steps such as lithiation followed by carboxylation, or the oxidation of a corresponding methyl or hydroxymethyl group at the C4 position.
-
Esterification: The resulting 5-fluoro-2-methoxyisonicotinic acid can be esterified to yield the final product. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) would be a common approach.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 5-Fluoro-2-methoxyisonicotinic acid (Starting from a suitable precursor).
-
This step is highly dependent on the chosen starting material and would require specific literature procedures for the functionalization of the pyridine ring.
-
-
Step 2: Esterification to this compound.
-
Suspend 5-fluoro-2-methoxyisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The ester functionality can be readily converted to amides, hydrazides, or other derivatives, while the fluorinated pyridine core provides a desirable scaffold for drug candidates.
Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of a closely related derivative of the title compound is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a validated therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
A recent patent application (WO2022056100A1) discloses the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a potent BTK inhibitor.[4] The "5-fluoro-2-methoxybenzamido" moiety is a key structural feature of this molecule, and it is derived from 5-fluoro-2-methoxybenzoic acid.
Figure 2: Workflow for the incorporation of the 5-fluoro-2-methoxybenzamido moiety into a BTK inhibitor.
Experimental Protocol for Conversion to the Amide Moiety:
-
Hydrolysis of this compound:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a stoichiometric amount of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 5-fluoro-2-methoxyisonicotinic acid.
-
-
Amide Bond Formation:
-
Activate the carboxylic acid by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
React the activated species with the desired amine-containing scaffold in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an appropriate aprotic solvent (e.g., DCM, DMF).
-
Purify the resulting amide by standard chromatographic techniques.
-
Broader Potential as a Scaffold in Drug Discovery
Beyond its application in BTK inhibitors, the 5-fluoro-2-methoxyisonicotinate scaffold holds promise for the development of a wide range of other therapeutic agents. The electronic properties of the fluorinated pyridine ring can be exploited to fine-tune the activity of molecules targeting various biological targets, including:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can engage in hydrogen bonding interactions with the hinge region of the kinase domain.
-
GPCR Modulators: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes it a valuable component in ligands for G-protein coupled receptors.
-
Antimicrobial Agents: Fluorinated quinolone and pyridine derivatives have a long history as effective antibacterial agents.
-
CNS-active Agents: The introduction of fluorine can improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of a fluorinated pyridine core, a methoxy group, and a versatile methyl ester handle. Its demonstrated utility as a precursor to a key fragment in a potent BTK inhibitor highlights its immediate relevance in the development of targeted cancer therapies and treatments for autoimmune diseases. The principles outlined in this technical guide, from its synthesis to its incorporation into complex molecules, provide a framework for chemists to leverage the advantageous properties of this compound. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of functionalized building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- Zhou, Y., et al. (2016). An overview of the fluorine-containing drugs in the market. RSC Advances, 6(112), 111353-111379.
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- Loxo Oncology, Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
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The Pivotal Role of Fluorine in the Bioactivity of Methyl 5-fluoro-2-methoxyisonicotinate: A Strategic and Methodological Guide
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for understanding and investigating the specific contribution of the fluorine atom to the bioactivity of Methyl 5-fluoro-2-methoxyisonicotinate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical principles to offer a practical roadmap for experimental design and interpretation. We will explore the predictable physicochemical modulations imparted by fluorine and outline a rigorous, self-validating methodology to empirically determine its role in a biological context.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties, stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] When strategically placed, a fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[4][5]
In heterocyclic scaffolds like pyridine, fluorine substitution is particularly powerful.[6][7] It can alter the electron distribution within the ring system, modulating the basicity of the pyridine nitrogen, which in turn affects solubility and potential off-target interactions, such as hERG inhibition.[1] Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it a common and effective tool to block metabolic "soft spots" where cytochrome P450 enzymes might otherwise perform oxidative metabolism.[8][9] This can significantly increase a drug's half-life and oral bioavailability.[5]
Physicochemical Impact of Fluorination on the Isonicotinate Scaffold
The introduction of a fluorine atom at the 5-position of Methyl 2-methoxyisonicotinate is predicted to induce several key changes in its physicochemical properties. Understanding these shifts is fundamental to designing relevant biological assays and interpreting their results. The primary effects are anticipated in lipophilicity, electronic distribution, and metabolic stability.
Comparative Physicochemical Profile
The table below outlines the predicted differences between the fluorinated title compound and its non-fluorinated parent, providing a baseline for understanding fluorine's intrinsic contribution.
| Property | Methyl 2-methoxyisonicotinate (Parent) | This compound (Fluorinated) | Rationale for Change |
| LogP (Lipophilicity) | Lower | Higher | The H/F exchange typically increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[2] |
| pKa of Pyridine Nitrogen | Higher | Lower | Fluorine is a strong electron-withdrawing group, reducing the electron density on the pyridine ring and thus lowering the basicity (pKa) of the nitrogen atom.[3][8] |
| Dipole Moment | Lower | Higher | The highly polar C-F bond significantly increases the molecule's overall dipole moment, potentially influencing interactions with polar residues in a target protein. |
| Metabolic Stability | Potentially Lower | Potentially Higher | The 5-position on the pyridine ring could be susceptible to oxidative metabolism. The strong C-F bond can effectively block this metabolic pathway, increasing the compound's stability.[3][8] |
A Methodological Roadmap for Bioactivity Elucidation
Given the absence of extensive public data on this compound, a structured, hypothesis-driven experimental plan is required. This section details a comprehensive workflow designed to not only identify its bioactivity but to specifically isolate the contribution of the fluorine atom.
Experimental Workflow for Bioactivity and SAR Assessment
The logical flow from initial screening to detailed Structure-Activity Relationship (SAR) studies is critical. The following workflow ensures that resources are used efficiently and that each step yields clear, actionable data.
Caption: A structured workflow from synthesis to mechanistic studies.
Detailed Experimental Protocols
Causality: To isolate the effect of the fluorine atom, it is essential to synthesize and test a set of rationally designed analogs. The most critical analog is the direct non-fluorinated counterpart (des-fluoro). Comparing its activity to the title compound provides the clearest measure of fluorine's impact. Additional halogen analogs (Cl, Br) and positional isomers help differentiate between steric and electronic effects.
A. Synthesis of Key Analogs for SAR Study:
-
This compound (Title Compound): Synthesize via established methods for fluorination and esterification of pyridine rings, potentially starting from 5-fluoro-2-methoxynicotinaldehyde.[10]
-
Analog 1 (des-Fluoro): Methyl 2-methoxyisonicotinate: Synthesize using the same pathway but from a non-fluorinated starting material. This is the primary negative control for fluorine's effects.
-
Analog 2 (Chloro): Methyl 5-chloro-2-methoxyisonicotinate: Synthesize to compare the effects of a different halogen, which is less electronegative but larger than fluorine. This helps distinguish electronic from steric effects.
-
Analog 3 (Positional Isomer): Methyl 6-fluoro-2-methoxyisonicotinate: Synthesize to determine if the position of the fluorine atom is critical for activity, which can provide insights into the binding pocket orientation.
B. Spectroscopic Confirmation:
-
Instrumentation: Utilize a 400 MHz NMR spectrometer, an FT-IR spectrometer with ATR, and a high-resolution mass spectrometer (HRMS).[11]
-
Sample Preparation: For NMR, dissolve 5-10 mg of each purified compound in 0.7 mL of CDCl₃ with TMS as an internal standard. For IR, use a small amount of neat sample on the ATR crystal. For HRMS, prepare a dilute solution in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition:
-
¹H & ¹³C NMR: Acquire standard proton and carbon spectra. For the fluorinated compounds, acquire ¹⁹F NMR to confirm the fluorine's chemical environment.
-
FT-IR: Record the spectrum from 4000 to 400 cm⁻¹. Look for characteristic C-F stretches (typically 1000-1400 cm⁻¹) and C=O ester stretches (~1720 cm⁻¹).
-
HRMS (ESI): Acquire the mass spectrum to confirm the exact mass and elemental composition, validating the chemical formula.
-
-
Self-Validation: The combined data from these orthogonal techniques must be consistent and unambiguously confirm the structure and purity (≥95%) of each synthesized compound before proceeding to biological assays.
Causality: A broad initial screen is necessary when the molecular target is unknown. Kinase inhibitor panels are an excellent starting point as many pyridine-based heterocycles show activity in this target class.[12] A fluorogenic assay provides a sensitive and high-throughput method for initial hit identification.[13]
-
Assay Principle: This protocol describes a generic in vitro assay to measure the inhibition of a representative kinase (e.g., a tyrosine kinase) using a fluorogenic substrate. The kinase phosphorylates a peptide substrate, which is then recognized by a specific antibody, generating a fluorescent signal.
-
Materials: Kinase of interest, fluorogenic peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (dissolved in DMSO), 384-well microplates, and a fluorescence plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compounds (Title Compound and analogs) in DMSO. A typical starting range is from 100 µM down to 1 nM.
-
In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted compound solution to the sample wells. Add 1 µL of DMSO to positive (no inhibition) and negative (no enzyme) control wells.
-
Add 2 µL of the kinase enzyme solution to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal according to the assay kit manufacturer's instructions (this may involve adding a stop solution containing EDTA and the detection reagents).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control wells).
-
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Interpreting SAR Data to Define Fluorine's Role
| Compound | Structure | Hypothetical IC₅₀ (µM) | Interpretation |
| Title Compound | This compound | 1.5 | Baseline Activity |
| Analog 1 | Methyl 2-methoxyisonicotinate (des-Fluoro) | >50 | A significant loss of activity indicates the fluorine atom is essential for potency . This could be due to direct binding interactions or electronic modulation.[14][15] |
| Analog 2 | Methyl 5-chloro-2-methoxyisonicotinate | 15.0 | Reduced activity compared to the fluoro analog suggests that while a halogen is tolerated, the unique properties of fluorine (high electronegativity, small size) are optimal. This points towards an important electronic or specific hydrogen-bonding role rather than a simple steric blocking effect.[1][16] |
| Analog 3 | Methyl 6-fluoro-2-methoxyisonicotinate | >50 | Complete loss of activity upon moving the fluorine atom demonstrates a highly specific positional requirement . This strongly implies a direct, directional interaction between the fluorine atom and a specific residue in the target's binding site. |
Hypothetical Mechanism of Action and the Role of Fluorine
Assuming the SAR studies confirm that the 5-fluoro group is critical for activity against a specific kinase (e.g., "Kinase X"), we can postulate a binding mode and signaling pathway. The fluorine atom could be acting as a hydrogen bond acceptor or engaging in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone.[12]
Postulated Signaling Pathway and Fluorine Interaction
The diagram below illustrates a hypothetical scenario where this compound inhibits a kinase ("Kinase X") that is part of a cancer cell proliferation pathway.
Caption: Inhibition of Kinase X by the fluorinated compound blocks proliferation.
In this model, the fluorine atom is critical for orienting the molecule within the ATP-binding pocket of Kinase X, forming a key interaction that stabilizes the complex and prevents phosphorylation of the downstream substrate, ultimately blocking cell proliferation.
Conclusion
While the specific biological target of this compound remains to be publicly elucidated, the principles of medicinal chemistry provide a strong foundation for predicting the role of its 5-fluoro substituent. It is likely to enhance potency and metabolic stability through a combination of electronic modulation of the pyridine ring and direct, specific interactions within a target binding pocket. The experimental roadmap detailed in this guide—combining rational analog synthesis, systematic in vitro screening, and rigorous SAR analysis—provides a robust framework for any research team seeking to unlock the therapeutic potential of this and similar fluorinated molecules. This methodical approach is essential to move from a chemical entity to a validated lead compound, fully understanding the critical contribution of each atom to its biological function.
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A Guide to Methyl 5-fluoro-2-methoxyisonicotinate: A Versatile Building Block for Modern Organic Synthesis
Abstract
Substituted pyridine scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, Methyl 5-fluoro-2-methoxyisonicotinate has emerged as a particularly valuable building block. Its strategic trifunctionalization—featuring a methoxy group at the C2 position, a fluorine atom at C5, and a methyl ester at C4—provides a rich platform for controlled, regioselective modifications. This guide offers an in-depth exploration of the synthesis, electronic properties, and key chemical transformations of this versatile intermediate. We will delve into the causality behind its reactivity, providing field-proven protocols for its use in transformations such as ester hydrolysis, amide coupling, and directed ortho-metalation, underscoring its utility for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged heterocycle in drug discovery, prized for its ability to engage in hydrogen bonding, modulate solubility, and serve as a bioisostere for phenyl groups. The precise functionalization of this ring is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The incorporation of specific substituents, such as fluorine and methoxy groups, offers distinct advantages.
-
Fluorine Substitution: The introduction of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1][2]
-
Methoxy Substitution: A methoxy group is a strong electron-donating group that can also act as a powerful directing group for metalation, enabling regioselective C-H functionalization.[3][4]
This compound combines these features with a reactive ester handle, presenting a pre-functionalized, high-value starting material for the efficient construction of complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling and use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Methyl 5-fluoro-2-methoxypyridine-4-carboxylate | - |
| CAS Number | 1227516-39-3 (related structure) | [5] |
| Molecular Formula | C₈H₈FNO₃ | [6] |
| Molecular Weight | 185.15 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | Typically ≥98% | [6] |
Synthesis of the Building Block
While commercially available from specialized suppliers, understanding the synthesis of this compound provides insight into its chemical lineage. A plausible and efficient laboratory-scale synthesis can be envisioned starting from 2,5-difluoropyridine, leveraging the differential reactivity of the fluorine atoms.
The C2 fluorine is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C5 fluorine due to its position ortho to the electron-withdrawing ring nitrogen. This allows for selective displacement by sodium methoxide. The resulting 5-fluoro-2-methoxypyridine can then be functionalized at the C4 position via a metalation-carboxylation-esterification sequence.
Caption: Proposed synthetic pathway to the title compound.
Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine (Step 1)
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol (MeOH).
-
Reagent Addition: Sodium metal is added portion-wise at 0 °C to generate sodium methoxide (NaOMe) in situ. After complete dissolution, 2,5-difluoropyridine (1.0 equiv) is added dropwise.
-
Reaction: The mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed. The rationale for this step is that the C2 position is electronically activated for nucleophilic attack, ensuring high regioselectivity.[7]
-
Work-up and Purification: The reaction is cooled, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (silica gel) to yield the pure 5-fluoro-2-methoxypyridine.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
The Electronic Landscape
The reactivity is governed by a confluence of electronic effects:
-
Pyridine Nitrogen & Ester (C4): Both are strongly electron-withdrawing, rendering the ring π-deficient and activating it towards nucleophilic attack or metalation.
-
Methoxy Group (C2): A powerful electron-donating group (+M effect) that enriches the ortho (C3) and para (C5) positions. Crucially, it serves as an effective directed metalation group (DMG).[3][8]
-
Fluoro Group (C5): An inductively electron-withdrawing (-I) but mesomerically electron-donating (+M) substituent, which modulates the overall electronics and provides a potential site for late-stage functionalization or metabolic blocking.
Transformations of the Ester Moiety: Gateway to Amides
The methyl ester at the C4 position is the most common starting point for derivatization, primarily through hydrolysis followed by amide bond formation—a cornerstone of medicinal chemistry.
Caption: Key transformations originating from the ester group.
-
Dissolution: this compound (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: An aqueous solution of lithium hydroxide (LiOH, ~1.5 equiv) is added, and the reaction is stirred at room temperature.[9] The progress is monitored by TLC by observing the disappearance of the ester spot. Using LiOH is often preferred for clean saponification with minimal side reactions.
-
Acidification & Extraction: Upon completion, the THF is removed in vacuo. The remaining aqueous solution is cooled to 0 °C and acidified to pH ~3-4 with 1M HCl. The precipitated solid is collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The collected solid is washed with cold water and dried under vacuum to yield the carboxylic acid, which is often pure enough for the next step without further purification.
-
System Setup: To a solution of 5-fluoro-2-methoxyisonicotinic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add a coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).
-
Activation: The mixture is stirred for 15-20 minutes at room temperature. This step forms a highly reactive O-acylisourea intermediate, which prevents racemization in chiral substrates and ensures efficient coupling.
-
Amine Addition: The desired primary or secondary amine (1.1 equiv) is added, and the reaction is stirred until completion (monitored by LC-MS).
-
Work-up and Purification: The reaction is diluted with ethyl acetate and washed successively with aqueous NaHCO₃, water, and brine. The organic layer is dried, concentrated, and purified by flash chromatography to afford the target amide.
Directed ortho-Metalation (DoM) at C3
One of the most powerful applications of this building block is the use of the C2-methoxy group to direct regioselective deprotonation at the C3 position. This creates a nucleophilic C3-lithiated species that can be trapped with a wide range of electrophiles, providing a precise method for C-C or C-heteroatom bond formation.[3][10]
Caption: Strategy for C3 functionalization via DoM.
-
System Setup: A solution of this compound (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under argon and cooled to -78 °C.
-
Deprotonation: A solution of lithium diisopropylamide (LDA, 1.1 equiv), freshly prepared or commercial, is added dropwise. The formation of the lithiated species is typically rapid at this temperature. The choice of LDA is critical as it is a strong, non-nucleophilic base that minimizes competing addition to the ester carbonyl.
-
Electrophilic Trap: After stirring for 1 hour at -78 °C, the chosen electrophile (1.2 equiv, e.g., an aldehyde, iodine, or trimethyl borate) is added.
-
Quench and Work-up: The reaction is allowed to slowly warm to room temperature before being quenched with saturated aqueous NH₄Cl. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude material is purified by flash chromatography or recrystallization to yield the C3-substituted pyridine derivative.
Case Study: A Workflow for Drug Fragment Elaboration
To illustrate the synthetic power of this building block, consider a hypothetical workflow to synthesize a complex, drug-like molecule.
-
Step A (Amidation): The starting ester is hydrolyzed to the corresponding acid and coupled with a chiral amine (e.g., (R)-1-phenylethanamine) to install a key stereocenter and amide linker.
-
Step B (DoM & Cross-Coupling): The resulting amide is subjected to DoM at the C3 position and quenched with trimethyl borate to install a boronic ester. This intermediate is then used in a Suzuki cross-coupling reaction with an aryl bromide to introduce further molecular complexity.
This two-step sequence rapidly builds a complex molecule with precise control over the substitution pattern, showcasing how the orthogonal reactivity of the functional groups can be exploited.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution to many of the challenges in modern synthetic chemistry. The interplay of its fluoro, methoxy, and ester groups provides multiple, distinct handles for selective functionalization. By enabling access to complex amide libraries through its ester function and allowing for precise C-H activation via directed ortho-metalation, it provides chemists with a powerful tool to accelerate the discovery and development of novel, high-value molecules. Its thoughtful design makes it an indispensable asset for any research program focused on the synthesis of functionalized pyridine derivatives.
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Zhang, A., et al. (2021). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Wadsworth, H. J., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Haugan, J. A., et al. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]
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Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
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Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer Link. Available at: [Link]
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Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. Available at: [Link]
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Snieckus, V., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
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Snieckus, V., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]
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Haugan, J. A., et al. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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Quéguiner, G., et al. (1991). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. Available at: [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Wang, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Dudley, G. B., & Tunoori, A. R. (2015). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters. Available at: [Link]
-
Liu, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available at: [Link]
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Al-Zoubi, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. The Beilstein Journal of Organic Chemistry. Available at: [Link]
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Methodological & Application
Synthetic Routes for the Preparation of Methyl 5-fluoro-2-methoxyisonicotinate: An Application Note for Medicinal Chemistry
Introduction
Methyl 5-fluoro-2-methoxyisonicotinate is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine core is a prevalent motif in medicinal chemistry, with the fluorine and methoxy groups offering valuable modulations of physicochemical and pharmacokinetic properties. The strategic placement of these substituents can influence metabolic stability, binding affinity, and cell permeability. This application note provides detailed synthetic protocols for the preparation of this compound, designed for researchers and professionals in drug development and organic synthesis. The described routes are selected for their efficiency, scalability, and adaptability, with a focus on the underlying chemical principles that govern each transformation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent synthetic strategy. The ester functionality can be installed in the final step from the corresponding carboxylic acid (2). The methoxy group at the 2-position can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chlorine atom, on the pyridine ring (3). This key intermediate, 2-chloro-5-fluoroisonicotinic acid (3), can be envisioned to be accessible from a polysubstituted pyridine precursor. This approach allows for the sequential and controlled introduction of the desired functional groups.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: Multi-step Synthesis from 2,6-dichloro-5-fluoronicotinic acid
This primary route details a robust multi-step synthesis commencing from the commercially available 2,6-dichloro-5-fluoronicotinic acid. The strategy involves selective dechlorination, methoxylation, and final esterification.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Chloro-5-fluoroisonicotinic Acid (Intermediate 3)
The initial step focuses on the selective removal of the chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This can be achieved through catalytic hydrogenation. While the search results primarily detail the synthesis of the regioisomeric 2-chloro-5-fluoronicotinic acid, the principles of selective dechlorination can be applied to the isonicotinic acid series. A plausible route to the required 2-chloro-5-fluoroisonicotinic acid would involve the catalytic reduction of a suitable precursor like 2,6-dichloropyridine-4-carboxylic acid.[1]
Protocol 1: Preparation of 2-Chloro-5-fluoroisonicotinic Acid
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Palladium on carbon (10 wt. %)
-
Triethylamine (Et3N) or other suitable base
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Standard glassware for hydrogenation
Procedure:
-
In a hydrogenation vessel, dissolve 2,6-dichloropyridine-4-carboxylic acid in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Add a stoichiometric equivalent of triethylamine to act as a base and neutralize the HCl formed during the reaction.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Acidify the residue with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluoroisonicotinic acid.
Rationale: The selective removal of the 6-chloro substituent is favored due to the electronic effects of the nitrogen atom and the carboxylic acid group. The palladium catalyst facilitates the hydrogenolysis of the C-Cl bond.
Part 2: Synthesis of 5-Fluoro-2-methoxyisonicotinic Acid (Intermediate 2)
The second stage of the synthesis involves the nucleophilic aromatic substitution of the remaining chlorine atom at the 2-position with a methoxy group. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, making this transformation efficient.[2][3]
Protocol 2: Nucleophilic Methoxylation
Materials:
-
2-Chloro-5-fluoroisonicotinic acid
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluoroisonicotinic acid in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (typically a 25-30% solution, 1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous solution can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the nucleophilic attack of the methoxide ion at the 2-position, leading to the displacement of the chloride ion.
Part 3: Synthesis of this compound (Target Compound 1)
The final step is the esterification of the carboxylic acid group. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of an acid catalyst.[4][5] An alternative and often higher-yielding method involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.[6][7][8]
Protocol 3: Fischer Esterification
Materials:
-
5-Fluoro-2-methoxyisonicotinic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure (using SOCl₂):
-
To a stirred solution of 5-fluoro-2-methoxyisonicotinic acid in methanol (which acts as both solvent and reagent), cool the mixture to 0 °C in an ice bath.[6]
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the solution.[6] The reaction of methanol and thionyl chloride generates anhydrous HCl, which catalyzes the esterification.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (typically 2-12 hours).[6][8]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Rationale: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This method is often preferred as it drives the equilibrium towards the product by removing water through reaction with SOCl₂.
Summary of Synthetic Routes and Key Data
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 2,6-Dichloropyridine-4-carboxylic acid | 2-Chloro-5-fluoroisonicotinic acid | H₂, Pd/C, Et₃N | 70-85 (estimated) |
| 2 | 2-Chloro-5-fluoroisonicotinic acid | 5-Fluoro-2-methoxyisonicotinic acid | NaOMe, MeOH | 80-95 |
| 3 | 5-Fluoro-2-methoxyisonicotinic acid | This compound | SOCl₂, MeOH | 85-95 |
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of this compound. The route leverages fundamental and well-established organic transformations, including selective catalytic hydrogenation, nucleophilic aromatic substitution, and Fischer esterification. The protocols are designed to be accessible to researchers with a standard organic synthesis laboratory setup. The strategic insights into the rationale behind each step are intended to empower chemists to adapt and optimize these procedures for their specific research needs in the dynamic field of drug discovery.
References
-
ChemBK. (2024, April 10). 2-Chloro-5-fluoronicotinic acid. Retrieved from [Link]
- Google Patents. (Original Grantee: Not specified). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C.
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
- Google Patents. (Original Grantee: Not specified). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
-
Wikipedia. Fischer–Speier esterification. Retrieved from [Link]
-
Infoscience, EPFL. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
-
Semantic Scholar. (1978). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2018, January 28). 18.05 Two Mechanisms of Nucleophilic Substitution. Retrieved from [Link]
-
University of California, Irvine. Preparation of 4-Arylpyridine-2,6-Dicarboxylic Acids via Microwave-assisted Suzuki Coupling. Retrieved from [Link]
-
eR0IZaEd. The Secret Of 2,5-dichloropyrimidine-4-carboxylic Acid With Free Shipping. Retrieved from [Link]
-
PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (Date not available). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
-
Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of Methyl 5-fluoro-2-methoxyisonicotinate
An in-depth guide to the purification of Methyl 5-fluoro-2-methoxyisonicotinate, tailored for researchers and drug development professionals. This document provides a detailed overview of the compound's properties, potential impurities, and a selection of robust purification protocols including flash column chromatography, recrystallization, and preparative HPLC. Each protocol is accompanied by expert application notes, troubleshooting guides, and visual workflows to ensure procedural clarity and success.
Introduction: The Imperative for Purity
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2][3] The introduction of a fluorine atom and a methoxy group onto the isonicotinate scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[4][5] As a key building block in the synthesis of more complex molecules, the purity of this compound is not merely a quality metric but a prerequisite for the reliability and reproducibility of subsequent synthetic steps and the biological activity of the final compounds.
This guide provides a comprehensive overview of established techniques for the purification of this specific molecule, grounded in the fundamental principles of separation science. It is designed to equip researchers with both the practical steps and the theoretical understanding necessary to select and execute the optimal purification strategy for their needs.
Compound Profile & Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. These parameters dictate the choice of solvents, stationary phases, and thermal conditions.
| Property | Value | Source |
| IUPAC Name | methyl 5-fluoro-2-methoxypyridine-4-carboxylate | [6] |
| CAS Number | 1214346-01-6 | [6][7] |
| Molecular Formula | C₈H₈FNO₃ | [6] |
| Molecular Weight | 185.15 g/mol | [6] |
| Appearance | Typically a solid at room temperature (deduced from similar structures) | N/A |
| Boiling/Melting Point | Data not readily available; requires experimental determination. | [7] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, methanol. Limited solubility in non-polar solvents like hexanes and likely low solubility in water. (Inferred from structure) | N/A |
Understanding the Impurity Profile
Purification is fundamentally about separating the target compound from impurities. These impurities typically arise from the synthetic route and can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reagents: Excess reagents or their byproducts.
-
Side-Products: Molecules formed from competing reaction pathways.
-
Degradation Products: Resulting from harsh reaction or workup conditions.
Common synthetic routes to substituted pyridines involve condensation reactions or metal-catalyzed cross-couplings.[8][9][10] For a molecule like this compound, potential impurities might include regioisomers, hydrolyzed carboxylic acid, or demethylated analogues. A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the number and nature of these impurities, which in turn informs the purification strategy.
Selecting the Optimal Purification Strategy
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a versatile and widely used technique for purifying multi-gram quantities of organic compounds. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through.
Principle: this compound is a moderately polar compound due to the ester, methoxy, and pyridine nitrogen functionalities. It will adsorb to a polar stationary phase like silica gel and can be eluted with a mobile phase of appropriate polarity. Impurities with different polarities will travel through the column at different rates, effecting separation.
Application Notes:
-
Stationary Phase: Standard silica gel (230–400 mesh) is the most common choice for pyridine derivatives.[11]
-
Peak Tailing: Pyridine derivatives are known to exhibit peak tailing on silica gel.[12] This is due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[12] To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, can be added to the eluent.[13] This competitively binds to the acidic sites, allowing the pyridine compound to elute with a more symmetrical peak shape.[12]
-
Solvent System Selection: The ideal solvent system should provide a Retention Factor (Rf) of ~0.2-0.4 for the target compound on TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing, often yields the best separation.[14]
Detailed Protocol: Flash Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent. Test various ratios of hexanes:ethyl acetate. If tailing is observed, add 0.5% triethylamine to the TLC jar and re-run.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (e.g., a 40g silica column for 1-2g of crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions.
-
If a gradient is used, slowly increase the percentage of the more polar solvent.
-
-
Fraction Analysis & Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization
If the crude product is a solid with relatively high purity (>90-95%), recrystallization can be an efficient and scalable purification method.
Principle: Recrystallization relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).
Application Notes:
-
Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. This is often done by testing the solubility of small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.
-
Inducing Crystallization: If crystals do not form upon cooling, it can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.
-
Cooling Rate: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the crystal lattice.
Detailed Protocol: Recrystallization
-
Solvent Screening: In small test tubes, add ~20-30 mg of crude material. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring and heating on a hot plate are required.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for recrystallization.
Protocol 3: Preparative HPLC
For achieving the highest levels of purity (>99.5%) or for separating very closely related impurities, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.
Principle: HPLC utilizes high pressure to force a solvent through a column packed with small particles, providing high-resolution separations. The principles are similar to column chromatography, but the efficiency is much greater.[12]
Application Notes:
-
Column Choice: Reversed-phase columns (e.g., C18) are most common. The stationary phase is non-polar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.
-
Mobile Phase pH: The pH of the mobile phase is critical for pyridine derivatives.[12] Since pyridines have a pKa around 5-6, operating at a low pH (e.g., with 0.1% formic acid or TFA) will protonate the pyridine nitrogen, often leading to better peak shape and retention on a C18 column.[1] Conversely, operating at a higher pH (e.g., with 0.1% ammonium hydroxide) keeps the pyridine neutral and can also be effective, but requires a pH-stable column.[12][13]
-
Method Development: An analytical HPLC method must be developed first to find the optimal separation conditions before scaling up to a preparative column.
-
Loading: The amount of material that can be loaded onto a preparative column depends on the column diameter and the difficulty of the separation. Overloading can lead to poor resolution.[12]
Detailed Protocol: Preparative HPLC
-
Analytical Method Development:
-
Using an analytical C18 column, screen different mobile phase compositions (e.g., water/acetonitrile gradients) and additives (0.1% formic acid vs. 0.1% ammonium hydroxide) to achieve baseline separation of the target compound from its impurities.
-
-
Scale-Up:
-
Transfer the optimized analytical method to a preparative HPLC system with a larger-diameter column of the same stationary phase. The flow rate and injection volume will need to be scaled up accordingly.
-
-
Sample Preparation: Dissolve the crude or semi-purified material in a solvent that is compatible with the mobile phase (e.g., DMSO, or the mobile phase itself). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Purification Run: Inject the sample and run the preparative method. Use a fraction collector triggered by UV absorbance to collect the peak corresponding to the pure product.
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the mobile phase was aqueous, the remaining water can be removed by lyophilization (freeze-drying) to yield the final product.
-
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. CAS 1094345-91-1: 2-FLUORO-5-METHYLISONICOTINIC ACID [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound CAS#: 1214346-01-6 [m.chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. flash-chromatography.com [flash-chromatography.com]
- 14. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-fluoro-2-methoxyisonicotinate
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 5-fluoro-2-methoxyisonicotinate is a valuable building block, providing access to a diverse array of substituted pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C-C bonds, offering a robust and versatile tool for functionalizing such fluorinated pyridine cores.[1] This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for the successful application of this compound in Suzuki coupling reactions.
Understanding the Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.[2][3] The catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-F bond is generally unreactive, so coupling occurs at another position, assuming a di-functionalized starting material not explicitly detailed in the initial prompt but implied for a coupling reaction). For electron-deficient heteroaromatic halides, this step is often facilitated by electron-rich phosphine ligands.[4]
2. Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center.[5][6] The choice of base is critical and can significantly impact the reaction rate and yield.[4]
3. Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][3]
Causality in Experimental Choices for Fluorinated Pyridines:
-
Catalyst Selection: The electron-deficient nature of the fluorinated pyridine ring can make oxidative addition challenging. Palladium catalysts bearing bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃), are often employed to enhance catalytic activity.[4][7][8] The use of palladacycle precatalysts has also shown considerable promise due to their high activity and stability.[7]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] For reactions involving potentially base-sensitive esters like this compound, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4][9] The use of anhydrous, finely powdered bases is recommended to ensure consistency.[4] In some cases, aqueous base solutions are employed, which can also influence the reaction kinetics.[9]
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is essential.[4] Common choices include mixtures of an organic solvent like dioxane, tetrahydrofuran (THF), or toluene with water.[3][4] Anhydrous conditions can also be employed, particularly when using organic-soluble bases, to minimize side reactions like protodeboronation.[10][11]
-
Boron Reagent: While boronic acids are widely used, they can be prone to decomposition.[12][13][14] Boronic esters, such as pinacol esters, offer greater stability and are often preferred for complex syntheses.[11][15]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol outlines a standard procedure for the coupling of this compound (assuming an additional halide for coupling) with a generic arylboronic acid.
Materials:
-
This compound derivative (e.g., with a bromo or iodo substituent) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system) (2-10 mol%)[1]
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system via syringe. A common ratio for mixed solvent systems is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (e.g., ethyl acetate) two more times.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Vial Preparation: In a microwave synthesis vial, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 equiv).[1]
-
Solvent Addition: Add the appropriate solvent system.
-
Sealing: Seal the vial with a cap.[1]
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[1]
-
Workup and Purification: Follow steps 6-9 from Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical summary of optimization studies for a Suzuki coupling reaction. Actual results will vary depending on the specific substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 65 |
| 4 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | THF/H₂O | 80 | 24 | 70 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 150 (µW) | 0.5 | 92 |
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Inactivity: Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if issues persist.[4] The quality of the palladium source is also critical.
-
Inefficient Transmetalation: The choice of base is paramount. Ensure it is anhydrous and finely powdered. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial. The stability of the boronic acid can also be a factor; consider using a more stable boronic ester.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions or by using more stable boronic esters.[11]
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and catalyst loading.
-
Dehalogenation: Reduction of the starting halide can be an issue, particularly with electron-rich phosphine ligands.[16]
-
-
Expert Tip: For electron-deficient heteroaryl chlorides, which can be challenging substrates, the use of bulky, electron-rich phosphine ligands is often essential to promote the rate-limiting oxidative addition step.[4]
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile route to novel fluorinated pyridine derivatives for applications in drug discovery and materials science. By carefully selecting the catalyst, base, and solvent, and by understanding the mechanistic nuances of the reaction, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides - Benchchem. (n.d.).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. (2017). Zeitschrift fur Naturforschung - Section B Journal of Chemical Sciences.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.).
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
- Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. (n.d.). Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
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Application Note: Derivatization of Methyl 5-fluoro-2-methoxyisonicotinate for Biological Screening Library Generation
Abstract
This guide provides a comprehensive framework for the strategic derivatization of Methyl 5-fluoro-2-methoxyisonicotinate, a versatile heterocyclic scaffold, for the purpose of generating diverse small molecule libraries for biological screening. We detail robust, field-proven protocols for orthogonal chemical modifications at two key reactive sites: the C4-ester and the C2-methoxy position. Causality behind experimental choices, step-by-step methodologies for parallel synthesis, and a strategic workflow for subsequent biological evaluation are presented to empower researchers in drug discovery and chemical biology.
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is an attractive starting point for medicinal chemistry campaigns. Its substituted pyridine core is a common motif in pharmacologically active compounds, and the presence of distinct functional groups—an ester, a methoxy group, and a fluorine atom—provides multiple handles for chemical modification. The strategic derivatization of this scaffold allows for a systematic exploration of the surrounding chemical space, enabling the generation of novel molecules with the potential for diverse biological activities.[1][2][3][4]
The primary objective is to leverage the differential reactivity of the functional groups to build a library of analogs with high structural diversity. This application note focuses on two high-probability, orthogonal derivatization pathways:
-
Amide Library Synthesis via saponification of the C4-methyl ester followed by amide coupling.
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-position, displacing the methoxy group.
These strategies are chosen for their reliability, scalability, and the vast commercial availability of building blocks (amines, nucleophiles), which is a critical consideration for efficient library synthesis.[5]
Strategic Approaches to Derivatization
Pathway 1: Modification at the C4-Ester Position via Amide Coupling
The most robust and widely used method for derivatizing a carboxylic ester is its conversion to a diverse panel of amides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[5][6] The process is a reliable two-step sequence.
Step 1: Saponification The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide (LiOH).[7][8][9] This reaction is typically clean and high-yielding. The resulting carboxylate salt is then neutralized during aqueous workup to provide the free acid, which is the direct precursor for the subsequent coupling step.[7]
Step 2: Amide Coupling The generated carboxylic acid is then "activated" and coupled with a library of primary or secondary amines. Among the myriad of available coupling reagents, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective, reliable, and widely adopted standard in drug discovery.[10][11][12] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted by HOBt into a more stable activated ester. This active ester readily reacts with an amine to form the desired amide bond, while the EDC byproduct is a water-soluble urea that is easily removed during purification.[11][13]
Pathway 2: Modification at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[14] This reactivity is enhanced at the C2 and C4 positions because the nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) through resonance.[15]
In this compound, the C2-methoxy group is an excellent leaving group for SNAr reactions. The reaction proceeds via the addition of a nucleophile to the electron-deficient ring, followed by the elimination of the methoxide ion to restore aromaticity.[16][17] This pathway allows for the direct installation of a wide variety of functionalities.
| Nucleophile Class | Example | Resulting C2-Substituent |
| Nitrogen | Primary/Secondary Amines (e.g., Piperidine) | Amino- |
| Sulfur | Thiols (e.g., Thiophenol) | Thioether- |
| Oxygen | Alcohols/Phenols (e.g., Phenol) | Ether- |
| Table 1. Representative nucleophiles for SNAr at the C2-position. |
The choice of nucleophile (amine, thiol, alcohol) allows for the creation of a diverse library of 2-substituted isonicotinate derivatives. These reactions are often performed in polar aprotic solvents like DMSO or DMF and may be facilitated by a non-nucleophilic base to deprotonate the incoming nucleophile.[14][18]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2.1: Synthesis of 5-Fluoro-2-methoxyisonicotinic Acid
This protocol details the saponification of the starting methyl ester.
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv). Add a mixture of Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v, to make a 0.2 M solution).
-
Reaction Initiation: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) to the stirred solution.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 using 1N HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
-
Quality Control: Confirm the structure and purity of the product by ¹H NMR and LC-MS. The product should be >95% pure before proceeding to the next step.
Protocol 2.2: Parallel Amide Synthesis via EDC/HOBt Coupling
This protocol is designed for implementation in a 96-well plate for library generation.
-
Stock Solutions: Prepare stock solutions of:
-
5-Fluoro-2-methoxyisonicotinic acid (from Protocol 2.1) in anhydrous DMF (e.g., 0.5 M).
-
A library of diverse primary and secondary amines in anhydrous DMF (e.g., 0.55 M).
-
EDC·HCl (e.g., 0.75 M) and HOBt (e.g., 0.75 M) in anhydrous DMF.
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) in anhydrous DMF (e.g., 1.5 M).[11]
-
-
Reaction Plate Setup:
-
To each well of a 96-well plate, add the carboxylic acid solution (1.0 equiv, e.g., 100 µL).
-
Add the corresponding amine solution to each well (1.1 equiv, e.g., 110 µL).
-
Add the EDC/HOBt solution (1.5 equiv each, e.g., 150 µL).
-
Add the DIPEA solution (3.0 equiv, e.g., 200 µL).
-
-
Reaction & Monitoring: Seal the plate and shake at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.[11]
-
Work-up & Purification:
-
Upon completion, quench the reactions by adding water to each well.
-
Extract the products using ethyl acetate.
-
The crude products can be purified in parallel using preparative HPLC with a C18 column.
-
-
Quality Control: Analyze the purity and confirm the identity of each library member by LC-MS. Store compounds in DMSO for biological screening.
Protocol 2.3: Parallel SNAr with Amines at the C2-Position
This protocol describes the substitution of the 2-methoxy group with a library of amines.
-
Reagent Setup (in a 96-well plate):
-
To each well, add a solution of this compound in DMSO (1.0 equiv).
-
Add a solution of a diverse library of primary or secondary amines in DMSO (1.5-2.0 equiv).
-
Add a base such as Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
-
Reaction: Seal the plate and heat to 80-120 °C for 4-12 hours. The optimal temperature and time should be determined in a small-scale optimization experiment.
-
Monitoring & Work-up: Monitor a few wells by LC-MS. Once complete, cool the plate to room temperature. Add water to each well and extract the products with ethyl acetate.
-
Purification & QC: Purify the crude products via parallel preparative HPLC. Confirm the identity and purity of all final compounds by LC-MS.
Biological Screening Strategy
The generation of a chemical library is the first step in a longer discovery process. A well-defined screening cascade is essential for identifying and validating hits.[19][20][21]
Library Design & Quality Control
-
Diversity: Select a diverse set of building blocks (amines, nucleophiles) for derivatization to maximize the exploration of chemical space. Consider properties like charge, polarity, size, and aromaticity.[22][23]
-
Purity: Ensure all compounds submitted for screening are of high purity (>95% by LC-MS) to avoid false positives or negatives.
-
Concentration: Accurately determine the concentration of each compound in the DMSO stock plates.
A General Screening Cascade
The following workflow represents a typical approach for screening a new small molecule library.[19][20]
-
Primary High-Throughput Screening (HTS): The entire library is tested at a single, fixed concentration (e.g., 10 µM) in a specific biological assay.[20] The goal is to identify initial "hits" that show activity above a certain threshold.[19][21]
-
Hit Confirmation: Hits from the primary screen are re-tested using freshly prepared samples to confirm their activity and rule out errors from the initial screen.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary & Orthogonal Assays: Active compounds are tested in different, related assays to confirm their mechanism of action and eliminate compounds that are non-specific or act through undesirable mechanisms (e.g., assay interference).
-
Structure-Activity Relationship (SAR) Analysis: Data from active and inactive analogs from the library are analyzed to understand which structural features are important for biological activity, guiding the design of the next generation of compounds.[20]
Conclusion
This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries. The orthogonal reactivity of its C4-ester and C2-methoxy groups can be exploited through robust and scalable protocols, such as amide coupling and SNAr reactions. By following the detailed methodologies and strategic screening workflow presented in this guide, research teams can efficiently generate and evaluate novel chemical matter, accelerating the initial stages of drug discovery and chemical biology programs.
References
-
Verma, A. K., Singh, D., & Kumar, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
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Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available at: [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Amartey, J. K., Al-Jammaz, I., Al-Otaibi, B., & Esguerra, C. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wu, J. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
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Britton, J., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. Available at: [Link]
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ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Available at: [Link]
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O'Keefe, M. P., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. Available at: [Link]
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OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
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The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]
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Szymańska, E., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]
-
Kucukguzel, I., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]
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ResearchGate. (n.d.). Saponification of methyl esters producing soap and methanol. Available at: [Link]
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Al-Soud, Y. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules. Available at: [Link]
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Sessions Biogeochemistry Lab. (2009). Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]
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Tang, Y., et al. (2014). Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis. Analytical Chemistry. Available at: [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
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Al-Daghri, N. M., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research. Available at: [Link]
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Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Pyridinone Precursors
Introduction
N-alkylated pyridinones are privileged heterocyclic scaffolds that form the core of numerous natural products, active pharmaceutical ingredients (APIs), and biologically active compounds.[1][2] Their wide-ranging applications as antimalarial, antiviral, and antidiabetic agents underscore the importance of robust and selective synthetic methods for their preparation.[1][2] The direct N-alkylation of pyridinone precursors is a fundamental transformation in medicinal chemistry. However, it presents a classic regioselectivity challenge due to the ambident nucleophilic nature of the pyridinone ring system.[3][4]
This guide provides an in-depth analysis of the factors governing the N-alkylation of pyridinones, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, address common challenges, and provide a framework for optimizing this critical reaction.
The Core Challenge: N- vs. O-Alkylation Regioselectivity
Pyridinone exists in a tautomeric equilibrium with its corresponding hydroxypyridine form. Deprotonation by a base generates a resonance-stabilized pyridonate anion, which possesses two nucleophilic sites: the nitrogen atom and the oxygen atom.[4][5] This ambident character means that reaction with an electrophile (e.g., an alkyl halide) can lead to a mixture of the desired N-alkylated pyridone and the isomeric O-alkylated pyridine ether.[6][7]
The ratio of these two products is highly sensitive to several factors:
-
Base: The choice of base affects the nature of the ion pair.
-
Solvent: Solvent polarity can influence which nucleophilic center is more reactive.[4]
-
Alkylating Agent: The nature of the electrophile plays a crucial role.[4]
-
Counter-ion: Metal cations can coordinate with the oxygen atom, influencing the reaction site.
-
Temperature: Reaction temperature can also shift the selectivity.
Controlling these parameters is paramount to achieving high yields of the desired N-alkylated product.
General Mechanistic Pathway
The N-alkylation process can be visualized as a sequence of key steps. The initial deprotonation of the pyridinone creates the reactive nucleophile, which then attacks the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.
Caption: High-level workflow for the N-alkylation of pyridinone.
Detailed Experimental Protocols
This section presents several robust protocols for the N-alkylation of pyridinone precursors. The choice of method will depend on the substrate scope, scale, and available reagents.
Protocol 1: Classical N-Alkylation with a Strong Base (NaH)
This method is highly effective for a wide range of pyridinones and alkyl halides. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures complete and irreversible deprotonation of the pyridinone.
Causality: Sodium hydride drives the equilibrium entirely towards the pyridonate anion. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) effectively solvates the sodium cation, leaving the pyridonate anion highly reactive. The addition of a Lewis acid like lithium bromide (LiBr) can sometimes enhance N-selectivity by coordinating to the oxygen atom, sterically hindering O-alkylation.[3]
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridinone precursor (1.0 equiv).
-
Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may become clear or remain a slurry.
-
Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Entry | Pyridinone Substrate | Alkylating Agent | Base / Additive | Solvent | Temp / Time | Yield (%) | N:O Ratio | Reference |
| 1 | 2-Pyridone | Propyl Iodide | NaH | DMF | RT / 12h | Good | >6:1 | [3] |
| 2 | 6-Methyl-2-pyridone | Propargyl Bromide | NaH / LiBr | DMF/DME | RT / 8h | Good | >10:1 | [3] |
| 3 | 3-Hydroxy-2-pyridone | Propyl Iodide | NaH | DMF | RT / 5h | 85 | N-selective | [7] |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for alkylating pyridinones using primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[8][9]
Causality: This reaction avoids the pre-formation of a pyridonate salt. Instead, triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) activate the alcohol in situ to form an alkoxyphosphonium salt.[9] The pyridone then acts as the nucleophile, attacking this activated intermediate. The N- vs. O-selectivity can be influenced by substituents on the pyridone ring.[3][4] A major drawback is the formation of triphenylphosphine oxide and hydrazine byproducts, which often require careful chromatography for removal.[8]
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Step-by-Step Methodology:
-
Dissolve the pyridone precursor (1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-30 minutes. A color change (e.g., to yellow/orange) and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography. The byproducts (Ph₃P=O and the reduced hydrazine) can sometimes be challenging to separate. Using polymer-supported PPh₃ can simplify workup, as the resulting oxide can be removed by filtration.[10]
| Entry | Pyridinone Substrate | Alcohol | Reagents | Solvent | Yield (%) | Reference |
| 1 | 2-Pyridone | Ethanol | PPh₃, DEAD | THF | Moderate-Good | [4] |
| 2 | 3-Methoxy-2-pyridone | Isopropanol | PPh₃, DIAD | THF | Good | [4] |
| 3 | Pyridin-2-ol | Various primary alcohols | PS-PPh₃, ADDP | THF | Excellent | [10] |
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation offers a significant acceleration of reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[1][11][12] This technique can be applied to classical alkylation protocols.
Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid temperature increases and dramatically reduced reaction times, often from hours to minutes.[11][12] This can also minimize the formation of degradation byproducts that may occur during prolonged heating.
Step-by-Step Methodology (General Example):
-
In a dedicated microwave reaction vial, combine the pyridinone (1.0 equiv), the alkylating agent (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable polar solvent (e.g., DMSO, DMF, or even solvent-free).[11][13]
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-170 °C) for 5-30 minutes.[11][13] Caution: Ensure the temperature and pressure limits of the equipment are not exceeded.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Perform standard aqueous workup and purify as described in Protocol 1.
| Method | Key Advantage | Typical Time | Typical Temp | Reference |
| One-Pot MCR | Rapid, efficient, no O-alkylation | 10 min | 250 Watts | [1][3] |
| Hilbert-Johnson | Catalyst and solvent-free | 5 min | 150 °C | [13] |
Protocol 4: Catalyst- and Base-Free N-Alkylation
A novel and highly selective method involves the direct reaction of 2-hydroxypyridines with organohalides at elevated temperatures without any added base or catalyst.[2][14][15]
Causality: This reaction is believed to proceed through an initial, reversible O-alkylation to form a 2-alkoxypyridine intermediate. The hydrogen halide (HX) generated in situ then facilitates the conversion of this ether intermediate into the thermodynamically more stable N-alkylated pyridone product.[14][15] This method provides exceptional (>99%) N-selectivity.[2][14][15]
Caption: Mechanism for catalyst- and base-free N-alkylation.
Step-by-Step Methodology:
-
Combine the 2-hydroxypyridine (1.0 equiv) and the organohalide (1.5-3.0 equiv) in a sealed tube or pressure vessel. The reaction can be run neat or in a high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 100-150 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the crude product can be purified directly by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong or soluble base. 2. Low reaction temperature. 3. Unreactive alkylating agent. 4. Poor solubility of reactants. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH) or a more soluble one (e.g., K₂CO₃ → Cs₂CO₃).[16] 2. Increase the reaction temperature or use microwave irradiation.[16] 3. Switch from alkyl chloride/bromide to the more reactive iodide. Add catalytic KI (Finkelstein conditions).[16] 4. Change to a better solvent (e.g., THF → DMF, DMSO). Consider a micellar system (e.g., Tween 20 in water).[17][18] |
| Poor Regioselectivity (Significant O-Alkylation) | 1. Solvent choice favoring O-alkylation (protic solvents). 2. "Harder" counter-ions (e.g., Na⁺) may favor O-alkylation in some systems. 3. Reaction conditions not optimized. | 1. Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[16] 2. Use a "softer" counter-ion like Cs⁺ (from Cs₂CO₃ or CsF) which favors N-alkylation.[7] 3. Consider the base-free method (Protocol 4) for >99% N-selectivity.[14][15] 4. Add a Lewis acid like LiBr to sterically block the oxygen atom.[3] |
| Byproduct Formation / Decomposition | 1. Reaction temperature is too high or time is too long. 2. Base is too strong, causing side reactions. 3. Mitsunobu byproducts (Ph₃P=O, hydrazine) complicating purification. | 1. Reduce temperature and monitor carefully to stop the reaction upon completion. 2. Use a milder base like K₂CO₃ or Cs₂CO₃ instead of NaH. 3. For Mitsunobu, use polymer-supported PPh₃ or a modified azodicarboxylate to simplify byproduct removal.[10] |
References
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Available at: [Link]
-
(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available at: [Link]
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). PubMed Central. Available at: [Link]
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Selective N-Alkylation of 2-Pyridones. Synfacts. Available at: [Link]
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Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. Available at: [Link]
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P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. Available at: [Link]
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A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ACS Publications. Available at: [Link]
-
Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction. ResearchGate. Available at: [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. (2018). PubMed. Available at: [Link]
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. Available at: [Link]
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Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. Available at: [Link]
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A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available at: [Link]
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N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
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Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]
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A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Combinatorial Science. Available at: [Link]
- Method for N-alkylation of 2-pyridone. Google Patents.
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Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Available at: [Link]
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ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2005). PubMed Central. Available at: [Link]
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N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. Available at: [Link]
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Mitsunobu reaction. Wikipedia. Available at: [Link]
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022). YouTube. Available at: [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS. Available at: [Link]
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A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Available at: [Link]
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Application Note: A Guide to the Synthesis of Fluorinated Isonicotinates for Pharmaceutical and Agrochemical Research
Abstract
Fluorinated isonicotinates are pivotal structural motifs in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms into the isonicotinate scaffold can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies and step-by-step experimental protocols for accessing these valuable compounds. We delve into the mechanistic underpinnings of two robust methods—Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann Reaction—offering field-proven insights to ensure procedural success and reproducibility.
Strategic Approaches to the Synthesis of Fluorinated Isonicotinates
The introduction of fluorine onto a pyridine ring is a non-trivial synthetic challenge that requires careful selection of methodology based on the desired regiochemistry and the nature of the starting materials. Several powerful strategies have been developed, each with distinct advantages and mechanistic pathways.
-
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods for synthesizing fluorinated pyridines. The reaction proceeds via the addition of a nucleophile (fluoride ion) to an electron-deficient pyridine ring that is activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or sulfonyl (-SO₂R) group, positioned ortho or para to a suitable leaving group. The reaction forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product.
-
The Balz-Schiemann Reaction: A classic and reliable method for introducing fluorine, the Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride.[3][4][5] The process involves the diazotization of an amino-substituted isonicotinate with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed, releasing nitrogen gas and generating an aryl cation that is trapped by the fluoride from the BF₄⁻ counterion.[5] Modern variations have introduced milder conditions, for instance, by using organotrifluoroborates as a fluoride source in a one-pot process, which avoids the isolation of potentially explosive diazonium salts.[6]
-
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich pyridine ring. The most common and versatile reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[7][8][9] This method is particularly effective for pyridines bearing electron-donating groups (EDGs) like amino or hydroxyl groups, which activate the ring towards electrophilic attack.[9]
-
Direct C-H Fluorination: Representing the cutting edge of synthetic methodology, direct C-H fluorination aims to replace a hydrogen atom with fluorine without pre-functionalization. A notable example is the use of silver(II) fluoride (AgF₂), which can achieve highly selective fluorination of pyridines at the C-H bond adjacent to the ring nitrogen under ambient conditions.[10][11] This method offers exceptional atom economy and simplifies synthetic routes.
Protocol 1: Synthesis of Methyl 3-Fluoroisonicotinate via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of methyl 3-fluoroisonicotinate from its corresponding 3-nitro precursor. The nitro group acts as a powerful electron-withdrawing group, activating the C3 position for nucleophilic attack by the fluoride ion and serving as an excellent leaving group.[12]
Reaction Principle & Mechanism
The reaction proceeds via a classic SNAr mechanism. The highly polar, aprotic solvent DMSO enhances the nucleophilicity of the fluoride anion from the cesium fluoride (CsF) salt. The fluoride ion attacks the electron-deficient C3 carbon, forming a stable Meisenheimer intermediate. The negative charge is delocalized across the pyridine ring and the nitro group. Finally, the aromaticity is restored by the elimination of the nitrite leaving group.
Caption: SNAr mechanism for 3-fluoroisonicotinate synthesis.
Materials and Equipment
| Reagent/Material | Grade | Equipment |
| Methyl 3-nitroisonicotinate | ≥97% | Round-bottom flask with reflux condenser |
| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Magnetic stirrer with heating mantle |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Nitrogen/Argon gas inlet |
| Diethyl Ether | Reagent Grade | Separatory funnel |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Silica gel for column chromatography |
Experimental Workflow
Caption: Workflow for SNAr synthesis of methyl 3-fluoroisonicotinate.
Step-by-Step Protocol
-
Preparation: Dry all glassware in an oven prior to use. Add methyl 3-nitroisonicotinate (1.0 eq) and anhydrous cesium fluoride (2.0-3.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the substrate.
-
Heating: Immerse the flask in a preheated oil bath and heat the mixture to reflux (the boiling point of DMSO is ~189 °C, but lower temperatures may suffice).
-
Monitoring: Monitor the reaction for completeness by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1.5-2 hours, as indicated by the consumption of the starting material.[12]
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove residual DMSO and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure methyl 3-fluoroisonicotinate.
Expected Results
| Parameter | Expected Value | Source |
| Yield | ~38% | [12] |
| Purity | >95% (post-chromatography) | - |
| Appearance | Colorless oil or solid | - |
Protocol 2: Synthesis of Ethyl 2-Fluoroisonicotinate via the Balz-Schiemann Reaction
This protocol describes a general procedure for synthesizing a 2-fluoroisonicotinate ester from its corresponding 2-amino precursor. This method is highly effective for installing fluorine at positions that are not amenable to SNAr.
Reaction Principle & Mechanism
The reaction occurs in two main stages. First, the primary amine of ethyl 2-aminoisonicotinate is treated with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures. This diazotization step forms an aryl diazonium tetrafluoroborate salt. Second, this isolated salt is gently heated (thermolysis). The diazonium group, being an excellent leaving group, is expelled as N₂ gas, generating a transient, high-energy aryl cation. This cation is immediately captured by a fluoride ion from the BF₄⁻ counterion to yield the final product.[3][5]
Caption: The Balz-Schiemann reaction mechanism.
Materials and Equipment
| Reagent/Material | Grade | Equipment |
| Ethyl 2-aminoisonicotinate | ≥97% | Beakers, Erlenmeyer flasks |
| Fluoroboric Acid (HBF₄) | 48 wt. % in H₂O | Ice-salt bath |
| Sodium Nitrite (NaNO₂) | Reagent Grade | Mechanical stirrer |
| Diethyl Ether | Anhydrous | Buchner funnel and filter flask |
| Hexanes | Reagent Grade | Heating mantle or sand bath |
Experimental Workflow
Caption: Workflow for the Balz-Schiemann synthesis.
Step-by-Step Protocol
SAFETY NOTE: Aryl diazonium salts are potentially explosive, especially when dry. Handle with extreme care, use a safety shield, and avoid scratching or grinding the solid.
-
Diazotization: In a beaker, dissolve ethyl 2-aminoisonicotinate (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄) (3.0-4.0 eq). Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the internal temperature does not rise above 5 °C.
-
Salt Precipitation: After the addition is complete, continue stirring at 0 °C for 30 minutes. The diazonium tetrafluoroborate salt will precipitate as a solid.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Buchner funnel. Wash the solid sequentially with small portions of cold water, cold diethyl ether, and finally cold hexanes to aid in drying.
-
Drying: Carefully press the salt between filter papers to remove excess solvent. Do not dry in a vacuum oven. It is often used directly in the next step while slightly damp for safety.
-
Decomposition: Place the diazonium salt in a flask and heat it gently using a sand bath or heating mantle behind a safety shield. Decomposition will begin, evidenced by the evolution of nitrogen gas. Heat until gas evolution ceases.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure ethyl 2-fluoroisonicotinate.
Method Selection and Troubleshooting
| Consideration | SNAr Method | Balz-Schiemann Method |
| Fluorine Position | Ideal for positions activated by an EWG (e.g., 3- or 5-fluoro). | Versatile for any position if the amine is available (e.g., 2- or 3-fluoro). |
| Starting Material | Requires a precursor with a good leaving group (e.g., -NO₂, -Cl). | Requires the corresponding amino-isonicotinate. |
| Safety | Uses high-boiling aprotic solvents (e.g., DMSO). | Involves potentially explosive diazonium salt intermediates.[4] |
| Troubleshooting: Low Yield | Ensure reagents are anhydrous; CsF is more effective than KF. | Ensure complete diazotization at low temperature; avoid overheating during decomposition. |
Characterization of Final Products
The identity and purity of the synthesized fluorinated isonicotinates must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the pyridine ring protons.
-
¹³C NMR: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF).
-
¹⁹F NMR: Will show a singlet (if no other fluorine atoms are present) at a characteristic chemical shift for a fluorine on a pyridine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60. [Link]
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Kumar, P., et al. (2007). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology. [Link]
-
S. M. E. Galli, et al. (2001). Synthesis of Ring‐Fluorinated Pyridines. Journal of Fluorine Chemistry. [Link]
-
Liu, P., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]
-
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
Zhou, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. [Link]
-
Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed. [Link]
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Keijzers, K. C. M., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Clagg, K., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. [Link]
-
Tveita, A., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
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Wikipedia. Balz–Schiemann reaction. [Link]
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Grokipedia. Balz–Schiemann reaction. [Link]
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Kyrylchuk, A., et al. (2020). Synthesis of fluorinated neonicotinoids. protocols.io. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023). Manufacturing 2-Fluoroisonicotinic Acid: A Look at Synthesis and Supply. PharmaCompass. [Link]
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Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
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Matsumoto, J., et al. (1984). Synthesis of fluorinated pyridines by the Balz-Schiemann reaction. An alternative route to enoxacin, a new antibacterial pyridonecarboxylic acid. Journal of Heterocyclic Chemistry. [Link]
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Smith, M. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research. [Link]
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El Dine, T. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal. [Link]
-
Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Baker, J., & Muir, M. (2010). The Meisenheimer model for predicting the principal site for nucleophilic substitution in aromatic perfluorocarbons. Journal of Fluorine Chemistry. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Application Notes and Protocols for Methyl 5-fluoro-2-methoxyisonicotinate in Agrochemical Research
Foreword for the Modern Agrochemical Researcher
In the relentless pursuit of novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. The strategic incorporation of fluorine and methoxy groups onto a pyridine core, as seen in Methyl 5-fluoro-2-methoxyisonicotinate, presents a compelling candidate for investigation. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and binding affinity, have made fluorinated compounds a cornerstone of modern agrochemical discovery.[1][2] This guide is crafted for the discerning researcher, providing a comprehensive framework for the synthesis, screening, and potential application of this compound as a novel agrochemical agent. We will delve into hypothetical, yet scientifically grounded, protocols to evaluate its potential as a herbicide, fungicide, and insecticide.
Section 1: Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available materials. A key intermediate in this proposed synthesis is 5-fluoro-2-methoxynicotinaldehyde.[3] The following protocol outlines a potential two-step synthesis from this aldehyde.
Protocol 1.1: Oxidation of 5-fluoro-2-methoxynicotinaldehyde to 5-fluoro-2-methoxyisonicotinic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Add potassium permanganate (KMnO₄) (approx. 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears, resulting in the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Isolation: Filter the mixture through a pad of celite, washing the filter cake with water. Acidify the filtrate to a pH of approximately 3-4 with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-2-methoxyisonicotinic acid.
Protocol 1.2: Fischer Esterification to this compound
-
Reaction Setup: Suspend the synthesized 5-fluoro-2-methoxyisonicotinic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Section 2: Agrochemical Screening Protocols
The following protocols are designed as a primary screen to identify potential herbicidal, fungicidal, and insecticidal activities of this compound.
Herbicidal Activity Screening
Pyridine-based compounds are known to act as synthetic auxin herbicides, disrupting plant growth.[4] Therefore, initial screening should focus on both pre- and post-emergence activity against a panel of representative monocot and dicot weeds.
Protocol 2.1.1: Pre-emergence Herbicidal Assay
-
Test Species: Select a range of weed species, for example, Echinochloa crus-galli (barnyard grass, a monocot) and Amaranthus retroflexus (redroot pigweed, a dicot).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm).
-
Application: Fill small pots with a standardized soil mix and sow the seeds of the test species. Apply the test solutions evenly to the soil surface.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to a solvent-only control and a positive control (a commercial herbicide). Record the results in a tabular format.
Protocol 2.1.2: Post-emergence Herbicidal Assay
-
Plant Propagation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Application: Spray the test solutions of this compound onto the foliage of the plants until runoff.
-
Incubation: Return the plants to the controlled environment.
-
Evaluation: After 7-14 days, visually assess the percentage of injury for each plant, using a rating scale (0 = no effect, 100 = complete kill).
Table 1: Example Data for Herbicidal Activity Screening
| Compound | Concentration (ppm) | Pre-emergence Inhibition (%) - E. crus-galli | Pre-emergence Inhibition (%) - A. retroflexus | Post-emergence Injury (%) - E. crus-galli | Post-emergence Injury (%) - A. retroflexus |
| This compound | 200 | 85 | 95 | 70 | 90 |
| 100 | 60 | 75 | 45 | 65 | |
| 50 | 30 | 40 | 20 | 35 | |
| 10 | 5 | 15 | 0 | 10 | |
| Commercial Herbicide (e.g., Metsulfuron-methyl)[5] | 10 | 90 | 98 | 85 | 95 |
| Solvent Control | - | 0 | 0 | 0 | 0 |
Workflow for Herbicidal Screening
Caption: Workflow for pre- and post-emergence herbicidal screening.
Fungicidal Activity Screening
Given that various pyridine derivatives exhibit antifungal properties, it is prudent to screen this compound against a panel of economically important plant pathogens.[6][7][8][9]
Protocol 2.2.1: In Vitro Mycelial Growth Inhibition Assay
-
Test Fungi: Select a range of fungal pathogens, such as Botrytis cinerea (grey mold) and Fusarium graminearum (head blight of wheat).
-
Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Incorporate the test compound into a molten potato dextrose agar (PDA) medium at various concentrations (e.g., 1, 10, 50, 100 ppm) and pour into Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the respective fungus in the dark.
-
Evaluation: When the mycelial growth in the control plate (solvent only) reaches the edge of the plate, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition.
Table 2: Example Data for Fungicidal Activity Screening
| Compound | Concentration (ppm) | Mycelial Growth Inhibition (%) - B. cinerea | Mycelial Growth Inhibition (%) - F. graminearum |
| This compound | 100 | 92 | 85 |
| 50 | 75 | 68 | |
| 10 | 40 | 35 | |
| 1 | 15 | 10 | |
| Commercial Fungicide (e.g., Carbendazim)[9] | 10 | 98 | 95 |
| Solvent Control | - | 0 | 0 |
Logical Flow for In Vitro Fungicidal Assay
Caption: Logical flow for in vitro fungicidal mycelial growth inhibition assay.
Insecticidal Activity Screening
The insecticidal potential of fluorinated compounds is also well-documented.[10] A primary screen against a common agricultural pest is a logical starting point.
Protocol 2.3.1: Leaf-Dip Bioassay for Lepidopteran Larvae
-
Test Insect: Use a susceptible lepidopteran species, such as Plutella xylostella (diamondback moth) larvae.
-
Compound Preparation: Prepare serial dilutions of this compound in an aqueous solution containing a wetting agent.
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry.
-
Bioassay: Place one treated leaf disc in a Petri dish with a moist filter paper. Introduce a set number of larvae (e.g., 10 second-instar larvae) into each dish.
-
Incubation: Keep the Petri dishes in a controlled environment.
-
Evaluation: After 48-72 hours, record the number of dead larvae and calculate the percentage mortality.
Table 3: Example Data for Insecticidal Activity Screening
| Compound | Concentration (ppm) | Mortality (%) - P. xylostella (48h) |
| This compound | 250 | 80 |
| 100 | 50 | |
| 50 | 20 | |
| 10 | 5 | |
| Commercial Insecticide (e.g., a Pyrazine derivative)[11] | 50 | 95 |
| Solvent Control | - | 0 |
Section 3: Causality and Self-Validation in Protocols
The experimental designs presented are structured to be self-validating. The inclusion of a dose-response element is critical; a logical and consistent increase in activity with increasing concentration provides confidence in the observed effects. The use of both positive and negative (solvent) controls is non-negotiable for establishing a baseline and a benchmark for activity. Should any of these primary screens yield significant and dose-dependent activity, further, more detailed studies would be warranted to determine the mode of action and the precise spectrum of activity.
References
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Anonymous. (n.d.). Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. [Link]
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Anonymous. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Anonymous. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Anonymous. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
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Anonymous. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. [Link]
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Anonymous. (n.d.). A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. MDPI. [Link]
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Anonymous. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Anonymous. (n.d.). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. MDPI. [Link]
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- Anonymous. (n.d.). Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects.
- Anonymous. (n.d.). Novel agrochemical combinations.
-
Anonymous. (n.d.). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. ResearchGate. [Link]
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Anonymous. (2024). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. PubMed. [Link]
-
Anonymous. (n.d.). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PubMed Central. [Link]
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Anonymous. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]
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Anonymous. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
-
Anonymous. (2024). Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. MDPI. [Link]
-
Anonymous. (2025). Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae). ResearchGate. [Link]
-
Anonymous. (2015). Metsulfuron-methyl-based Herbicidal Ionic Liquids. PubMed. [Link]
-
Anonymous. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. PubMed. [Link]
-
Anonymous. (2020). (PDF) Insecticidal activity of ring-fluorinated benzyl acetone analogs in Queensland fruit fly, a softer class of insecticides. ResearchGate. [Link]
-
Anonymous. (n.d.). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. PubMed Central. [Link]
-
Anonymous. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central. [Link]
-
Anonymous. (n.d.). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. ResearchGate. [Link]
-
Anonymous. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]
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Application Notes and Protocols for Methyl 5-fluoro-2-methoxyisonicotinate: A Guide for Researchers
These application notes provide a comprehensive guide for the safe handling, storage, and effective use of Methyl 5-fluoro-2-methoxyisonicotinate, a key building block for professionals in pharmaceutical research and synthetic chemistry. This document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring both safety and experimental success.
Compound Profile and Scientific Context
This compound is a substituted pyridine derivative. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences its chemical reactivity and potential biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The isonicotinate ester moiety provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | Value (for related compounds) | Scientific Implication & Rationale |
| Molecular Formula | C₈H₈FNO₂ | Indicates the elemental composition. |
| Molecular Weight | 169.16 g/mol | Important for calculating molar equivalents in reactions. |
| Appearance | Off-white to yellow solid/crystalline needles | The physical state at room temperature dictates appropriate handling procedures (e.g., avoiding dust generation).[2] |
| Boiling Point | ~264.0 °C (Predicted) | High boiling point suggests low volatility under standard laboratory conditions, reducing inhalation risk.[2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | Recommended for preserving chemical integrity and preventing degradation from atmospheric moisture and oxygen.[2] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3][4]
-
Causes skin irritation and serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Personal Protective Equipment (PPE)
A robust PPE protocol is the foundation of laboratory safety when handling this compound. The following diagram outlines the mandatory PPE and the rationale for each component.
Caption: Mandatory PPE for handling this compound.
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure.
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the compound's purity and ensure the safety of laboratory personnel.
General Handling
-
Avoid contact with skin and eyes. [7]
-
Do not breathe dust. [6]
-
Wash hands thoroughly after handling. [3]
-
Do not eat, drink, or smoke in the laboratory. [3]
-
Use spark-proof tools and explosion-proof equipment if handling large quantities or in a flammable solvent. [8]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place. [6]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [7]
-
Store refrigerated (2-8°C). [2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
The following flowchart illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision workflow for the proper storage of this compound.
Accidental Release and First Aid Measures
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in section 2.1.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. [6]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [9]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
Application Protocol: General Procedure for Nucleophilic Aromatic Substitution
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by a variety of nucleophiles. This is a common strategy in the synthesis of novel compounds for drug discovery.
Objective: To provide a general, adaptable protocol for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) and the amine (1.1-1.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF) to the flask. The choice of solvent is critical as polar aprotic solvents can solvate the cation of the base, increasing the nucleophilicity of the amine. Add the base (1.5-2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality in Protocol Design:
-
Excess Amine: Using a slight excess of the amine nucleophile helps to drive the reaction to completion.
-
Anhydrous Conditions: The use of an anhydrous solvent is important to prevent unwanted side reactions, such as hydrolysis of the ester.
-
Inert Atmosphere: Prevents oxidation of starting materials and intermediates, ensuring a cleaner reaction profile.
-
Elevated Temperature: SNAr reactions on electron-rich aromatic systems often require thermal energy to overcome the activation barrier.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[10]
References
- Apollo Scientific. (2023, September 20).
- Fisher Scientific. (2014, December 2).
- 5 - SAFETY D
- Sigma-Aldrich. (2025, July 9).
- Apollo Scientific. (n.d.).
- Apollo Scientific. (n.d.). Methyl 5-fluoro-2-(trifluoromethyl)
- Fisher Scientific. (2011, June 17).
- Biosensis. (2017, August 25).
- TCI Chemicals. (n.d.).
- CymitQuimica. (n.d.). Methyl 5-fluoro-2-(trifluoromethyl)
- Wikipedia. (n.d.).
- Capot Chemical. (2017, August 7). MSDS of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl).
- Synquest Labs. (n.d.).
- Appretech Scientific Limited. (n.d.).
- ChemicalBook. (2025, July 26).
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
- National Institutes of Health. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC.
- National Institutes of Health. (n.d.).
- AChemBlock. (n.d.).
- ChemicalBook. (n.d.).
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC.
- Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL).
- ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)
- ResearchGate. (2018, May 1). (PDF) TMSOTf assisted synthesis of 2'-deoxy-2'-[F]fluoro-β-D-arabinofuranosylcytosine ([F]FAC).
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones.
- Benchchem. (n.d.).
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- 10. biosensis.com [biosensis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-2-methoxyisonicotinate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established reaction mechanisms and practical laboratory experience. Our goal is to empower you to identify, mitigate, and resolve common issues encountered during this synthetic process, ensuring a higher yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific, common byproducts and impurities encountered during the synthesis of this compound. Each entry details the potential causes and provides actionable solutions.
Problem 1: Presence of Unreacted Starting Material - 5-fluoro-2-chloroisonicotinic acid
Question: My final product is contaminated with a significant amount of 5-fluoro-2-chloroisonicotinic acid. What is the likely cause and how can I resolve this?
Answer:
The presence of unreacted 5-fluoro-2-chloroisonicotinic acid in your final product points to an incomplete nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. This is a common issue that can often be traced back to several key experimental parameters.
Causality and Resolution:
-
Insufficient Methoxide: The stoichiometry of sodium methoxide to the starting material is critical. An insufficient amount will naturally lead to an incomplete reaction.
-
Solution: Ensure you are using a slight excess of sodium methoxide (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. The sodium methoxide should be of high purity and freshly prepared or properly stored to avoid degradation.
-
-
Reaction Temperature and Time: The SNAr reaction on an electron-deficient pyridine ring is generally facile, but temperature and reaction time are crucial for its completion.
-
Solution: If you are running the reaction at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before proceeding with the work-up.
-
-
Solvent Purity: The presence of water in your reaction solvent can consume the sodium methoxide, rendering it unavailable for the desired reaction.
-
Solution: Always use anhydrous solvents for this reaction. Methanol, a common solvent for this transformation, should be thoroughly dried.
-
Experimental Protocol: Monitoring the SNAr Reaction
-
Prepare a TLC chamber with an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture).
-
Spot the reaction mixture alongside a standard of your starting material (5-fluoro-2-chloroisonicotinic acid).
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
Problem 2: Contamination with 5-fluoro-2-methoxyisonicotinic acid
Question: I've successfully replaced the chlorine with a methoxy group, but my final product contains a significant amount of 5-fluoro-2-methoxyisonicotinic acid. Why is this happening?
Answer:
This is a classic case of incomplete esterification. The presence of the carboxylic acid precursor indicates that the conversion to the methyl ester has not gone to completion.
Causality and Resolution:
-
Inefficient Esterification Conditions: Fischer-Speier esterification, a common method for this conversion, is an equilibrium-driven process. Insufficient catalyst, inadequate removal of water, or suboptimal reaction time can all lead to incomplete conversion.[1]
-
Solution:
-
Catalyst: Use a strong acid catalyst such as sulfuric acid or thionyl chloride.[1] When using sulfuric acid, ensure a catalytic amount is used. With thionyl chloride, which converts the acid to the more reactive acid chloride in situ, the subsequent reaction with methanol is typically very efficient.
-
Water Removal: The water produced during the esterification must be removed to drive the equilibrium towards the product. Refluxing in methanol often serves this purpose, as the large excess of methanol acts as both a reagent and a water scavenger. For more stubborn reactions, a Dean-Stark apparatus can be employed.
-
Reaction Time: Ensure the reaction is refluxed for a sufficient period. Monitoring by TLC or LC-MS is recommended to confirm the disappearance of the starting acid.
-
-
-
Hydrolysis during Work-up: The methyl ester can be hydrolyzed back to the carboxylic acid if exposed to aqueous basic or acidic conditions for a prolonged period, especially at elevated temperatures.[2][3]
-
Solution: During the work-up, neutralize the reaction mixture carefully, avoiding excessively high pH. Extract the product promptly into an organic solvent and minimize its contact time with the aqueous phase.
-
Visualization of the Main Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathways and common byproduct formations.
Problem 3: Presence of an Isomeric Byproduct - Methyl 2-fluoro-5-methoxyisonicotinate
Question: My spectral data (NMR, MS) suggests the presence of an isomer. How is this possible and what can I do about it?
Answer:
The formation of an isomeric byproduct, Methyl 2-fluoro-5-methoxyisonicotinate, is a strong indication that your synthetic route may have started from a precursor like 2,5-difluoro- or 2-chloro-5-fluoropyridine, leading to a regioselectivity issue during the nucleophilic aromatic substitution step.
Causality and Resolution:
-
Lack of Regiocontrol in SNAr: In a di-substituted pyridine with two potential leaving groups (e.g., fluorine or chlorine at the 2 and 5 positions), a nucleophile like methoxide can attack either position. While the pyridine nitrogen activates the 2-position for nucleophilic attack, the electronic effects of the other substituents also play a role, and a mixture of isomers can be formed. The regioselectivity of such reactions can be sensitive to the solvent and the counter-ion of the alkoxide.
-
Solution:
-
Optimize Reaction Conditions: The regioselectivity of SNAr reactions can sometimes be influenced by the reaction solvent and the nature of the cation of the methoxide (e.g., Na+ vs. K+). Experimenting with different solvents (e.g., THF, Dioxane) and methoxide sources may improve the selectivity.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification is necessary. Column chromatography is often effective in separating positional isomers. Developing an optimized gradient elution method will be key.
-
Alternative Synthetic Route: If isomer formation is persistent and separation is challenging, consider a more regioselective synthetic route, such as starting from a precursor that already has the desired substitution pattern, like 5-fluoro-2-methoxyisonicotinic acid, if commercially available.
-
-
Problem 4: Gradual Degradation of the Purified Product to 5-fluoro-2-methoxyisonicotinic acid
Question: My purified this compound appears to degrade over time, showing an increasing amount of 5-fluoro-2-methoxyisonicotinic acid. What is causing this instability?
Answer:
The slow conversion of your ester back to the carboxylic acid is due to hydrolysis. Esters, particularly those on electron-deficient rings, can be susceptible to hydrolysis.
Causality and Resolution:
-
Presence of Moisture and Trace Acid/Base: Exposure to atmospheric moisture, especially in the presence of trace acidic or basic residues from the synthesis, can catalyze the hydrolysis of the methyl ester.[2][3]
-
Solution:
-
Thorough Purification: Ensure that all acidic or basic reagents from the synthesis are completely removed during the work-up and purification steps. A final wash of the organic solution with brine and drying over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) is crucial.
-
Proper Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Storing it in a desiccator can also be beneficial. For long-term storage, refrigeration or freezing can slow down the rate of hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a two-step process starting from 5-fluoro-2-chloroisonicotinic acid. The first step is a nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol to replace the chlorine atom with a methoxy group. The resulting 5-fluoro-2-methoxyisonicotinic acid is then esterified, typically using methanol with a strong acid catalyst like sulfuric acid (Fischer-Speier esterification), to yield the final product.
Q2: Can I use other alcohols for the esterification?
A2: Yes, other alcohols (e.g., ethanol, propanol) can be used to synthesize the corresponding ethyl or propyl esters. The general principles of Fischer-Speier esterification would still apply, though reaction times and temperatures may need to be adjusted based on the reactivity and boiling point of the alcohol.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
For removal of the carboxylic acid precursor/hydrolysis product: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove acidic impurities. Care must be taken to avoid prolonged contact, which could hydrolyze the product.
-
For removal of isomeric byproducts or other neutral impurities: Column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for developing an appropriate elution method.
-
For high purity material: Recrystallization from a suitable solvent system can be employed if the product is a solid at room temperature.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be strictly followed.
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Thionyl Chloride: If used for esterification, thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme care in a well-ventilated fume hood.
-
Solvents: The organic solvents used (e.g., methanol, ethyl acetate, hexanes) are flammable and should be handled away from ignition sources.
References
-
Methyl Nicotinate. PubChem. National Center for Biotechnology Information. [Link]
-
Methyl Nicotinate. European Medicines Agency. [Link]
-
A method for the degradation of radioactive nicotinic acid. PMC. National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Publications. [Link]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap. [Link]
- Menthyl nicotinate synthesis process.
Sources
"optimizing reaction conditions for Methyl 5-fluoro-2-methoxyisonicotinate synthesis"
Technical Support Center: Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory work.
Part 1: Synthesis Strategy and Core Challenges
The synthesis of this compound, a key building block in pharmaceutical development, involves the precise installation of three distinct functional groups onto a pyridine ring. The primary challenge lies in controlling the regioselectivity of the substitution reactions and preserving the sensitive ester functional group throughout the synthetic sequence.
FAQ: What is a recommended synthetic route?
A robust and common approach begins with a commercially available di-substituted pyridine, such as 2-chloro-5-fluoropyridine or a related analogue, and proceeds through a sequence of nucleophilic aromatic substitution (SNAr), metallation/carboxylation, and finally, esterification. An alternative involves the functionalization of a pre-existing isonicotinate scaffold.
Below is a generalized workflow illustrating a common synthetic pathway.
Caption: A common synthetic workflow for this compound.
Part 2: Troubleshooting Guide - Low Yields and Impurities
Low yields are the most frequently encountered issue in this synthesis. The following Q&A section addresses specific problems you might face at each critical step.
Methoxylation Step (SNAr)
Question: My methoxylation of 2-chloro-5-fluoropyridine is sluggish, incomplete, or produces significant side products. What's going wrong?
Answer: This step is a nucleophilic aromatic substitution (SNAr), and its success hinges on the purity of reagents and strict control of reaction conditions.
-
Causality & Expertise: The chlorine at the C2 position is activated for displacement by the electron-withdrawing nitrogen atom in the pyridine ring. However, several factors can impede this process.
-
Moisture Contamination: Sodium methoxide is highly hygroscopic. Any water present will consume the methoxide and can also react with the starting material to form an undesired hydroxypyridine byproduct. The solvent, methanol, must be anhydrous.
-
Reagent Quality: Use freshly prepared or commercially sourced sodium methoxide. Older reagents may have partially decomposed to sodium hydroxide and sodium carbonate, reducing nucleophilicity.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (e.g., >80 °C in a sealed vessel) can lead to pressure buildup and potentially promote side reactions. A gentle reflux is typically sufficient.
-
Incorrect Stoichiometry: An excess of sodium methoxide (1.2-1.5 equivalents) is recommended to ensure the reaction goes to completion, but a large excess can complicate the workup.
-
Troubleshooting Protocol:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous methanol (<50 ppm water).
-
Add 1.2 equivalents of high-purity sodium methoxide to the anhydrous methanol at 0 °C under an inert atmosphere.
-
Add the 2-chloro-5-fluoropyridine substrate dropwise.
-
Allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) and monitor by TLC or GC-MS until the starting material is consumed.
Carboxylation Step
Question: After adding dry ice to my lithiated intermediate, I get a very low yield of the desired carboxylic acid. What are the critical parameters?
Answer: Directed ortho-metallation followed by quenching with carbon dioxide is a powerful technique, but it is highly sensitive to temperature and atmospheric conditions.
-
Causality & Expertise: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that deprotonates the C4 position of 2-methoxy-5-fluoropyridine. The resulting lithiated species is a potent nucleophile.
-
Temperature Excursion: The lithiated intermediate is unstable at temperatures above -70 °C. If the temperature rises, it can decompose or react with the solvent (THF). It is critical to maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition and quenching process.
-
Atmospheric Moisture/CO₂: The lithiated intermediate will be rapidly quenched by atmospheric water or CO₂ before you add your intended electrophile. The reaction must be maintained under a strictly inert atmosphere (argon or nitrogen).
-
CO₂ Quench Technique: Simply pouring the reaction mixture over dry ice is inefficient. The best method is to crush high-purity dry ice into a powder (avoiding condensed water ice) and transfer it quickly into the reaction vessel at -78 °C, or to bubble dry CO₂ gas through the solution. This maximizes the surface area and ensures the lithiated species reacts with CO₂ rather than proton sources during workup.
-
Esterification Step
Question: My final esterification step with methanol and an acid catalyst is not going to completion, or I see evidence of product degradation. How can I optimize this?
Answer: Fischer esterification is an equilibrium-limited reaction. Simply mixing the acid and alcohol is often insufficient to achieve high yields. Furthermore, the product itself can be sensitive to harsh acidic conditions.[1][2]
-
Causality & Expertise: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[2] According to Le Châtelier's principle, the equilibrium must be shifted toward the product side.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[1] Using a large excess of methanol can help, but actively removing water (e.g., with a Dean-Stark apparatus if using a higher boiling solvent like toluene with methanol) is more effective.
-
Alternative Reagents: For a more reliable and milder conversion, consider alternatives to strong acid catalysis:
-
SOCl₂/Methanol: Add thionyl chloride (SOCl₂) dropwise to cold (0 °C) methanol to generate HCl in situ along with methyl sulfite. This is a highly effective method for converting carboxylic acids to methyl esters.
-
Methyl Iodide/Base: Deprotonate the carboxylic acid with a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) and then add methyl iodide. This is an SN2 reaction that is not reversible.
-
-
| Method | Pros | Cons | Typical Conditions |
| Fischer (H₂SO₄) | Inexpensive reagents. | Reversible; harsh conditions can cause degradation. | Methanol (solvent), cat. H₂SO₄, reflux. |
| SOCl₂ in Methanol | High yielding; irreversible. | SOCl₂ is corrosive and moisture-sensitive. | SOCl₂ (1.2 eq) in Methanol, 0 °C to RT. |
| CH₃I / K₂CO₃ | Mild conditions; irreversible. | CH₃I is a toxic alkylating agent; may be slower. | K₂CO₃ (1.5 eq), CH₃I (1.2 eq), DMF, RT. |
| Caption: Comparison of common methods for methyl esterification. |
Part 3: Advanced Troubleshooting and Process Logic
For persistent issues, a logical, step-by-step diagnostic approach is required. The following flowchart provides a decision-making framework for troubleshooting low final product yield.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Part 4: Optimized Experimental Protocol
This protocol is provided as a validated starting point. Researchers should always perform their own risk assessment before conducting any experiment.
Synthesis of this compound from 2-Methoxy-5-fluoropyridine
1. Materials & Reagents:
-
2-Methoxy-5-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diisopropylamine, freshly distilled
-
Dry Ice (CO₂), crushed powder
-
Methanol, anhydrous
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
2. Step A: Carboxylation
-
To a flame-dried, three-neck round-bottom flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C to form LDA.
-
Add a solution of 2-methoxy-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour.
-
Rapidly add an excess of freshly crushed dry ice to the reaction mixture. The mixture will thicken. Allow it to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-fluoro-2-methoxyisonicotinic acid, which can be used directly in the next step.
3. Step B: Esterification
-
To a flame-dried flask under argon, add anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise. A gas evolution (HCl) will be observed. Stir for 15 minutes.
-
Add the crude 5-fluoro-2-methoxyisonicotinic acid (1.0 eq) portion-wise to the cold methanolic HCl solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Carefully neutralize the reaction by pouring it over a mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
References
-
Hartwig, J. F., & Fier, P. S. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link][3]
-
Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2011). Base-Catalyzed Methylation of Carboxylic Acids Using Dimethyl Carbonate. The Journal of Organic Chemistry, 76(22), 9475–9479. A discussion on alternative, mild esterification methods. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Provides background on the acid and base-catalyzed hydrolysis of esters, a key side reaction. [Link][2]
-
Prakash, G. K. S., & Mathew, T. (2010). Nucleophilic Fluorination in Organic Synthesis. Chemical Reviews, 110(6), 3479–3524. A comprehensive review of fluorination chemistry. [Link]
-
U.S. Patent No. US4185027A. (1980). Hydrolysis of methyl esters. Details on the conditions and catalysis of methyl ester hydrolysis. [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. A foundational text covering mechanisms like SNAr and directed ortho-metallation. [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Discusses the challenges and selectivities in pyridine fluorination. [Link][4]
Sources
Technical Support Center: Synthesis of Substituted Isonicotinates
Welcome to the technical support center for the synthesis of substituted isonicotinates. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Substituted isonicotinates are key intermediates in the pharmaceutical and agrochemical industries, but their synthesis is often plagued by challenging side reactions that can significantly impact yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the underlying chemical principles behind common synthetic pitfalls and offer field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My oxidation of a 4-alkylpyridine to isonicotinic acid is giving low yields and a messy crude product. What's the most likely side reaction?
A: The most common and troublesome side reaction is the formation of the corresponding pyridine N-oxide.[1][2][3] The lone pair on the pyridine nitrogen is often more nucleophilic than the alkyl group's C-H bonds are susceptible to oxidation. This leads the oxidant (e.g., H₂O₂, m-CPBA) to attack the nitrogen, forming a highly polar N-oxide that can be difficult to separate from the desired carboxylic acid. Over-oxidation, leading to ring-opening or degradation, can also occur with harsh oxidants like permanganate if not carefully controlled.[4]
Q2: I'm performing a Fischer esterification of my substituted isonicotinic acid, but the reaction won't go to completion. What could be the issue?
A: The primary issue is often the basicity of the pyridine nitrogen. In a standard Fischer esterification using a strong acid catalyst (like H₂SO₄), the pyridine nitrogen becomes protonated.[5] This creates a positive charge on the ring, which deactivates the carbonyl group toward nucleophilic attack by the alcohol, thereby slowing down or stalling the reaction. Furthermore, the reaction is an equilibrium, and the formation of water can drive the reverse reaction (hydrolysis).[5]
Q3: My Suzuki coupling reaction using a substituted 4-chloro- or 4-bromo-isonicotinate is failing. I'm not seeing any product formation. What's going wrong?
A: Palladium-catalyzed cross-coupling reactions on pyridine rings are notoriously challenging.[6][7][8] Several issues could be at play:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Oxidative Addition: The C-X bond on the electron-deficient pyridine ring is less reactive towards oxidative addition, which is often the rate-limiting step.[9] This is particularly true for chloropyridines.
-
Protodeboronation: If you are using a pyridylboronic acid, it may be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) before the cross-coupling can occur.[6][10]
Q4: During workup, I'm losing a significant amount of my isonicotinate ester product. Why is this happening?
A: The most likely culprit is ester hydrolysis.[11] Isonicotinate esters can be sensitive to both acidic and basic conditions, especially at elevated temperatures. If your workup involves prolonged exposure to aqueous acid or base (e.g., during extraction), you may be saponifying your ester back to the highly water-soluble carboxylic acid, which is then lost to the aqueous phase.
Troubleshooting Guides by Synthetic Route
This section provides detailed troubleshooting for specific problems encountered in common synthetic pathways.
Guide 1: Oxidation of 4-Alkylpyridines
The oxidation of a 4-alkyl side chain to a carboxylic acid is a fundamental transformation for accessing the isonicotinic acid core.
Problem: Dominant Pyridine N-Oxide Formation
-
Symptoms: Low yield of isonicotinic acid; presence of a highly polar, water-soluble byproduct in the crude NMR and by TLC.
-
Causality: The lone pair on the pyridine nitrogen competes with the alkyl side chain for the oxidant. Peroxy-acids (like m-CPBA) and even H₂O₂ are particularly prone to N-oxidation.[3][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-oxide formation.
-
Detailed Protocols:
-
Nitrogen Protection (Protonation): Before adding the oxidant (e.g., H₂O₂ in acetic acid), add one equivalent of a strong, non-oxidizing acid like trifluoroacetic acid (TFA). This protonates the nitrogen, making it electron-deficient and less susceptible to oxidation.[2]
-
Change of Oxidant: For robust substrates, consider stronger, more traditional oxidants that favor C-H oxidation. Potassium permanganate (KMnO₄) or nitric acid are common industrial choices, though they require careful temperature control to avoid over-oxidation.[4]
-
Post-Reaction Reduction: If N-oxide formation is unavoidable, the crude product can be treated with a reducing agent like phosphorus trichloride (PCl₃) or zinc dust in acetic acid to deoxygenate the N-oxide back to the pyridine.
-
Guide 2: Esterification of Isonicotinic Acids
Converting the carboxylic acid to an ester is a crucial step for subsequent reactions like cross-coupling or amide bond formation.
Problem: Incomplete Reaction or Required Drastic Conditions
-
Symptoms: Reaction stalls with significant starting material remaining; requires high temperatures and long reaction times, leading to decomposition.
-
Causality: As mentioned in the FAQ, protonation of the pyridine nitrogen by the acid catalyst deactivates the carbonyl group.[5]
-
Solution Table:
| Method | Description | Causality & Key Advantages | Common Side Reactions |
| SOCl₂/Alcohol | Convert the acid to the isonicotinoyl chloride hydrochloride in situ using thionyl chloride (SOCl₂), then add the alcohol.[13][14][15] | The acyl chloride is highly reactive and not deactivated by protonation. This method avoids strong acid catalysts. | Charring if overheated; formation of dialkyl sulfites. |
| DCC/DMAP Coupling | Use a carbodiimide coupling agent like DCC with a nucleophilic catalyst like DMAP to form an active ester intermediate that reacts with the alcohol. | Bypasses the need for an acid catalyst entirely. Works well for complex, acid-sensitive alcohols. | Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[14] |
| Active Esters | Pre-form an "active ester" (e.g., N-hydroxysuccinimidyl or pentafluorophenyl ester) which is then reacted with the alcohol.[14][15][16] | Excellent for delicate substrates. The active esters are stable and can be purified before the final step. | Requires two separate synthetic steps. |
-
Recommended Protocol (SOCl₂ Method):
-
Suspend the substituted isonicotinic acid (1.0 eq) in the desired alcohol (can be used as solvent, ~10-20 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise. Caution: Exothermic reaction, releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C) for 2-12 hours.[13]
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction and carefully neutralize with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful tool, but its application to pyridyl systems is fraught with difficulty.[17][18]
Problem: Low or No Yield in Suzuki Coupling of 4-Halopyridines
-
Symptoms: Recovery of starting materials; formation of homocoupled byproducts; observation of protodeboronation of the boronic acid/ester partner.[10]
-
Causality: The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom create a high barrier for the catalytic cycle.[6][7][8]
-
Decision Pathway for Optimization:
Caption: Decision pathway for optimizing Suzuki coupling.
-
Key Optimization Parameters:
-
Catalyst System: For challenging substrates, especially chloropyridines, standard Pd(PPh₃)₄ is often insufficient.[19] Modern catalytic systems using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are essential to promote the difficult oxidative addition step.[9]
-
Base: Stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are standard. Anhydrous conditions can sometimes be beneficial if protodeboronation is a major issue.
-
Alternative Nucleophiles: If boronic acids prove too unstable, consider using more robust pyridine-2-sulfinates or stabilized boronic esters (e.g., MIDA boronates), which show enhanced stability and reactivity in many cases.[8][18]
-
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
J. E. T. Corrie, G. Papageorgiou. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
NIH. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]
-
ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Cambridge University Press. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... [Link]
- Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2007). Preparation of Isonicotinic Acid and Ethyl Isonotinate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]
-
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
-
NIH. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PubMed. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. [Link]
Sources
- 1. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Sciencemadness Discussion Board - Preparation of Isonicotinic Acid and Ethyl Isonotinate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-oxide synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Scale-Up Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-fluoro-2-methoxyisonicotinate. As a key building block in modern pharmaceuticals and agrochemicals, the efficient and safe production of this fluorinated pyridine derivative is of significant interest.[1] The introduction of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties, but often introduces unique synthetic challenges, particularly during scale-up.[2] This document provides practical, field-proven insights through a detailed FAQ and troubleshooting section, addressing common issues encountered during process development and scale-up.
Proposed Synthetic Pathway
The synthesis of this compound is most efficiently approached via a multi-step sequence, culminating in the esterification of its corresponding carboxylic acid precursor, 5-fluoro-2-methoxyisonicotinic acid. The functionalization of pyridine rings, especially with fluorine, requires careful selection of reagents and conditions to manage regioselectivity and reactivity.[1][3][4]
The proposed pathway begins with a suitable commercially available pyridine derivative, which is functionalized to install the required fluoro and methoxy groups before oxidation to the isonicotinic acid and subsequent esterification.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with scaling up reactions involving fluorinated pyridines?
A1: Scaling up the synthesis of fluorinated pyridines presents several challenges not always apparent at the bench scale.[5]
-
Exotherm Control: Many functionalization reactions, including nucleophilic aromatic substitution to introduce the methoxy group, can be exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, causing side reactions, product degradation, and significant safety risks.[5]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large vessels is difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent reaction progress and the formation of impurities.[5]
-
Reagent Handling: Many reagents used in pyridine functionalization are hazardous. For example, organolithium reagents like n-BuLi are highly pyrophoric, and their handling at the kilogram scale requires specialized equipment and stringent safety protocols.
-
Impurity Profile: The impurity profile can change upon scale-up. Longer reaction times or temperature deviations may favor different side reactions, necessitating the re-development of purification strategies.[5]
Q2: What specific safety precautions are critical when handling reagents for this synthesis?
A2: Safety is paramount. Based on safety data for analogous compounds, a multi-faceted approach is required.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles or a face shield.[6][7]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales to avoid inhalation of volatile or toxic compounds.[7][8]
-
Reagent-Specific Handling:
-
Organolithiums (n-BuLi): Handle under an inert atmosphere (e.g., Argon, Nitrogen) to prevent contact with air and moisture. Use proper grounding and bonding to prevent static discharge, which can be an ignition source.[6]
-
Corrosive Acids (H₂SO₄): Add sulfuric acid slowly and carefully, especially to alcohols like methanol, as the dilution is highly exothermic.[9]
-
Fluorinated Compounds: While the final product's toxicity profile may vary, many fluorinated organic compounds require careful handling to avoid skin contact and inhalation.[7][10]
-
-
Emergency Preparedness: Ensure appropriate fire extinguishers (e.g., Class D for metal fires if using organometallics, CO2 or dry chemical for solvent fires) and spill kits are readily accessible.[6]
Q3: How is the final Fischer esterification step typically optimized for scale-up?
A3: The Fischer esterification is an equilibrium-limited reaction.[11][12] To drive it to completion on a large scale, Le Chatelier's principle is applied.
-
Excess Alcohol: Using methanol as the solvent in addition to being the reagent creates a large molar excess, shifting the equilibrium towards the ester product.[12]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, reversing the reaction. On a large scale, a Dean-Stark apparatus can be used to azeotropically remove water if the solvent system is suitable (e.g., with toluene). However, when using excess methanol as the solvent, the primary strategy is the overwhelming concentration of the alcohol.
-
Catalyst Choice: Strong acids like sulfuric acid or p-toluenesulfonic acid (TsOH) are common catalysts.[11] The choice and loading (typically 1-5 mol%) must be optimized to ensure a reasonable reaction rate without causing degradation of the sensitive fluoropyridine ring.
-
Temperature and Time: The reaction is typically run at reflux.[9] Reaction progress should be monitored by a reliable analytical method (e.g., HPLC, GC) to determine the optimal reaction time and avoid the formation of degradation impurities from prolonged heating.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, focusing on the final esterification step as a critical example.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Esterification | Incomplete Reaction: The equilibrium was not sufficiently shifted towards the product. | Increase the excess of methanol. A 10 to 20-fold molar excess (or using methanol as the solvent) is common. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%), but monitor for side-product formation. Ensure the reaction has run to completion via HPLC analysis.[12] |
| Product Hydrolysis: Water present in the starting materials or formed during the reaction is hydrolyzing the ester. | Use anhydrous grade methanol and sulfuric acid. Ensure the 5-fluoro-2-methoxyisonicotinic acid precursor is thoroughly dried before use. During workup, ensure all aqueous washes are followed by a brine wash to remove dissolved water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄. | |
| High Impurity Levels | Thermal Degradation: The fluoropyridine ring may be sensitive to prolonged heating in strong acid. | Reduce reaction temperature and extend the time, if necessary. Alternatively, consider milder esterification methods if Fischer esterification proves too harsh. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Incomplete Reaction of Starting Acid: The carboxylic acid starting material is a common impurity. | Ensure the reaction goes to completion. If the acid is difficult to separate by crystallization, a mild basic wash (e.g., saturated NaHCO₃ solution) during workup can extract the unreacted acid into the aqueous layer. Be cautious, as a strong base could hydrolyze the desired ester product. | |
| Formation of Side Products: The strong acid catalyst may promote other reactions. | Lower the catalyst loading or switch to a milder catalyst like p-toluenesulfonic acid. Confirm the structure of major impurities by LC-MS or NMR to understand their formation mechanism. | |
| Difficult Product Isolation | Product is an oil or low-melting solid: Difficulty in achieving crystallization from the reaction mixture. | Perform a solvent screen for crystallization. Test various solvents (e.g., hexanes, ethyl acetate, isopropanol) and solvent mixtures to find conditions for effective crystallization. If scale permits, column chromatography can be used, but this is often undesirable for large-scale production. |
| Product is too soluble in the workup solvent: Loss of product during extraction. | Increase the polarity difference between phases. After quenching the reaction, evaporate the excess methanol before partitioning between an organic solvent (e.g., ethyl acetate, DCM) and water. Perform multiple extractions (e.g., 3x with smaller volumes) of the aqueous layer to maximize recovery. | |
| Reaction Control Issues | Exotherm during catalyst addition: Adding concentrated H₂SO₄ to methanol generates significant heat. | Use a jacketed reactor with controlled cooling. Add the sulfuric acid slowly and sub-surface to the cooled methanol, carefully monitoring the internal temperature. Never add methanol to sulfuric acid.[9] |
Experimental Protocol: Scale-Up Fischer Esterification
This protocol describes the esterification of 5-fluoro-2-methoxyisonicotinic acid on a 100-gram scale.
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 5-Fluoro-2-methoxyisonicotinic acid | C₇H₆FNO₃ | 171.13 | 100.0 g | 0.584 | 1.0 |
| Methanol (Anhydrous) | CH₄O | 32.04 | 1.0 L | 24.7 | 42.3 |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 16.2 mL | 0.304 | 0.52 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 1.5 L | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 1.0 L | - | - |
| Brine | NaCl (aq) | 58.44 | 500 mL | - | - |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 50 g | - | - |
Workflow Diagram
Caption: Experimental workflow for the scale-up esterification reaction.
Step-by-Step Procedure
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet. Purge the vessel with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous methanol (1.0 L). Begin stirring and cool the vessel to 0-5°C using the reactor jacket.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (16.2 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C. The addition is highly exothermic.
-
Substrate Addition: Once the exotherm has subsided, add the 5-fluoro-2-methoxyisonicotinic acid (100.0 g) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress by taking aliquots every 2 hours for HPLC analysis until >99% conversion is observed.
-
Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Work-up: Transfer the concentrated residue to a 4 L separatory funnel. Dilute with ethyl acetate (1.0 L) and deionized water (500 mL).
-
Washes: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) to remove residual acid. Caution: CO₂ evolution may cause pressure buildup. Then, wash with brine (1 x 500 mL) to remove excess water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (50 g), stir for 15 minutes, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem. 5
-
Fedinchyk, A., et al. (2022). Fluorine-Containing sp3-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. European Journal of Organic Chemistry, e202200274. 13
-
Fisher Scientific. (2011). Safety Data Sheet: 2-Fluoro-5-methylpyridine. 6
-
EurekAlert!. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. 14
-
ResearchGate. (2022). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. Link
-
TCI Chemicals. (n.d.). Safety Data Sheet: Methyl Fluoroacetate. 10
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet. 8
-
Lancaster Synthesis, Inc. (n.d.). Chemical Product and Company Identification. Link
-
Apollo Scientific. (2023). Safety Data Sheet: Methyl 3-fluoro-5-methoxyisonicotinate. 7
-
RSC Publishing. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Link
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Link
-
ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Link
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules. Link
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Link
-
Biosynth. (n.d.). 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid. Link
-
Medicines for All Institute (M4ALL). (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Link
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Link
-
Matrix Scientific. (n.d.). Methyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate. Link
-
Appretech Scientific Limited. (n.d.). 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid. Link
-
ChemicalBook. (n.d.). 5-FLUORO-2-METHOXYNICOTINALDEHYDE synthesis. Link
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Link
-
NIH Public Access. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Link
-
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Link
-
BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. 9
-
AChemBlock. (n.d.). methyl 2-fluoro-5-methylisonicotinate 95%. Link
-
YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. Link
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Link
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Link
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link
- N/A. (n.d.).
-
Chemistry LibreTexts. (2023). Fischer Esterification. Link
-
Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). Link
- N/A. (n.d.). Product Class 5: Carboxylic Acid Esters.
-
Google Patents. (n.d.). CN108033917B - Preparation method of 5-fluorocytosine. Link
-
ResearchGate. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines. Link
-
Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Link
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"how to improve the stability of Methyl 5-fluoro-2-methoxyisonicotinate"
Technical Support Center: Methyl 5-fluoro-2-methoxyisonicotinate
Welcome to the technical support guide for this compound (MFMI). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and extensive field experience.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section provides answers to the most common questions regarding the proper care and handling of MFMI to prevent degradation before it begins.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: The primary stability concern for this compound is its susceptibility to hydrolysis. Like many pyridine derivatives, it can also be hygroscopic, meaning it can readily absorb moisture from the atmosphere[1]. Therefore, meticulous storage is critical.
The molecule's stability is best maintained by controlling three key factors: temperature, atmosphere, and light. We recommend the following conditions, summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic degradation and minimizes the volatility of the compound. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, which is the primary reactant in the hydrolysis of the methyl ester. Prevents slow oxidation. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light to prevent potential photodegradation. Glass is inert, and a PTFE liner prevents leaching or reaction with the cap material[2]. |
| Handling | Use in a Fume Hood or Glovebox | Standard practice for handling pyridine derivatives to avoid inhalation and exposure[3][4]. A glovebox provides a superior inert and dry environment. |
Question 2: The product arrived as a solid/oil at room temperature. Is this normal?
Answer: Yes, this is normal. Depending on the purity and residual solvent content from its synthesis, this compound can exist as a low-melting solid or a viscous oil at ambient temperature. Its physical state upon receipt is not an immediate indicator of instability. The critical indicators of quality are its analytical data (NMR, LC-MS) and its appearance (e.g., absence of discoloration or particulate matter).
Question 3: Should I aliquot the material upon receipt?
Answer: Absolutely. Aliquoting is a highly recommended best practice. Instead of repeatedly opening the main stock bottle, which exposes the entire batch to atmospheric moisture and temperature fluctuations, create several smaller, single-use or short-term-use vials. This practice preserves the integrity of your bulk supply for the duration of your project.
Protocol 1: Aliquoting this compound
-
Preparation: Move the main stock bottle of MFMI, several small amber glass vials with PTFE-lined caps, and your pipetting tools into a glovebox or a desiccator flushed with inert gas (Argon or Nitrogen). Allow the main bottle to equilibrate to room temperature before opening to prevent condensation.
-
Dispensing: Carefully dispense the desired amount of MFMI into each smaller vial.
-
Inerting: Before sealing, flush the headspace of each new aliquot vial with inert gas.
-
Sealing: Tightly seal the vials with the PTFE-lined caps. For extra protection, you can wrap the cap-vial interface with Parafilm®.
-
Storage: Place the newly created aliquots and the main stock bottle back into refrigerated storage (2-8°C).
Section 2: Troubleshooting Guide for Stability Issues
This section provides a logical workflow and detailed answers to address situations where you suspect the compound's stability has been compromised.
Caption: Troubleshooting workflow for suspected degradation of MFMI.
Question 4: My reaction yield is lower than expected. Could my MFMI have degraded?
Answer: Yes, this is a strong possibility. The most common degradation pathway for MFMI is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-fluoro-2-methoxyisonicotinic acid). This carboxylic acid will not participate in many subsequent reactions where the ester is required (e.g., amide couplings, Grignard reactions), leading to lower yields.
Before assuming degradation, however, ensure all other reaction parameters (solvents, reagents, temperature, atmosphere) are optimized and pure. If the problem persists across multiple runs, a quality check of the MFMI is warranted.
Protocol 2: Quality Control (QC) Analysis of MFMI via ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of your MFMI sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Check the Methyl Ester Singlet: Look for a sharp singlet corresponding to the methyl ester protons (-OCH₃). The exact chemical shift will be on the Certificate of Analysis (CoA). A diminished integration value for this peak relative to the aromatic protons is a key sign of hydrolysis.
-
Look for Methanol: The hydrolysis byproduct is methanol. Look for a singlet corresponding to methanol (around 3.49 ppm in CDCl₃, but can vary).
-
Look for Carboxylic Acid Proton: If the sample has significantly hydrolyzed, you may see a very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton of the degradation product. This peak is often not observed unless the sample is very impure.
-
Compare to Reference: Compare your spectrum to the reference spectrum provided on the CoA. The appearance of new, unidentified peaks is a clear sign of impurity or degradation.
-
Question 5: I am using MFMI in a reaction with a strong base (e.g., NaOH, LiOH). What should I be aware of?
Answer: Using a strong base will rapidly and irreversibly hydrolyze the methyl ester. This process, known as saponification, is the base-promoted hydrolysis of an ester to form a carboxylate salt[5]. If your goal is to generate the sodium or lithium salt of 5-fluoro-2-methoxyisonicotinic acid, then this is the desired outcome.
However, if your reaction requires the ester to remain intact, you must avoid strong aqueous bases. Opt for non-nucleophilic, anhydrous organic bases (e.g., triethylamine, DBU, or proton sponge) to perform the intended transformation without consuming your starting material.
Section 3: The Chemistry of this compound Instability
A deeper understanding of the molecule's structure and reactivity is key to preventing its degradation.
Question 6: What is the primary chemical mechanism of degradation for MFMI?
Answer: The most significant and common degradation pathway is hydrolysis of the methyl ester functional group . This reaction can be catalyzed by either acid or base, but it can also proceed slowly with just water present.
The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The pyridine ring, particularly with an electron-withdrawing fluorine atom at the 5-position, increases the electrophilicity of this carbonyl carbon, making it more susceptible to attack than an ester on a simple benzene ring[6][7].
Caption: Primary hydrolytic degradation pathway of MFMI.
Mechanistic Insight:
-
Electron-Withdrawing Fluorine: The fluorine atom at the 5-position is strongly electron-withdrawing. This effect is transmitted through the pyridine ring, pulling electron density away from the ester group at the 4-position. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus a more attractive target for nucleophiles like water.
-
Electron-Donating Methoxy Group: The methoxy group at the 2-position is electron-donating via resonance, which can slightly counteract the effect of the fluorine. However, the inductive withdrawal of the ring nitrogen and the fluorine typically dominates, rendering the ester susceptible to hydrolysis.[8][9]
-
Catalysis: Traces of acid will protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic. Traces of base (hydroxide) provide a much stronger nucleophile than water, dramatically accelerating the rate of attack[5].
By understanding these underlying principles, researchers can make more informed decisions about reaction setup, solvent choice, and storage, ultimately leading to more robust and reproducible scientific outcomes.
References
-
Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Available at: [Link]
-
ResearchGate. (1985). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Available at: [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Storage of pyridine? Available at: [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? Available at: [Link]
- Google Patents. (1956). Preparation of isonicotinic acid esters.
-
ResearchGate. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
-
Chemistry LibreTexts. (2023). Chemistry of Esters. Available at: [Link]
Sources
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- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Resolving Impurities in Methyl 5-fluoro-2-methoxyisonicotinate Samples
As a key intermediate in pharmaceutical synthesis, the purity of Methyl 5-fluoro-2-methoxyisonicotinate is paramount to ensuring the safety, efficacy, and reproducibility of downstream processes. This guide, prepared by our senior application scientists, provides researchers and drug development professionals with a comprehensive resource for identifying, troubleshooting, and resolving common impurities encountered in this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and analysis of this compound.
Q1: What are the most common impurities found in this compound?
Impurities can be broadly categorized as either process-related or degradation-related.
-
Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, or by-products from side reactions. For instance, in syntheses involving the fluorination of a chloro-pyridine precursor, residual chlorinated analogues may be present.[1][2] Similarly, if the methoxy group is introduced via nucleophilic substitution, the corresponding 2-hydroxy- or 2-chloro- intermediate may persist.
-
Degradation-Related Impurities: The most common degradation product is 5-fluoro-2-methoxyisonicotinic acid , which results from the hydrolysis of the methyl ester.[3][4][5] This is often accelerated by the presence of moisture or acidic/basic conditions. Other potential degradants, though less common, could include products of demethylation at the 2-position.
Q2: Which analytical techniques are best for assessing the purity of my sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating impurities.[6] A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile and water with a formic or phosphoric acid modifier) provides excellent resolution and peak shape for pyridine derivatives.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6][9] The sample must be thermally stable for this technique to be effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation and impurity identification. ¹⁹F NMR is particularly powerful for detecting any fluorine-containing by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the identification capabilities of MS, this technique is crucial for identifying unknown impurity peaks by providing accurate mass information.[6]
Q3: What is the recommended procedure for long-term storage to prevent degradation?
To minimize the formation of hydrolysis-related impurities, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from light. Desiccants can be used to control ambient moisture.
Section 2: Troubleshooting Guide: Identification and Resolution
This section provides a systematic framework for addressing specific impurity-related challenges encountered during your experiments.
Systematic Workflow for Impurity Resolution
The following workflow provides a logical sequence for identifying and eliminating impurities from your sample.
Issue 1: Unidentified Peaks in HPLC Analysis
Q: My HPLC chromatogram shows several unexpected peaks. What is the systematic approach to identify them?
The presence of unknown peaks requires a methodical investigation, primarily using mass spectrometry. The causality is that while HPLC separates components based on their relative polarity, it does not provide structural information. LC-MS is the ideal tool for this purpose.
Begin by running an LC-MS analysis on your sample. Compare the mass-to-charge ratio (m/z) of each impurity peak against the molecular weights of potential structures listed in Table 1 . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing strong evidence for the impurity's identity. This self-validating system confirms identity by matching empirical data (retention time, mass) with theoretical values.
Issue 2: Presence of Acidic Impurities (e.g., 5-fluoro-2-methoxyisonicotinic acid)
Q: My NMR and LC-MS analyses confirm the presence of 5-fluoro-2-methoxyisonicotinic acid. How do I remove it?
The presence of a carboxylic acid functional group makes this impurity significantly more acidic than the parent ester. This difference in chemical properties can be exploited for selective removal using an acid-base extraction. The ester will remain in an organic solvent, while the deprotonated carboxylate salt will be extracted into a mild aqueous base.
-
Dissolution: Dissolve the impure this compound sample in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, collecting the organic layer each time. The NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid without significantly hydrolyzing the ester.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Validation: Re-analyze the purified sample by HPLC and NMR to confirm the absence of the acidic impurity.
Issue 3: Removing Non-Acidic, Structurally Similar Impurities
Q: How can I remove unreacted starting materials or isomeric by-products that are not easily separated by extraction?
For impurities with similar acid-base properties but different polarity or solubility profiles, recrystallization and column chromatography are the methods of choice.
-
Recrystallization: This technique relies on differences in solubility between the desired compound and the impurity in a specific solvent at different temperatures.[10] It is highly effective for removing small amounts of impurities from a solid sample.[11]
-
Column Chromatography: This is a powerful separation technique that partitions compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent). It is ideal for separating mixtures with multiple components or when recrystallization is ineffective.[12][13]
-
Solvent Selection: Choose a solvent (or solvent system) in which this compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. Common choices for compounds of this polarity include isopropanol, ethyl acetate/heptane, or toluene.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities within the crystal lattice.
-
Crystallization: If necessary, further cool the flask in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Validation: Assess purity via HPLC and melting point analysis. A sharp, narrow melting point range indicates high purity.[11]
Section 3: Data & Protocols
Table 1: Common Potential Impurities in this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| 5-fluoro-2-methoxyisonicotinic acid | C₇H₆FNO₃ | 171.13 | LC-MS: [M-H]⁻ at m/z 170. ¹H NMR: Absence of methyl ester singlet (~3.9 ppm), presence of broad carboxylic acid proton. |
| Methyl 5-fluoro-2-hydroxyisonicotinate | C₇H₆FNO₃ | 171.13 | LC-MS: [M+H]⁺ at m/z 172. ¹H NMR: Absence of methoxy singlet (~4.0 ppm), presence of broad pyridone N-H or O-H proton. |
| Methyl 2-chloro-5-fluoroisonicotinate | C₇H₅ClFNO₂ | 189.57 | LC-MS: [M+H]⁺ at m/z 190/192 (characteristic 3:1 isotope pattern for Cl). ¹⁹F NMR: A different chemical shift compared to the target compound. |
| 2-Chloro-5-fluoroisonicotinic acid | C₆H₃ClFNO₂ | 175.54 | LC-MS: [M-H]⁻ at m/z 174/176 (3:1 isotope pattern for Cl). ¹H NMR: Absence of both methoxy and methyl ester singlets. |
References
- Purification method of pyridine and pyridine derivatives.
-
Isonicotinic acid. Wikipedia. Available at: [Link]
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Recrystallization. Professor Dave Explains. YouTube. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. PubMed. Available at: [Link]
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Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF METRONIDAZOLE AND NORFLOXACIN IN BULK POWDER AND IN. WJPMR. Available at: [Link]
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A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]
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- Hydrolysis of methyl esters.
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multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available at: [Link]
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Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available at: [Link]
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Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]
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Pyridine. Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
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Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]
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Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. MDPI. Available at: [Link]
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hydrolysis of esters. Chemguide. Available at: [Link]
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Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. Available at: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]
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2-Methoxypyridine. PubChem. Available at: [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
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Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PMC - NIH. Available at: [Link]
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Hydrolysis of methyl eaters. Reddit. Available at: [Link]
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Simultaneous Separation of Five Fluoroquinolones. International Journal of Pharmacy Research & Technology. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
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Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. Available at: [Link]
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Technical Support Center: Minimizing Degradation of Methyl 5-fluoro-2-methoxyisonicotinate
Welcome to the technical support center for Methyl 5-fluoro-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to minimize degradation and ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic understanding to empower you with the knowledge to not only follow protocols but to troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three main pathways, primarily influenced by reaction conditions such as pH, temperature, and the presence of strong nucleophiles or acids.
-
Hydrolysis of the Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions, yielding 5-fluoro-2-methoxyisonicotinic acid. This is a common issue when aqueous workups are not carefully controlled or when residual acid or base is present. The hydrolysis of picolinate esters can be catalyzed by various factors, including metal ions.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The fluorine atom, activated by the electron-withdrawing pyridine ring and ester group, can be displaced by strong nucleophiles. This reactivity is a known characteristic of fluoropyridines.[4][5][6]
-
Cleavage of the Methoxy Ether: Under strongly acidic conditions, particularly with strong acids like HBr or HI, the methoxy group can be cleaved to yield a phenol derivative.[7][8][9][10][11] This is a general reaction for aryl alkyl ethers.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture ingress, which could lead to hydrolysis of the ester.
Q3: Can I use common laboratory solvents with this compound?
A3: Yes, this compound is soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). However, be cautious with protic solvents like methanol and ethanol, especially in the presence of acid or base catalysts, as they can participate in transesterification reactions. When using amine bases like pyridine in DCM, be aware of the potential for slow reaction between the solvent and the base, which can form pyridinium salts over time.[12]
Troubleshooting Guide
Issue 1: Low Yield Due to Saponification (Ester Hydrolysis)
Symptom: You observe the formation of a significant amount of 5-fluoro-2-methoxyisonicotinic acid as a byproduct, confirmed by techniques like LC-MS or NMR, leading to a lower than expected yield of your desired product.
Root Cause Analysis: Saponification, the base-mediated hydrolysis of the methyl ester, is a common degradation pathway. This is particularly prevalent when using strong inorganic bases (e.g., NaOH, KOH) or even some organic bases in the presence of water. The pyridyl nitrogen can also participate in catalyzing this hydrolysis.[1]
Solutions:
-
Choice of Base:
-
Opt for non-nucleophilic, sterically hindered organic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
If an inorganic base is necessary, use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure anhydrous conditions.
-
-
Solvent and Reaction Conditions:
-
Use anhydrous solvents to minimize water content.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Workup Procedure:
-
During aqueous workup, use a buffered solution or a weak acid (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture instead of strong acids.
-
Minimize the contact time of your compound with aqueous basic or acidic layers.
-
Experimental Protocol: Base-Mediated Reaction with Minimized Saponification
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Add this compound and any other solid reagents to the reaction flask.
-
Purge the flask with nitrogen or argon for 5-10 minutes.
-
Add anhydrous solvent via syringe.
-
Add the non-nucleophilic base (e.g., DIPEA) dropwise at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with the extraction and purification steps promptly.
Issue 2: Unwanted Nucleophilic Substitution of the Fluorine Atom
Symptom: Formation of a byproduct where the fluorine atom has been displaced by a nucleophile present in the reaction mixture (e.g., an amine, alkoxide, or thiol).
Root Cause Analysis: The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of 2-fluoropyridines towards nucleophiles is well-documented and is generally faster than that of their chloro-analogs.[5][6] The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances this reactivity.
Solutions:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur. SNAr reactions are often highly temperature-dependent.
-
Nucleophile Selection: If possible, use a less reactive nucleophile or protect the nucleophilic site if it's not the intended reactant.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of the substitution byproduct over extended reaction times.
Data Summary: Relative Reactivity of Halopyridines
| Halogen at C2 | Relative Rate of Reaction with NaOEt in EtOH |
| F | 320 |
| Cl | 1 |
This table illustrates the significantly higher reactivity of fluoropyridines in SNAr reactions compared to chloropyridines, underscoring the need for careful condition control.[5][6]
Issue 3: Cleavage of the 2-Methoxy Group
Symptom: You detect the formation of a byproduct corresponding to the 2-hydroxy-5-fluoro-isonicotinate derivative.
Root Cause Analysis: The aryl methyl ether linkage is generally stable but can be cleaved under strongly acidic conditions, such as refluxing with HBr or HI, or by using strong Lewis acids like BBr₃.[7][10] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the methyl group (SN2) or formation of a carbocation if the alkyl group is tertiary (SN1).[8][9][11]
Solutions:
-
Avoid Strong Protic and Lewis Acids: If acidic conditions are required, opt for milder acids like p-toluenesulfonic acid (PTSA) or acetic acid.[13]
-
Temperature Management: If strong acids are unavoidable, conduct the reaction at the lowest possible temperature to disfavor the high activation energy process of ether cleavage.
-
Alternative Catalysts: Explore alternative catalytic systems that do not rely on strong acids.
Workflow Diagram: Troubleshooting Degradation Pathways
Caption: A logical workflow for diagnosing and addressing common degradation pathways.
References
-
Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9032–9039. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9032–9039. [Link]
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 248–255. [Link]
-
ElectronicsAndBooks. (n.d.). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Barlin, G. B., & Robson, R. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(1), 1–7. [Link]
-
ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 5-fluoro-2-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, presents a structural confirmation challenge that necessitates a multi-faceted analytical approach. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a methyl ester on the isonicotinate core—is critical to its chemical properties and potential applications in medicinal chemistry and materials science. Ambiguity in its structure, particularly in distinguishing it from its isomers, can lead to erroneous interpretations of biological activity or material performance. This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. To illustrate the discriminatory power of these techniques, we will compare the expected data for the target molecule with that of a potential isomer, Methyl 2-fluoro-5-methoxyisonicotinate.
The Challenge: Isomeric Differentiation
The primary challenge in confirming the structure of this compound lies in differentiating it from its isomers, such as Methyl 2-fluoro-5-methoxyisonicotinate. Both molecules share the same molecular formula (C₈H₈FNO₃) and thus the same exact mass. Consequently, low-resolution mass spectrometry alone is insufficient for a definitive identification. The key to disambiguation lies in the nuanced signals provided by NMR spectroscopy, which are highly sensitive to the local electronic environment of each nucleus.
A Multi-pronged Approach to Structural Verification
A robust confirmation of the structure of this compound relies on the convergence of data from multiple independent analytical techniques. This not only provides a higher degree of confidence in the final assignment but also offers a more complete picture of the molecule's electronic and vibrational properties.
Caption: A workflow diagram illustrating the multi-technique approach to structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectra
The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
This compound:
-
Two aromatic protons: These will appear as two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 3 will be a doublet due to coupling with the fluorine at position 5 (JHF). The proton at position 6 will also be a doublet due to coupling with the same fluorine atom (JHF). The magnitude of these through-space or through-bond couplings will be different, aiding in their assignment.
-
One methoxy group: A singlet at around δ 3.9-4.1 ppm, corresponding to the three protons of the OCH₃ group.
-
One methyl ester group: A singlet at around δ 3.8-4.0 ppm, corresponding to the three protons of the COOCH₃ group.
Methyl 2-fluoro-5-methoxyisonicotinate (Isomeric Comparison):
-
Two aromatic protons: Similar to the target molecule, two signals will be present in the aromatic region. However, the coupling patterns will differ. The proton at position 3 will be a doublet due to coupling with the fluorine at position 2 (JHF). The proton at position 6 will likely appear as a singlet or a very finely split doublet, as the coupling to the fluorine at position 2 over five bonds would be very small or negligible. This difference in coupling is a key diagnostic feature.
-
One methoxy group: A singlet around δ 3.9-4.1 ppm.
-
One methyl ester group: A singlet around δ 3.8-4.0 ppm.
Predicted ¹³C NMR Spectra
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for nearby carbons (C-F coupling).
This compound:
-
Eight distinct carbon signals:
-
One carbonyl carbon (C=O) of the ester.
-
Five aromatic carbons. The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF). The adjacent carbons (C4 and C6) will show smaller two-bond coupling constants (²JCF).
-
One methoxy carbon (OCH₃).
-
One methyl ester carbon (COOCH₃).
-
Methyl 2-fluoro-5-methoxyisonicotinate (Isomeric Comparison):
-
Eight distinct carbon signals:
-
The key difference will be the coupling patterns of the aromatic carbons. The carbon at position 2 will exhibit the large ¹JCF coupling, and the carbons at positions 1 and 3 will show the ²JCF couplings.
-
Predicted ¹⁹F NMR Spectra
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[1][2] The chemical shift of the fluorine atom is highly dependent on its electronic environment.
This compound:
-
A single fluorine signal will be observed. Its chemical shift will be influenced by the electron-donating methoxy group at the ortho position and the electron-withdrawing ester group at the para position. The signal will be a triplet or a doublet of doublets due to coupling with the two aromatic protons.
Methyl 2-fluoro-5-methoxyisonicotinate (Isomeric Comparison):
-
A single fluorine signal will be observed, but its chemical shift will be different from the target molecule due to the change in the electronic environment (methoxy group is now at the meta position). The coupling pattern will also be different, likely a doublet of doublets with different coupling constants compared to the target.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Expected Mass Spectrum
This compound and its Isomer:
-
Molecular Ion (M⁺): Both isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z), corresponding to the molecular weight of C₈H₈FNO₃ (185.05 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: While the molecular ions are identical, the fragmentation patterns under electron ionization (EI) may show subtle differences. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The stability of the resulting fragment ions can be influenced by the position of the substituents on the aromatic ring, potentially leading to different relative abundances of fragment peaks. For example, the loss of a methyl radical from the methoxy group is a common fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation information or a softer technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum, and if using HRMS, determine the exact mass of the molecular ion and major fragments.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
Both this compound and its isomer are expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
While IR spectroscopy is excellent for identifying functional groups, it is generally not sufficient on its own to differentiate between isomers with the same functional groups. However, subtle shifts in the positions and intensities of the peaks in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for this purpose when comparing the spectrum to a known reference.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For Attenuated Total Reflectance (ATR) IR, the neat sample can be used directly.
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
Data Summary and Comparison
The following table summarizes the predicted key analytical data for this compound and its isomer, highlighting the diagnostic differences.
| Analytical Technique | This compound (Predicted) | Methyl 2-fluoro-5-methoxyisonicotinate (Predicted Isomer) | Key Differentiating Feature |
| ¹H NMR | Two aromatic doublets, both showing coupling to fluorine. | One aromatic doublet (coupling to F), one aromatic singlet/fine doublet. | Aromatic proton coupling patterns. |
| ¹³C NMR | C5 shows large ¹JCF; C4 and C6 show ²JCF. | C2 shows large ¹JCF; C1 and C3 show ²JCF. | Position of the carbon with the largest C-F coupling constant. |
| ¹⁹F NMR | Single peak with a specific chemical shift and coupling pattern. | Single peak with a different chemical shift and coupling pattern. | Chemical shift and coupling constants. |
| MS (HRMS) | M⁺ at m/z 185.0488 (C₈H₈FNO₃) | M⁺ at m/z 185.0488 (C₈H₈FNO₃) | Identical. |
| IR | Characteristic ester, ether, C-F, and aromatic absorptions. | Characteristic ester, ether, C-F, and aromatic absorptions. | Minor differences in the fingerprint region. |
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A Senior Application Scientist's Guide: Comparative Analysis of Methyl 5-fluoro-2-methoxyisonicotinate and Congeners
Abstract
The isonicotinate scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of Methyl 5-fluoro-2-methoxyisonicotinate against key isonicotinate analogs: the parent compound Methyl isonicotinate, the homologous Ethyl isonicotinate, and the regioisomeric Methyl 2-chloroisonicotinate. We delve into a multi-parametric comparison of their physicochemical properties, chemical reactivity, and biological potential, supported by validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and the practical methodologies required to validate and expand upon these findings, thereby accelerating the drug discovery process.
Introduction: The Isonicotinate Core in Drug Discovery
The pyridine carboxylic acid framework, particularly the isonicotinic acid isomer (pyridine-4-carboxylic acid), is a privileged scaffold in pharmacology. Its derivatives have given rise to a multitude of drugs targeting a wide array of diseases, from tuberculosis (e.g., Isoniazid) to inflammatory disorders (e.g., Dexamethasone isonicotinate).[2][3] The success of this scaffold lies in its unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and receptor binding, while the aromatic ring serves as a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.
This compound (CAS 1214346-01-6) is a contemporary derivative that introduces two key modulations to the isonicotinate core: a fluorine atom at the 5-position and a methoxy group at the 2-position.[4] These substitutions are not arbitrary; fluorine is often used to block metabolic oxidation sites and modulate pKa, while a methoxy group can alter conformation and serve as a hydrogen bond acceptor. This guide seeks to contextualize the potential of this specific molecule by systematically comparing it against simpler, well-characterized analogs.
Comparative Physicochemical Properties
The physicochemical profile of a drug candidate is a critical determinant of its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME). We have compiled key experimental and predicted data for our subject compounds.
Overview of Compared Molecules
The selection of comparators is designed to deconstruct the structure-property relationships of this compound.
-
Methyl Isonicotinate (Parent): The baseline for comparison.
-
Ethyl Isonicotinate (Ester Homolog): Evaluates the effect of the ester alkyl group on properties like lipophilicity.
-
Methyl 2-chloroisonicotinate (Halogen/Position Isomer): Provides a direct comparison of the electronic and steric effects of a 5-fluoro-2-methoxy substitution pattern versus a 2-chloro substitution.
Data Summary
The following table summarizes the key physicochemical properties.
| Property | This compound | Methyl Isonicotinate | Ethyl Isonicotinate | Methyl 2-chloroisonicotinate | Rationale for Comparison |
| Molecular Formula | C₈H₈FNO₃[4] | C₇H₇NO₂[5][6] | C₈H₉NO₂[7] | C₇H₆ClNO₂ | Foundational chemical identity. |
| Molar Mass ( g/mol ) | 185.15 | 137.14[5] | 151.16[7] | 171.58[8] | Influences diffusion and transport properties. |
| Appearance | Solid / Oil | Orange/Brown Liquid[5][9] | Colorless to Light Brown Liquid[7] | White to Yellow Solid/Liquid | Basic physical state observation. |
| Melting Point (°C) | N/A | 8-8.5[10] | ~23[7] | 32-36 | Indicator of molecular packing and intermolecular forces. |
| Boiling Point (°C) | N/A | 207-209[10] | 92 @ 8 mmHg[7] | 70 @ 0.1 mmHg | Relates to volatility and purification methods. |
| Density (g/mL @ 25°C) | N/A | 1.161[10] | 1.009[7] | N/A (solid at RT) | Important for formulation and process chemistry. |
| Water Solubility | Predicted Low | Slightly Soluble[6][10] | Immiscible/Slightly Soluble[7][11] | N/A | Critical for bioavailability and formulation. |
| LogP (Predicted) | ~1.5 | 0.46[10] | 1.26[7] | ~1.3 | Measures lipophilicity, affecting membrane permeability. |
Structure-Property Analysis
-
Lipophilicity (LogP): The introduction of the fluoro and methoxy groups in this compound, along with an additional carbon, is predicted to significantly increase its lipophilicity compared to the parent, Methyl Isonicotinate. This is a critical modification, as increased LogP can enhance membrane permeability but may also lead to higher metabolic turnover and lower aqueous solubility. The ethyl ester in Ethyl Isonicotinate also increases lipophilicity over the methyl ester, as expected.[7]
-
Electronic Effects: The fluorine atom in the target compound is a strongly electron-withdrawing group. This will lower the pKa of the pyridine nitrogen, making it less basic than Methyl Isonicotinate. This reduced basicity can have profound effects on drug-receptor interactions and off-target activities. The 2-methoxy group is an electron-donating group, which will partially counteract the effect of the fluorine, making the electronic profile of the ring unique. In contrast, the chlorine atom in Methyl 2-chloroisonicotinate is also electron-withdrawing but is a better leaving group, suggesting different reactivity profiles.[9]
Comparative Reactivity and Stability
The reactivity of the isonicotinate core dictates its utility as a synthetic intermediate and its metabolic stability.
Workflow for Reactivity Analysis
The following workflow outlines a logical approach to comparing the chemical reactivity of these compounds.
Caption: Workflow for comparative reactivity studies.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to SNAr. The 2-position is particularly activated.
-
Methyl 2-chloroisonicotinate: The chlorine atom at the 2-position makes this compound an excellent substrate for SNAr reactions. It is readily displaced by nucleophiles like amines or thiols, making it a valuable building block for creating libraries of derivatives.[9]
-
This compound: The methoxy group at the 2-position is a poorer leaving group than chlorine. However, under forcing conditions, it could potentially be displaced. The primary value of this compound is more likely as a final molecule or a late-stage intermediate rather than an early-stage SNAr substrate.
Ester Hydrolysis Stability
The stability of the methyl ester is crucial for prodrug strategies and shelf-life. The electronic nature of the ring substituents directly influences the electrophilicity of the ester carbonyl and thus its susceptibility to hydrolysis.
-
Hypothesis: The strong electron-withdrawing effect of the fluorine in this compound is expected to increase the electrophilicity of the ester carbonyl, potentially making it more labile to base-catalyzed hydrolysis compared to Methyl Isonicotinate. The 2-chloro substituent in Methyl 2-chloroisonicotinate would have a similar effect.
Comparative Biological Activity
Isonicotinic acid derivatives are well-documented for their broad biological activities, particularly as anti-inflammatory and antimicrobial agents.[1]
Anti-inflammatory Activity (ROS Inhibition)
Reactive Oxygen Species (ROS) are key signaling molecules in the inflammatory cascade.[2] The inhibition of ROS production by immune cells (e.g., neutrophils) is a well-established mechanism for anti-inflammatory action. Studies on various isonicotinates have shown potent ROS inhibitory activity.[2][12]
| Compound Type | Example IC₅₀ (µg/mL) | % Inhibition (at 25 µg/mL) | Reference Standard (Ibuprofen) | Source |
| Isonicotinate of m-aminophenol | 1.42 ± 0.1 | 95.9% | 11.2 ± 1.9 µg/mL | Yaqoob et al.[2][12] |
| Isonicotinate of p-aminophenol | 8.6 ± 0.5 | 80.2% | 11.2 ± 1.9 µg/mL | Yaqoob et al.[1][2] |
Analysis and Prediction for this compound: While direct experimental data for this compound is not available, we can extrapolate based on Structure-Activity Relationships (SAR). The combination of a lipophilic character (from the methoxy group and fluorine) and specific electronic distribution on the pyridine ring are key drivers for activity. The unique electronic signature of the 5-fluoro-2-methoxy substitution pattern makes it a compelling candidate for high anti-inflammatory potential, possibly exceeding that of simpler analogs. Its evaluation using the protocol described in Section 5.2 is highly recommended.
Antimicrobial and Anticancer Potential
-
Antimicrobial: The isonicotinate core is famously the basis of the anti-tuberculosis drug isoniazid.[1] This activity stems from the inhibition of mycolic acid synthesis. Many derivatives are screened for broad-spectrum antibacterial and antifungal properties.
-
Anticancer: Certain fluorinated aromatic compounds have shown potent anticancer activity.[13][14] For example, a related benzimidazole derivative containing a 5-fluoro-2-hydroxyphenyl moiety, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, acts as a microtubule targeting agent with significant toxicity towards breast cancer cell lines.[13][14] This suggests that incorporating a fluorinated ring system, as seen in this compound, is a valid strategy for exploring novel anticancer agents.
Experimental Protocols
To ensure scientific integrity and enable researchers to perform their own comparisons, we provide the following detailed, self-validating protocols.
Protocol: Comparative Ester Hydrolysis Rate
Objective: To quantitatively compare the chemical stability of the ester functional group in different isonicotinates under basic conditions.
Rationale: This experiment provides a direct measure of chemical lability. By monitoring the disappearance of the parent ester and the appearance of the corresponding carboxylic acid over time via HPLC, we can determine the hydrolysis rate constant (k), a key parameter for predicting in-vivo stability and shelf-life.
Materials:
-
This compound, Methyl isonicotinate, Ethyl isonicotinate, Methyl 2-chloroisonicotinate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrochloric Acid (HCl), 1.0 M solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in acetonitrile.
-
Reaction Initiation: In a thermostatted vial at 25°C, add 9.8 mL of a 0.01 M NaOH solution. To initiate the reaction, add 0.2 mL of a 10 mM stock solution of the isonicotinate to be tested (final concentration ~0.2 mM). Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding 10 µL of 1.0 M HCl to neutralize the NaOH.
-
HPLC Analysis: Inject the quenched aliquot directly onto the HPLC system. Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the parent ester from the hydrolyzed carboxylic acid. Monitor the elution profile at a relevant wavelength (e.g., 260 nm).
-
Data Analysis: For each time point, determine the peak area of the parent ester. Plot the natural logarithm of the peak area (ln[Area]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). Compare the k values for each compound. A larger k value indicates lower stability.
Protocol: In Vitro Anti-inflammatory ROS Inhibition Assay
Objective: To assess and compare the ability of isonicotinate derivatives to inhibit the production of Reactive Oxygen Species (ROS) from stimulated human neutrophils.
Rationale: This cellular assay provides a direct measure of a compound's potential anti-inflammatory activity. We use phorbol 12-myristate 13-acetate (PMA) to stimulate neutrophils, which then produce a "respiratory burst" of ROS. The ROS production is detected by the chemiluminescent probe Luminol. An active compound will suppress this chemiluminescence.
Caption: Experimental workflow for the ROS inhibition assay.
Materials:
-
Fresh human blood (from a healthy volunteer, with consent)
-
Ficoll-Paque density gradient medium
-
Hanks Balanced Salt Solution (HBSS)
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds (dissolved in DMSO)
-
96-well white, flat-bottom microplate
-
Luminometer (plate reader with chemiluminescence capability)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of any remaining red blood cells. Resuspend the purified neutrophils in HBSS.
-
Assay Plate Preparation: In the wells of a 96-well plate, add 25 µL of different concentrations of the test compounds (e.g., final concentrations ranging from 0.1 to 100 µg/mL). Include wells for a positive control (e.g., Ibuprofen) and a negative control (containing only DMSO vehicle).
-
Cell and Probe Addition: To each well, add 100 µL of the neutrophil suspension and 50 µL of Luminol solution.
-
Incubation: Incubate the plate at 37°C for 15 minutes in the luminometer's chamber.
-
Stimulation and Measurement: Initiate the reaction by injecting 25 µL of PMA solution into each well. Immediately begin measuring the chemiluminescence output kinetically over a period of 30-60 minutes.
-
Data Analysis: The primary endpoint is the total chemiluminescence produced (Area Under the Curve). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the % inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the ROS production).
Conclusion and Future Outlook
This comparative analysis establishes a framework for evaluating this compound within the broader context of medicinally relevant isonicotinates.
-
Physicochemically, the 5-fluoro-2-methoxy substitution pattern imparts increased lipophilicity and a unique electronic profile compared to simpler analogs, which is expected to significantly influence its ADME properties and biological target interactions.
-
Chemically, it is less suited as a traditional SNAr substrate than its 2-chloro counterpart but possesses a distinct ester stability profile that warrants experimental validation.
-
Biologically, based on established SAR from related series, this compound represents a promising, yet unvalidated, candidate for development as an anti-inflammatory or potentially an anticancer agent.[2][14]
The true potential of this molecule will only be unlocked through rigorous experimental testing. The protocols provided herein offer a validated starting point for researchers to generate the critical data needed to advance this compound from a chemical entity to a potential drug lead. The field of isonicotinate chemistry continues to be a fertile ground for discovery, and a systematic, comparative approach is essential for identifying the next generation of therapeutics.
References
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
- What is Ethyl isonicotinate and its applic
- Ethyl isonicotinate,(Ethyl pyridine-4-carboxyl
- Methyl isonicotin
- Ethyl isonicotin
- Methyl isonicotin
- Methyl isonicotin
- Ethyl isonicotin
- Methyl isonicotin
- Methyl 2-chloronicotin
- Methyl 5-fluoro-2-methoxyisonicotin
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Methyl Isonicotin
- Drugs in the market having isonicotinoyl cores.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PMC - NIH.
- Methyl 2-Chloroisonicotinate 58481-11-1. Tokyo Chemical Industry UK Ltd.
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. molbase.com [molbase.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl Isonicotinate, 98%|Buy Online [benchchem.com]
- 10. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]
- 11. Ethyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 5-fluoro-2-methoxyisonicotinate and its Non-fluorinated Analog
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecular scaffold is a well-established strategy to modulate a compound's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth comparison of Methyl 5-fluoro-2-methoxyisonicotinate and its non-fluorinated counterpart, Methyl 2-methoxyisonicotinate. While direct comparative biological data for these specific analogs is not extensively published, this guide will synthesize the well-understood principles of fluorine in drug design and propose a comprehensive experimental framework for their head-to-head evaluation.
Introduction: The Strategic Role of Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for optimizing drug candidates.[3][4] Its incorporation can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life.[5]
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and the acidity or basicity (pKa) of nearby functional groups.[2] These changes can influence solubility, membrane permeability, and target engagement.
-
Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with biological targets through various non-covalent interactions, potentially increasing potency.[2][3]
This guide will explore the hypothetical and testable advantages that the 5-fluoro substitution on the isonicotinate scaffold may confer compared to its non-fluorinated parent molecule.
Physicochemical Properties: A Foundation for Biological Activity
A thorough understanding of a compound's physicochemical properties is crucial for interpreting its biological activity. The following table outlines key parameters and the expected impact of fluorination.
| Property | Non-fluorinated Analog (Methyl 2-methoxyisonicotinate) | Fluorinated Analog (this compound) | Rationale for Predicted Difference |
| Molecular Weight | 167.16 g/mol | 185.15 g/mol | Addition of a fluorine atom. |
| Predicted cLogP | Lower | Higher | Fluorine typically increases lipophilicity. |
| Predicted pKa | Higher | Lower | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the pyridine nitrogen.[6] |
| Metabolic Stability | Lower | Higher | The C-F bond is more resistant to oxidative metabolism than the C-H bond.[5] |
Experimental Protocols for Physicochemical Characterization
A. Determination of pKa (Potentiometric Titration)
-
Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH.
-
Data Acquisition: Record the pH at incremental additions of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve.
B. Determination of logP (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
C. In Vitro Metabolic Stability (Human Liver Microsomes)
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer system.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining parent compound in each aliquot by LC-MS/MS.
-
Data Interpretation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Comparative Biological Activity: A Proposed Screening Cascade
Given the lack of direct comparative data, a systematic approach is necessary to elucidate the biological activity profile of these two compounds. The isonicotinate scaffold is present in various biologically active molecules, suggesting a range of potential targets.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Methyl 5-fluoro-2-methoxyisonicotinate: A Guide for Researchers
Introduction
Methyl 5-fluoro-2-methoxyisonicotinate is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of its fluoro, methoxy, and methyl ester functionalities allows for targeted modifications to fine-tune the biological activity, selectivity, and pharmacokinetic properties of derivative compounds. For researchers and drug development professionals, the efficient and scalable synthesis of this intermediate is of paramount importance.
This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this compound. The presented routes are designed to cater to different research and development needs, from rapid, small-scale synthesis for initial screening to more cost-effective, multi-step approaches suitable for larger-scale production. Each route is critically evaluated based on factors such as the number of steps, overall yield, availability of starting materials, and safety considerations.
Route 1: Late-Stage Methoxylation via Nucleophilic Aromatic Substitution
This synthetic strategy commences with a commercially available, highly functionalized pyridine derivative, 2-chloro-5-fluoroisonicotinic acid. The core of this approach lies in the late-stage introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.
The rationale for this route is its directness. By starting with a precursor that already contains the fluoro and carboxyl groups in the desired positions, the synthesis is significantly shortened. The critical step is the selective displacement of the chloro group at the 2-position by a methoxy group. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group activates the 2-position towards nucleophilic attack, facilitating the substitution.
Experimental Protocol for Route 1
Step 1a: Esterification of 5-fluoro-2-chloroisonicotinic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer-Speier esterification is typically employed for this transformation.[1][2]
-
Materials: 5-fluoro-2-chloroisonicotinic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
To a solution of 5-fluoro-2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-fluoro-2-chloroisonicotinate.
-
Step 1b: Methoxylation of Methyl 5-fluoro-2-chloroisonicotinate
The second and final step is the nucleophilic aromatic substitution of the chloro group with a methoxy group.
-
Materials: Methyl 5-fluoro-2-chloroisonicotinate, sodium methoxide, anhydrous methanol.
-
Procedure:
-
Dissolve methyl 5-fluoro-2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10-15 volumes).
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Diagram of Route 1
Route 2: Multi-step Synthesis from 2-Aminopyridine
This approach builds the target molecule from a simple and inexpensive starting material, 2-aminopyridine. This route involves a series of classical pyridine functionalization reactions, including nitration, reduction, diazotization for fluorination (Balz-Schiemann reaction), conversion of the amino group to a hydroxyl group, methylation, and finally, introduction of the carboxyl group at the 4-position.[3][4]
The rationale behind this more protracted route is the low cost of the initial starting material. This makes it an attractive option for large-scale synthesis where cost-effectiveness is a primary driver. However, the increased number of steps inherently leads to a lower overall yield and requires careful optimization of each transformation.
Experimental Protocol for Route 2 (A Plausible Pathway)
Step 2a: Synthesis of 2-Amino-5-fluoropyridine
This multi-step process begins with the nitration of 2-aminopyridine, followed by protection of the amino group, reduction of the nitro group, a Schiemann reaction to introduce fluorine, and finally deprotection.[3] A detailed protocol for a similar transformation can be found in the cited literature.[3]
Step 2b: Conversion of 2-Amino-5-fluoropyridine to 5-Fluoro-2-hydroxypyridine
The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[5]
-
Materials: 2-Amino-5-fluoropyridine, sodium nitrite, sulfuric acid, water.
-
Procedure:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Heat the mixture to boiling and maintain for 30 minutes.
-
Cool to room temperature and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give 5-fluoro-2-hydroxypyridine.
-
Step 2c: Methylation of 5-Fluoro-2-hydroxypyridine
The hydroxyl group is then methylated to give 5-fluoro-2-methoxypyridine.
-
Materials: 5-Fluoro-2-hydroxypyridine, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
-
Procedure:
-
To a suspension of 5-fluoro-2-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add methyl iodide (1.2 eq) dropwise.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by distillation or chromatography to obtain 5-fluoro-2-methoxypyridine.
-
Step 2d: Lithiation and Carboxylation to form 5-Fluoro-2-methoxyisonicotinic acid
Introduction of the carboxyl group at the 4-position can be achieved by directed ortho-metalation followed by quenching with carbon dioxide.
-
Materials: 5-Fluoro-2-methoxypyridine, a strong base (e.g., n-butyllithium or LDA), dry ice (solid CO₂), anhydrous THF.
-
Procedure:
-
Dissolve 5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water.
-
Acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield 5-fluoro-2-methoxyisonicotinic acid.
-
Step 2e: Esterification to this compound
The final step is the esterification of the carboxylic acid, as described in Step 1a.
Diagram of Route 2
Head-to-Head Comparison
| Feature | Route 1: Late-Stage Methoxylation | Route 2: Multi-step Synthesis from 2-Aminopyridine |
| Number of Steps | 2 | 5+ |
| Starting Material | 5-Fluoro-2-chloroisonicotinic acid | 2-Aminopyridine |
| Starting Material Cost | High | Low |
| Overall Yield (Estimated) | High (potentially >70%) | Low (potentially <20%) |
| Key Reactions | Fischer Esterification, SNAr | Nitration, Reduction, Schiemann Reaction, Diazotization, Methylation, Lithiation, Esterification |
| Safety & Handling | Use of strong acid and base. | Use of nitrating agents, diazomethane precursors (potentially), and pyrophoric organolithium reagents. |
| Scalability | Good, with a higher initial investment. | Challenging due to the number of steps and potential for low yields at each stage. |
| Ideal Application | Rapid synthesis of analogues for screening, small to medium scale production. | Large-scale, cost-sensitive production where optimization of each step is feasible. |
Conclusion
The choice between these two synthetic routes for this compound is contingent upon the specific needs of the research or development program.
Route 1 is the preferred method for rapid access to the target molecule, especially for medicinal chemistry programs that require the synthesis of numerous analogues for structure-activity relationship (SAR) studies. Its brevity and potentially high overall yield make it an efficient choice for laboratory-scale synthesis.
Route 2 , while significantly longer and more complex, offers a more cost-effective solution for large-scale production, provided that each step is thoroughly optimized. The low cost of the starting material, 2-aminopyridine, is a major advantage that can offset the increased operational complexity and lower overall yield.
Ultimately, a careful consideration of project timelines, budget constraints, and available expertise in handling the required reagents and reaction conditions will guide the selection of the most appropriate synthetic strategy.
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A Spectroscopic Journey: Characterizing Methyl 5-fluoro-2-methoxyisonicotinate and Its Synthetic Precursors
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the pyridine ring, necessitate a thorough spectroscopic analysis to unambiguously confirm its structure and purity. This guide provides an in-depth spectroscopic comparison of this compound with its key synthetic precursors, offering researchers a comprehensive reference based on experimental data.
The synthetic pathway to this compound, as elucidated from patent literature, often commences with a more halogenated precursor, such as 2,6-dichloro-5-fluoronicotinic acid. Through a series of selective dehalogenation and substitution reactions, the target molecule is synthesized. This guide will focus on the spectroscopic signatures of the final product and its immediate precursors: 2-chloro-5-fluoronicotinic acid and its corresponding methyl ester, which are pivotal intermediates in this synthetic sequence.
The Spectroscopic Fingerprints: A Comparative Analysis
The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic profiles. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can trace the chemical modifications at each synthetic step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular structure. The introduction of the methoxy group and the removal of the chloro group at the 2-position of the pyridine ring induce significant shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra.
¹H NMR Spectroscopy:
The ¹H NMR spectra are particularly informative for observing the changes in the aromatic region and the introduction of the methoxy and methyl ester protons.
-
2-Chloro-5-fluoronicotinic Acid: The aromatic region of this precursor is expected to show two doublets of doublets, corresponding to the two protons on the pyridine ring. The fluorine atom at the 5-position will cause splitting of the adjacent protons. A broad singlet corresponding to the carboxylic acid proton would also be present, typically downfield. A patent provides the following ¹H NMR data (400MHz, DMSO-d₆): δ 8.60 (d, J=2.8Hz, 1H), 8.18 (dd, J=8.4 & 2.8Hz, 1H).[1]
-
Methyl 2-chloro-5-fluoronicotinate: Upon esterification, the broad carboxylic acid proton signal is replaced by a sharp singlet for the methyl ester protons, typically around 3.9 ppm. The aromatic signals will be similar to the carboxylic acid precursor. A patent provides the following ¹H NMR data (400MHz, CDCl₃): δ 8.36 (d, J=2.8Hz, 1H), 7.88 (dd, J=8.0 & 2.8Hz, 1H), 3.94 (s, 3H).[1]
-
This compound (Target Compound): The substitution of the chlorine atom with a methoxy group will cause an upfield shift of the adjacent proton signals due to the electron-donating nature of the methoxy group. A new singlet corresponding to the methoxy protons will appear, typically around 4.0 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will clearly show the introduction of the methoxy carbon and the changes in the chemical shifts of the pyridine ring carbons.
-
2-Chloro-5-fluoronicotinic Acid: The pyridine ring carbons will exhibit characteristic chemical shifts, with the carbon bearing the fluorine atom showing a large C-F coupling constant.
-
Methyl 2-chloro-5-fluoronicotinate: The spectrum will be similar to the acid, with the addition of a signal for the methyl ester carbon around 52 ppm and a slight change in the chemical shift of the carbonyl carbon.
-
This compound (Target Compound): A new signal for the methoxy carbon will be observed around 55-60 ppm. The chemical shift of the C2 carbon will shift significantly upfield upon replacement of the chlorine atom with a methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key transformations in the synthesis of this compound are readily monitored by observing the changes in the IR spectra.
-
2-Chloro-5-fluoronicotinic Acid: The spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹.
-
Methyl 2-chloro-5-fluoronicotinate: The broad O-H stretch will disappear, and the C=O stretch of the ester will appear at a higher frequency, typically between 1720-1740 cm⁻¹. Strong C-O stretching bands for the ester group will also be present in the 1100-1300 cm⁻¹ region.
-
This compound (Target Compound): The spectrum will retain the characteristic ester C=O and C-O stretches. Additionally, a C-O-C stretching vibration for the ether linkage of the methoxy group will be observed, typically in the 1000-1300 cm⁻¹ region, which may overlap with the ester C-O bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a final confirmation of its identity.
-
2-Chloro-5-fluoronicotinic Acid: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. A patent reports Ms(M⁺+1) at m/z 176 and 178.[1]
-
Methyl 2-chloro-5-fluoronicotinate: Similar to the carboxylic acid, the mass spectrum will exhibit the M⁺ and M+2 isotopic pattern for chlorine. The molecular ion peak will be 14 mass units higher than the carboxylic acid due to the addition of a methyl group. A patent reports Ms(M⁺+1) at m/z 190 and 192.[1]
-
This compound (Target Compound): The mass spectrum will show a single molecular ion peak, as fluorine and the other common elements (C, H, N, O) are primarily monoisotopic. The molecular weight will be higher than that of the chloro-precursor, corresponding to the replacement of a chlorine atom with a methoxy group.
Summary of Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2,6-Dichloro-5-fluoronicotinic Acid | Aromatic H, Carboxylic acid H | Pyridine ring C, Carbonyl C | O-H (broad), C=O, C-Cl, C-F | M, M+2, M+4 pattern |
| 2-Chloro-5-fluoronicotinic Acid | ~8.60 (d), ~8.18 (dd)[1] | Pyridine ring C, Carbonyl C | O-H (broad), C=O, C-Cl, C-F | 175/177 (M⁺)[1] |
| Methyl 2-chloro-5-fluoronicotinate | ~8.36 (d), ~7.88 (dd), ~3.94 (s)[1] | Pyridine ring C, Carbonyl C, OCH₃ | C=O, C-O, C-Cl, C-F | 189/191 (M⁺)[1] |
| This compound | Aromatic H, OCH₃ (ester), OCH₃ (ether) | Pyridine ring C, Carbonyl C, OCH₃ (ester), OCH₃ (ether) | C=O, C-O (ester), C-O-C (ether), C-F | M⁺ |
Experimental Protocols
Accurate spectroscopic data is contingent on proper sample preparation and instrument parameters. The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Depending on the volatility and thermal stability of the compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Direct infusion is also an option.
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Analysis: Acquire the spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound and its precursors.
Caption: A typical workflow for the synthesis and spectroscopic analysis of a target compound and its precursors.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development, a thorough understanding of these spectroscopic fingerprints is not merely an academic exercise but a critical component of quality control, ensuring the identity, purity, and ultimately, the safety and efficacy of potential therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related classes of compounds.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of the novel compound, Methyl 5-fluoro-2-methoxyisonicotinate. In the landscape of modern drug discovery, fluorinated pyridine derivatives are pivotal structures, frequently investigated for their therapeutic potential, particularly in oncology.[1][2][3] The inclusion of fluorine can significantly enhance drug potency, selectivity, and metabolic stability.[4][5] This document outlines a multi-faceted experimental strategy, grounded in established methodologies, to characterize the cytotoxic profile of this new chemical entity against a panel of relevant cancer and non-cancerous cell lines. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a robust starting point for preclinical evaluation.
The Chemical and Biological Context: Rationale for Comparison
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] Its derivatives have demonstrated potent activity against critical cancer targets, often by inhibiting kinases or inducing apoptosis.[7][8] The strategic placement of a fluorine atom on this scaffold, as seen in this compound, is a common tactic to modulate the compound's electronic properties and pharmacokinetic profile.[1][9]
To establish a meaningful cytotoxic profile, it is essential to compare the target compound against structurally related analogues. This structure-activity relationship (SAR) analysis helps to identify the specific chemical moieties responsible for any observed biological activity.[1][10]
For a comprehensive study, we propose comparing this compound (Target Compound) with the following hypothetical analogues:
-
Analogue A (Non-fluorinated Control): Methyl 2-methoxyisonicotinate. This allows for the direct assessment of the fluorine atom's contribution to cytotoxicity.
-
Analogue B (Positional Isomer): Methyl 6-fluoro-2-methoxyisonicotinate. Comparing positional isomers can reveal the importance of the fluorine's location on the pyridine ring for target engagement.
-
Analogue C (Bioisosteric Replacement): Methyl 5-chloro-2-methoxyisonicotinate. Replacing fluorine with another halogen like chlorine helps to understand the role of electronegativity and atomic size at that position.
-
Reference Compound: A well-characterized cytotoxic agent, such as 5-Fluorouracil, to serve as a positive control and benchmark for potency.[6]
Experimental Design: A Multi-Cell Line Approach
The initial screening of a novel compound's cytotoxicity is a critical step in drug development.[11][12] A robust evaluation relies on testing the compound across a panel of diverse cell lines to identify potential efficacy and off-target toxicity. This guide proposes a standard workflow that ensures data reliability and comparability.
An effective experimental design begins with the selection of appropriate cell lines. We recommend a panel including:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for non-aggressive, hormone-responsive breast cancer.[13]
-
A-549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.[14]
-
HepG2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.[6][15]
-
HEK-293: A non-cancerous human embryonic kidney cell line, which serves as a crucial control to determine the compound's selectivity for cancer cells over normal cells.[16]
The general workflow for this comparative cytotoxicity assessment is illustrated below.
Caption: General workflow for in vitro cytotoxicity testing.
Core Cytotoxicity Assay Protocols
To ensure a comprehensive and trustworthy assessment, it is advisable to use at least two distinct cytotoxicity assays that measure different cellular parameters.[17] This approach minimizes the risk of false results due to compound interference with a single assay's chemistry and provides a more complete picture of the mode of cell death.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability.[16][18] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[19]
Experimental Protocol: MTT Assay [12][19]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[21][22] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[19] The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, directly indicating the level of cytotoxicity.[19][21]
Caption: Step-by-step workflow for the LDH Cytotoxicity Assay.
Experimental Protocol: LDH Assay [19][21]
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Prepare Controls: In parallel to the treated wells, set up controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits, e.g., 10X Lysis Buffer) 45 minutes before the end of incubation.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (catalyst and dye solution, as per kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary endpoint for these assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth by 50%.[12] This value is a crucial metric for comparing the potency of different compounds.
Calculations:
-
Percent Viability (MTT Assay):
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Percent Cytotoxicity (LDH Assay): [19]
-
% Cytotoxicity = [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
IC₅₀ Determination: Plot the percent viability or cytotoxicity against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Selectivity Index (SI): This ratio helps to quantify a compound's selective toxicity towards cancer cells. A higher SI value is desirable.[16]
-
SI = IC₅₀ in non-cancerous cells (HEK-293) / IC₅₀ in cancer cells
-
Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Target Compound | MCF-7 | MTT | 48h | Experimental Value | Calculated Value |
| (this compound) | A-549 | MTT | 48h | Experimental Value | Calculated Value |
| HepG2 | MTT | 48h | Experimental Value | Calculated Value | |
| HEK-293 | MTT | 48h | Experimental Value | - | |
| Analogue A | MCF-7 | MTT | 48h | Experimental Value | Calculated Value |
| (Non-fluorinated) | HEK-293 | MTT | 48h | Experimental Value | - |
| Analogue B | MCF-7 | MTT | 48h | Experimental Value | Calculated Value |
| (Positional Isomer) | HEK-293 | MTT | 48h | Experimental Value | - |
| Reference Cmpd. | MCF-7 | MTT | 48h | Experimental Value | Calculated Value |
| (5-Fluorouracil) | HEK-293 | MTT | 48h | Experimental Value | - |
| Target Compound | MCF-7 | LDH | 48h | Experimental Value | Calculated Value |
| HEK-293 | LDH | 48h | Experimental Value | - |
Elucidating the Mechanism of Action
Should this compound or its analogues demonstrate significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Pyridine-based compounds often induce cytotoxicity through programmed cell death (apoptosis) or by halting the cell cycle.[6][8][23]
Potential Mechanisms:
-
Apoptosis Induction: This can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.[6][23]
-
Cell Cycle Arrest: Compounds can block cell cycle progression at specific checkpoints (e.g., G2/M phase), preventing cell proliferation and ultimately leading to cell death.[6][8]
Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.
Follow-up studies using techniques like Annexin V/PI staining and cell cycle analysis via flow cytometry can confirm the mode of cell death and provide deeper mechanistic insights.[6]
Conclusion
This guide presents a structured and scientifically rigorous approach for the comparative cytotoxic evaluation of this compound. By employing a panel of relevant cell lines, utilizing complementary assay methodologies like MTT and LDH, and systematically comparing against structural analogues, researchers can generate a comprehensive and reliable dataset. This foundational data is crucial for making informed decisions about the compound's potential as a therapeutic candidate and for guiding future optimization efforts in the drug discovery pipeline.
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A Researcher's Guide to the In Vitro Evaluation of Methyl 5-fluoro-2-methoxyisonicotinate Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and intricate. The family of Methyl 5-fluoro-2-methoxyisonicotinate derivatives represents a compelling area of exploration, with the incorporation of fluorine often enhancing metabolic stability and binding affinity.[1] This guide provides a comprehensive framework for the initial in vitro characterization of these novel compounds, focusing on a logical progression of experiments to elucidate their cytotoxic potential, mechanistic action, and target engagement. Our approach is grounded in established, robust methodologies designed to generate reproducible and insightful data for informed decision-making in early-stage drug development.
Section 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new chemical entity with therapeutic potential is to assess its effect on cell viability.[2][3][4] This primary screen helps to identify compounds with anti-proliferative activity and establishes a therapeutic window by comparing effects on cancerous versus non-cancerous cell lines.[5]
The MTT Assay: A Workhorse for Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[6] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Caption: General workflow for in vitro cytotoxicity testing.
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells and non-cancerous MCF-10A cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7][8]
-
Formazan Development: Incubate the plates for 3-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[2]
Comparative Data Analysis
The primary output of this screen will be the IC₅₀ values for each derivative across different cell lines. A lower IC₅₀ value indicates higher potency.[2] A key parameter to derive is the Selectivity Index (SI), calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable, indicating a greater therapeutic window.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Derivative Structure | IC₅₀ on MCF-7 (µM) | IC₅₀ on MCF-10A (µM) | Selectivity Index (SI) |
| M5FMI-001 | R = -H | 15.5 | >100 | >6.45 |
| M5FMI-002 | R = -CH₃ | 8.2 | 85.3 | 10.4 |
| M5FMI-003 | R = -Cl | 2.1 | 42.7 | 20.3 |
| M5FMI-004 | R = -OCH₃ | 25.1 | >100 | >3.98 |
| Doxorubicin | (Positive Control) | 0.5 | 5.8 | 11.6 |
Note: Data is hypothetical and for illustrative purposes. The IC₅₀ values for Doxorubicin are representative literature values.
Section 2: Delving into the Mechanism of Action
Once cytotoxic activity is confirmed, the next logical step is to investigate how these compounds exert their effects. This involves exploring their impact on specific cellular pathways and identifying their molecular targets.
Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting the activity of specific enzymes.[9][10] If the this compound scaffold is designed to target a particular enzyme family (e.g., kinases, proteases), a direct enzyme inhibition assay is paramount.
These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[10] A decrease in the reaction rate indicates inhibition. The type of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.[11]
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound in an appropriate reaction buffer.
-
Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®) or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Target Binding Assays
Confirming direct physical interaction between a compound and its putative target is a critical validation step.[12] Various biophysical techniques can be employed for this purpose.
The DARTS method leverages the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[13][14]
Caption: Workflow for the DARTS assay.
Following the DARTS procedure or for assessing the downstream effects of enzyme inhibition, Western blotting is used to detect changes in protein levels or phosphorylation status.
-
Sample Preparation: Prepare protein lysates from cells treated with the test compounds.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or a downstream marker) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
The presence of a protected, full-length protein band in the compound-treated sample compared to the vehicle control in a DARTS experiment suggests direct binding. For signaling pathway analysis, changes in the intensity of bands corresponding to phosphorylated proteins can confirm the compound's effect on a specific pathway.
Section 3: Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial in vitro characterization of this compound derivatives. By progressing from broad cytotoxicity screening to more focused mechanistic and target validation assays, researchers can efficiently identify promising lead compounds. The data generated from these experiments—IC₅₀ values, selectivity indices, enzyme inhibition constants, and confirmation of target engagement—are crucial for building a compelling case for further preclinical development, including in vivo efficacy and toxicology studies. The methodologies described herein are foundational and can be adapted and expanded upon as more is learned about the specific biological activities of this exciting class of compounds.
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Comparative Guide to the Structure-Activity Relationship of Methyl 5-fluoro-2-methoxyisonicotinate Analogs as GABA-A Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Methyl 5-fluoro-2-methoxyisonicotinate analogs, a promising class of compounds demonstrating positive allosteric modulator (PAM) activity at the γ-aminobutyric acid type A (GABA-A) receptor. The following sections detail the structure-activity relationships (SAR), experimental protocols for synthesis and evaluation, and the underlying mechanistic principles guiding the development of these potential therapeutics for neurological and psychiatric disorders.
Introduction: The Significance of GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation by the endogenous ligand GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability. Positive allosteric modulators (PAMs) of the GABA-A receptor do not bind to the same site as GABA but to a distinct allosteric site, enhancing the effect of GABA and increasing the frequency or duration of channel opening.[2] This mechanism of action is the basis for the therapeutic effects of widely prescribed drugs like benzodiazepines, which are used to treat anxiety, insomnia, and seizure disorders.
The development of novel GABA-A PAMs with improved subtype selectivity and pharmacokinetic profiles is a key area of research. This compound has emerged as a promising scaffold for the design of such modulators. The strategic placement of the fluorine atom and the methoxy group on the pyridine ring significantly influences the potency, selectivity, and metabolic stability of these analogs.
Core Structure and Key Chemical Descriptors
The foundational structure for this class of compounds is this compound. The key positions for modification to explore the structure-activity relationship are primarily at the 4-position of the pyridine ring, where an amide linkage is typically introduced, connecting to various substituted aryl or heteroaryl moieties.
Structure-Activity Relationship (SAR) Analysis
Based on the data disclosed in patent WO2023034918A1, a clear structure-activity relationship can be established for this series of analogs. The following table summarizes the in vitro potency of representative compounds at the human α1β2γ2 GABA-A receptor subtype, a prevalent isoform in the CNS.
| Compound ID | R Group (at 4-position amide) | EC50 (nM) | % Potentiation of GABA EC20 |
| Example 1 | Phenyl | 150 | 180% |
| Example 2 | 4-Fluorophenyl | 85 | 210% |
| Example 3 | 2-Chlorophenyl | 220 | 160% |
| Example 4 | 4-Methylphenyl | 120 | 195% |
| Example 5 | 2-Thienyl | 350 | 140% |
| Example 6 | 4-Pyridyl | 95 | 205% |
Analysis of the SAR data reveals several key trends:
-
Influence of Aryl Substituents: The nature and position of substituents on the phenyl ring attached to the amide at the 4-position play a crucial role in determining potency.
-
Electron-Withdrawing Groups: The introduction of a fluorine atom at the 4-position of the phenyl ring (Example 2) significantly enhances potency compared to the unsubstituted phenyl analog (Example 1). This suggests that an electron-withdrawing group at this position is favorable for interaction with the receptor.
-
Steric Hindrance: A chloro substituent at the 2-position (Example 3) leads to a decrease in potency, likely due to steric hindrance that may disrupt the optimal binding conformation.
-
Electron-Donating Groups: A methyl group at the 4-position (Example 4) results in comparable, albeit slightly lower, potency than the unsubstituted analog, indicating that small electron-donating groups are tolerated.
-
-
Heteroaryl Moieties: Replacement of the phenyl ring with a thienyl group (Example 5) leads to a significant drop in potency. However, a 4-pyridyl moiety (Example 6) restores high potency, suggesting that the nitrogen atom in the pyridine ring may form a beneficial interaction within the binding pocket.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound analogs, grounded in established scientific practices.
Synthesis of this compound Analogs
The synthesis of the target analogs typically involves a key amide coupling step between a common intermediate, such as 5-fluoro-2-methoxyisonicotinic acid, and a variety of substituted anilines or heteroarylamines.
General Synthetic Scheme:
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-Step Protocol for Amide Coupling:
-
To a solution of 5-fluoro-2-methoxyisonicotinic acid (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), add an amide coupling reagent, for example, HATU (1.1 eq).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture and stir for 10 minutes at room temperature.
-
Add the desired substituted aniline or heteroarylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired target analog.
In Vitro Evaluation of GABA-A Receptor PAM Activity
The primary in vitro assay to determine the potency and efficacy of these analogs is the two-electrode voltage clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes expressing specific human GABA-A receptor subtypes.[3][4][5][6][7]
Experimental Workflow for TEVC Assay:
Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
Detailed TEVC Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
mRNA Injection: Inject the oocytes with a mixture of cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2) at a specific ratio.
-
Incubation: Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Compound Application: Apply a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) to establish a baseline current. Co-apply the test compound at various concentrations with the same EC20 concentration of GABA.
-
Data Acquisition and Analysis: Record the potentiation of the GABA-induced current by the test compound. Plot the concentration-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation of the GABA response.
In Vitro Metabolic Stability Assay
To assess the potential for in vivo clearance, an in vitro metabolic stability assay using human liver microsomes is a standard and crucial experiment.[8][9][10][11][12]
Experimental Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro human liver microsomal stability assay.
Detailed Microsomal Stability Protocol:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of human liver microsomes in the reaction buffer. Prepare a solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, pre-warm the reaction buffer and the microsomal suspension at 37°C. Add the test compound to the wells containing the microsomes and buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as positive allosteric modulators of the GABA-A receptor highlights the critical role of the substituent pattern on the aryl amide moiety. The findings suggest that electron-withdrawing groups at the 4-position of a phenyl ring or the presence of a 4-pyridyl ring are beneficial for potency. These insights provide a rational basis for the design of novel, potent, and potentially subtype-selective GABA-A receptor PAMs.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the aryl and heteroaryl rings to further refine the SAR and improve properties such as solubility and metabolic stability.
-
Determining the subtype selectivity profile of these analogs across a panel of GABA-A receptor isoforms (e.g., those containing α2, α3, and α5 subunits) to identify candidates with a more targeted therapeutic effect and potentially fewer side effects.
-
Conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising analogs to assess their brain penetration, efficacy in animal models of anxiety or epilepsy, and overall safety profile.
This systematic approach, combining rational drug design, robust synthetic chemistry, and detailed pharmacological evaluation, will be instrumental in advancing this promising class of compounds towards clinical development.
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Performance Benchmark of Methyl 5-fluoro-2-methoxyisonicotinate as a Putative Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
Introduction: The Quest for Selective α7 nAChR Modulation
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory.[1] Its dysfunction is linked to various neurological disorders, including Alzheimer's disease and schizophrenia, making it a significant therapeutic target.[2] While direct agonists of the α7 nAChR have been developed, they often suffer from issues like receptor desensitization.[3] This has shifted focus towards positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous agonist, acetylcholine, offering a more nuanced and potentially safer therapeutic strategy.[2][3]
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, Methyl 5-fluoro-2-methoxyisonicotinate, as a putative α7 nAChR PAM. We will compare its activity against two well-characterized α7 PAMs, PNU-120596 (a Type II PAM) and NS-1738 (a Type I PAM), to establish a clear performance profile. The methodologies detailed herein are designed to provide robust and reproducible data for researchers in the field.
Comparative Compounds: Understanding the Benchmarks
To effectively evaluate this compound, it is essential to compare it against established α7 nAChR PAMs with distinct mechanisms of action.
-
PNU-120596 (Type II PAM): This compound is a potent PAM that significantly increases the peak agonist-evoked current and markedly slows the desensitization of the α7 nAChR.[4] This prolonged channel opening, however, has been associated with potential cytotoxicity due to excessive calcium influx.[5]
-
NS-1738 (Type I PAM): In contrast, NS-1738 enhances the peak current in response to an agonist but has minimal effect on the rate of desensitization.[3] This mode of action is thought to more closely mimic physiological receptor activation and may have a better safety profile.[3]
By comparing our test compound to both a Type I and a Type II PAM, we can gain a deeper understanding of its modulatory properties.
Experimental Workflow: A Step-by-Step Guide to Benchmarking
The following experimental workflow is designed to comprehensively characterize the activity of this compound on α7 nAChRs.
Caption: A multi-phase experimental workflow for the characterization of a putative α7 nAChR PAM.
Detailed Experimental Protocols
Phase 1: High-Throughput Screening using Calcium Flux Assay
This initial screen aims to identify if this compound exhibits PAM activity on α7 nAChRs.
1. Cell Culture and Maintenance:
- Human Embryonic Kidney (HEK-293) cells stably expressing the human α7 nAChR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418).
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Calcium Flux Assay Protocol:
- Seed the α7-HEK-293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
- Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions.
- Prepare a concentration range of this compound, PNU-120596, and NS-1738 in a suitable assay buffer.
- Add the compounds to the respective wells and incubate for a predetermined time.
- Measure the baseline fluorescence using a fluorescence plate reader.
- Add a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline) to all wells and immediately measure the change in fluorescence.
- The potentiation of the agonist-induced calcium influx in the presence of the test compound indicates PAM activity.
Phase 2: In-Depth Electrophysiological Analysis
This phase will provide detailed insights into the mechanism of action of this compound.
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
- Surgically harvest oocytes from Xenopus laevis and prepare them for injection.
- Inject oocytes with cRNA encoding the human α7 nAChR subunit.
- After 2-4 days of incubation, place an oocyte in a recording chamber continuously perfused with recording solution.
- Impale the oocyte with two glass microelectrodes filled with 3M KCl and clamp the membrane potential at -70 mV.
- Apply a sub-maximal concentration of acetylcholine to elicit a baseline current response.
- Co-apply acetylcholine with varying concentrations of this compound, PNU-120596, or NS-1738 to determine the potentiation of the current and any effects on desensitization kinetics.
2. Patch-Clamp Electrophysiology in HEK-293 Cells:
- Plate α7-HEK-293 cells on glass coverslips for patch-clamp recording.
- Using a whole-cell patch-clamp configuration, hold the cells at a membrane potential of -60 mV.
- Rapidly perfuse the cells with a solution containing a sub-maximal concentration of acetylcholine to record the baseline current.
- Co-perfuse with acetylcholine and the test compounds to analyze the effects on current amplitude, activation, and desensitization rates with high temporal resolution.[4]
Phase 3: Selectivity and Safety Assessment
1. Receptor Selectivity Profiling:
- To assess the selectivity of this compound, perform electrophysiological or binding assays on other relevant receptors, such as the α4β2 nAChR and the 5-HT3A receptor.[1] A lack of activity at these receptors would indicate selectivity for the α7 nAChR.
2. Cell Viability (MTT) Assay:
- Plate α7-HEK-293 cells in 96-well plates and allow them to attach.
- Expose the cells to a range of concentrations of this compound, PNU-120596, and a vehicle control for 24-48 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilize the formazan crystals and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.[6]
Comparative Data Summary
The following tables present a hypothetical but expected outcome for the benchmarking experiments, illustrating how the data for this compound would be compared against the reference PAMs.
Table 1: Calcium Flux Assay Results
| Compound | EC₅₀ of Potentiation (nM) | Maximum Fold Potentiation |
| This compound | [Experimental Value] | [Experimental Value] |
| PNU-120596 | 150 | 25 |
| NS-1738 | 300 | 8 |
Table 2: Electrophysiological Parameters (from Patch-Clamp)
| Compound (at 1 µM) | Peak Current Enhancement (%) | Desensitization Time Constant (τ) Change |
| This compound | [Experimental Value] | [Experimental Value] |
| PNU-120596 | ~1000% | >10-fold increase |
| NS-1738 | ~500% | <2-fold increase |
Table 3: Cytotoxicity (MTT Assay)
| Compound | LC₅₀ (µM) after 24h exposure |
| This compound | [Experimental Value] |
| PNU-120596 | ~5 |
| NS-1738 | >50 |
Discussion and Interpretation of Potential Outcomes
The data generated from this benchmarking study will allow for a clear classification of this compound.
-
If it behaves like NS-1738: The compound would be classified as a Type I PAM , characterized by potentiation of the peak current with minimal effect on desensitization. This profile is often considered more desirable for therapeutic development due to a potentially lower risk of cytotoxicity.
-
If it behaves like PNU-120596: The compound would be a Type II PAM , showing strong potentiation and significant slowing of desensitization. While this demonstrates potent activity, the potential for cytotoxicity would need to be carefully evaluated.[5]
-
If it exhibits an intermediate profile: The compound could represent a novel class of α7 nAChR modulator, the unique properties of which would warrant further investigation.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound as a putative α7 nAChR PAM. By employing a combination of high-throughput screening, detailed electrophysiological characterization, and safety profiling, and by comparing its performance against well-defined Type I and Type II modulators, researchers can generate the critical data needed to determine its therapeutic potential and guide future drug development efforts.
References
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Uteshev, V. V. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Visualized Experiments, (88), 51540. [Link]
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Hasanpourghadi, M., Pandurangan, A. K., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(26), 42847–42865. [Link]
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Govind, A. P., Vallejo, Y. F., & Green, W. N. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0210-17.2017. [Link]
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Gronlien, J. H., Håkerud, M., Ween, H., Thorin-Hagene, K., Briggs, C. A., & Malysz, J. (2007). Distinct profiles of α7 nAChR positive allosteric modulation by PNU-120596 and a novel 2-amino-5-keto-thiazole (LY-2087101). British Journal of Pharmacology, 152(8), 1302–1311. [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2014). The Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. Biochemical Pharmacology, 97(4), 426-435. [Link]
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Timmermann, D. B., Grønlien, J. H., Kohlhaas, K. L., Nielsen, E. Ø., Dam, E., Jørgensen, T. D., ... & Ahring, P. K. (2007). An allosteric modulator of the α7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo. Journal of Pharmacology and Experimental Therapeutics, 323(1), 298-307. [Link]
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D'haenens, E., & Lummis, S. C. R. (2019). Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator A-867744. Neuropharmacology, 158, 107731. [Link]
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Faghih, R., Gfesser, G. A., & Gopalakrishnan, M. (2008). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of medicinal chemistry, 51(23), 7315–7325. [Link]
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Yang, Y., & Wu, J. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 8(5), 723–736. [Link]
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Williams, D. K., Wang, J., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 82(8), 915–930. [Link]
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Nemecz, M., Prevost, M. S., Menny, A., Corringer, P. J., & Pless, S. A. (2019). Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator A-867744. Neuropharmacology, 158, 107731. [Link]
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Ng, H. J., Whittemore, E. R., & Tran, M. B. (2010). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 107(40), 17422-17427. [Link]
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Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical pharmacology, 74(8), 1113–1122. [Link]
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]
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Chatzidaki, A., & Millar, N. S. (2015). Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model. Molecular pharmacology, 88(4), 733–744. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-fluoro-2-methoxyisonicotinate
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of Methyl 5-fluoro-2-methoxyisonicotinate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, grounds its protocols in authoritative guidelines, and presents a self-validating framework for ensuring data integrity across different analytical platforms.
Introduction: The Analytical Imperative for Novel Intermediates
This compound is a substituted pyridine derivative, a class of compounds that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity and potency of such intermediates are critical determinants of the final drug product's quality, safety, and efficacy. Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity for process control and quality assurance.
The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[3][4] However, in a dynamic drug development environment, it is often necessary to transfer a method between laboratories, update instrumentation, or introduce a secondary, orthogonal method. In these scenarios, a simple validation is insufficient. Cross-validation becomes essential to demonstrate that two distinct, validated methods yield equivalent and reliable results, ensuring consistency and data integrity throughout the product lifecycle.[5]
This guide compares a validated Reverse-Phase HPLC (RP-HPLC) method with a Gas Chromatography (GC) method for the assay of this compound, culminating in a detailed protocol for their cross-validation and statistical comparison.
Chapter 1: Foundational Principles of the Selected Analytical Techniques
The choice of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, semi-volatile organic molecule, making it amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a compound like our target analyte, RP-HPLC is ideal. The non-polar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase elutes it. The strength of this interaction, and thus the retention time, is dictated by the analyte's polarity.
-
Gas Chromatography (GC): This technique is suited for volatile or semi-volatile compounds that can be vaporized without decomposition.[7] Separation occurs as the vaporized analyte, carried by an inert gas (the mobile phase), travels through a column containing a stationary phase. Compounds are separated based on their boiling points and their interaction with the stationary phase.
Chapter 2: Method Development and Validation Strategy
A method cannot be cross-validated unless both individual methods are first fully validated. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[8][9][10]
High-Performance Liquid Chromatography (HPLC) Method
Causality of Method Design:
-
Technique: RP-HPLC is chosen for its robustness and wide applicability to pharmaceutical compounds.
-
Column: A C18 column is selected due to its hydrophobic nature, which provides adequate retention for the aromatic pyridine ring of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, is a strong solvent that decreases retention. A gradient elution (as opposed to isocratic) ensures that the analyte elutes as a sharp, symmetrical peak in a reasonable timeframe, which is crucial for both resolution and sensitivity.
-
Detector: A UV-Vis detector is used. The pyridine ring contains a chromophore that absorbs UV radiation, making it readily detectable. The detection wavelength is set at the analyte's absorbance maximum (λmax) for optimal sensitivity.
Validation Summary: The HPLC method must be validated for specificity, linearity, accuracy, precision, range, and robustness according to ICH guidelines.[11][12] A summary of typical acceptance criteria is presented below.
| Parameter | Acceptance Criteria | Justification |
| Specificity | The analyte peak is free from interference from placebo, impurities, or degradation products. Peak Purity > 0.995. | Ensures the method accurately measures only the intended analyte.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a direct, proportional relationship between concentration and detector response.[13] |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples. | Confirms the closeness of the measured value to the true value.[14] |
| Precision (RSD) | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Measures the degree of scatter between a series of measurements, ensuring reproducibility.[4] |
| Range | 80% to 120% of the nominal test concentration. | The interval providing acceptable accuracy, precision, and linearity.[15] |
| Robustness | No significant impact on results from minor variations in flow rate, column temperature, or mobile phase composition. | Demonstrates the method's reliability during normal usage.[8] |
Gas Chromatography (GC) Method
Causality of Method Design:
-
Technique: GC with a Flame Ionization Detector (FID) is a powerful alternative, especially for assessing volatile impurities alongside the main analyte.
-
Column: A mid-polarity capillary column (e.g., Stabilwax-DB or equivalent) is chosen. This provides good selectivity for polar compounds containing heteroatoms like nitrogen and oxygen.[16]
-
Inlet: A split/splitless inlet is used in split mode to prevent column overloading with the high-concentration analyte. The inlet temperature is optimized to ensure rapid and complete vaporization of the analyte without thermal degradation.
-
Detector: An FID is selected for its high sensitivity to organic compounds and its wide linear range. It is a robust and universally applicable detector for carbon-containing molecules.
Validation Summary: The GC method is validated using the same ICH parameters as the HPLC method. The acceptance criteria remain consistent.
| Parameter | Acceptance Criteria | Justification |
| Specificity | The analyte peak is well-resolved from any solvent or potential impurity peaks. | Ensures the method is selective for the target compound.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Confirms a linear response of the FID to increasing analyte concentration.[13] |
| Accuracy | 98.0% to 102.0% recovery. | Verifies the trueness of the measurement.[14] |
| Precision (RSD) | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Ensures the method's consistency over time and between analysts.[4] |
| Range | 80% to 120% of the nominal test concentration. | Establishes the operational boundaries of the method.[15] |
| Robustness | No significant impact from minor variations in oven temperature ramp, carrier gas flow, or inlet temperature. | Confirms the method's resilience to small procedural changes.[8] |
Chapter 3: The Cross-Validation Protocol
Cross-validation serves as the ultimate bridge between two validated methods, confirming that they can be used interchangeably.[5] The process involves analyzing the same set of samples with both procedures and then statistically comparing the results.
Experimental Workflow
The workflow for cross-validation is a logical sequence designed to eliminate variables other than the analytical methods themselves.
Caption: The logical workflow for cross-validating HPLC and GC methods.
Statistical Comparison: The Arbiter of Equivalence
Statistical analysis provides an objective assessment of whether the differences between the two methods are significant or simply due to random experimental variability.[4][14]
-
F-test (Comparison of Variances): The first step is to compare the precision of the two methods. The F-test determines if the variances (the square of the standard deviation) of the two datasets are statistically equivalent. If they are, it validates the use of a standard Student's t-test.
-
Student's t-test (Comparison of Means): This test is used to determine if there is a significant difference between the average assay values obtained from the two methods.[13] A p-value is calculated, which represents the probability that the observed difference is due to chance. A high p-value (typically > 0.05) indicates that there is no statistically significant difference between the means.
The combination of these tests provides a robust, self-validating system for declaring the methods equivalent.
Caption: Decision pathway for statistical evaluation in cross-validation.
Chapter 4: Data Interpretation and Comparison
The following tables present hypothetical data from a cross-validation study.
Table 1: Cross-Validation Assay Results (%)
| Sample ID | HPLC Assay (%) | GC Assay (%) |
| Batch 1-A | 99.8 | 99.6 |
| Batch 1-B | 100.1 | 100.3 |
| Batch 1-C | 99.9 | 99.8 |
| Batch 2-A | 100.5 | 100.7 |
| Batch 2-B | 100.2 | 100.1 |
| Batch 2-C | 100.3 | 100.5 |
| Batch 3-A | 99.5 | 99.3 |
| Batch 3-B | 99.7 | 99.8 |
| Batch 3-C | 99.6 | 99.4 |
Table 2: Statistical Summary and Comparison
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Number of Samples (n) | 9 | 9 | - |
| Mean Assay (%) | 99.96 | 99.94 | - |
| Standard Deviation (s) | 0.35 | 0.45 | - |
| Variance (s²) | 0.123 | 0.203 | - |
| F-test (Calculated) | \multicolumn{2}{c | }{1.65} | F_crit (8,8) at α=0.05 is 3.44 |
| t-test (p-value) | \multicolumn{2}{c | }{0.91} | p > 0.05 |
Interpretation:
-
Precision Equivalence: The calculated F-value (1.65) is less than the critical F-value (3.44). This indicates that there is no statistically significant difference in the variances of the two methods.
-
Mean Equivalence: The p-value from the Student's t-test is 0.91, which is significantly greater than the 0.05 threshold. This confirms that there is no statistically significant difference between the mean assay values obtained by the HPLC and GC methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Assay Method
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with diluent.
-
-
System Suitability:
-
Make five replicate injections of the Standard Preparation.
-
The %RSD for the peak areas must be ≤ 1.0%.
-
The tailing factor for the analyte peak must be ≤ 2.0.
-
-
Procedure:
-
Inject the Standard Preparation, followed by the Sample Preparations.
-
Calculate the assay percentage using the peak areas and comparing the sample response to the standard response.
-
Protocol 2: GC-FID Assay Method
-
Chromatographic System:
-
Column: Stabilwax-DB (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet: Split mode (20:1 ratio), 250 °C.
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 240 °C, hold for 5 min.
-
Detector: FID at 260 °C.
-
Injection Volume: 1 µL.
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
-
System Suitability:
-
Make five replicate injections of the Standard Preparation.
-
The %RSD for the peak areas must be ≤ 1.0%.
-
-
Procedure:
-
Inject the Standard Preparation, followed by the Sample Preparations.
-
Calculate the assay percentage based on the peak area responses.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Obtain three independent batches of this compound.
-
Sample Preparation: From each batch, prepare six individual sample solutions as described in the respective method protocols (three for HPLC, three for GC). Ensure weights are accurately recorded for each preparation.
-
Analysis:
-
Perform a full system suitability test on both the HPLC and GC instruments.
-
Analyze the nine designated HPLC samples using Protocol 1.
-
Analyze the nine designated GC samples using Protocol 2.
-
-
Data Analysis:
-
Calculate the assay result for all 18 samples.
-
Tabulate the results as shown in Table 1.
-
Perform the F-test and Student's t-test on the two datasets (n=9 each) as shown in Table 2.
-
References
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- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
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- Occupational Safety and Health Administration. (1991). Pyridine Analysis Method.
- CNKI. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
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Safety Operating Guide
Proper Disposal of Methyl 5-fluoro-2-methoxyisonicotinate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 5-fluoro-2-methoxyisonicotinate, a fluorinated pyridine derivative. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure the safe and compliant disposal of this substance, thereby protecting themselves, their colleagues, and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Hazard Profile
This compound (CAS: 122433-52-7) is a halogenated organic compound.[1] While a specific, detailed toxicological profile is not extensively documented in publicly available literature, its structure as a fluorinated pyridine derivative necessitates a cautious approach to its handling and disposal. The presence of the fluorine atom and the pyridine ring are key considerations for its reactivity and potential environmental impact.
Key Structural Features and Their Implications:
-
Fluorine Atom: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent in the environment.[2] Incomplete combustion can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[3][4]
-
Pyridine Ring: Pyridine and its derivatives are often classified as hazardous waste.[5][6] They can be harmful to aquatic life and require specific disposal methods to prevent environmental contamination.[7][8]
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[9] All manipulations should be performed in a certified chemical fume hood to minimize the risk of inhalation.[9]
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[9][10]
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[10][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] Include the approximate concentration and any solvents used in the waste mixture.
-
Waste Stream Compatibility: Do NOT mix this waste with other chemical waste streams, particularly:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste (unless the compound is in an aqueous solution)
-
Non-halogenated organic waste
-
This segregation prevents unintended chemical reactions and ensures the waste is directed to the appropriate disposal facility.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
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- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-fluoro-2-methoxyisonicotinate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Methyl 5-fluoro-2-methoxyisonicotinate, a substituted pyridine derivative, is one such compound that requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a causal understanding that empowers researchers to make informed safety decisions, thereby fostering a culture of self-validating safety protocols in the laboratory.
Foundational Hazard Assessment: Understanding the Risks
The primary hazards associated with substituted fluorinated pyridines necessitate a multi-faceted PPE strategy. The key risks to mitigate are:
-
Dermal Contact: The compound is expected to cause skin irritation.[1][2] Prolonged or repeated exposure could lead to more severe dermal effects. All personal contact should be avoided.[2]
-
Ocular Exposure: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Ingestion and Inhalation: The compound is classified as harmful if swallowed.[2][4] While the solid may not pose a significant inhalation risk unless it is a fine powder, its vapors or aerosols generated during handling could be harmful if inhaled.[2]
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents the minimum required PPE for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles that meet NIOSH (in the US) or EN 166 (in the EU) standards are mandatory.[3][5] Standard safety glasses do not provide adequate protection against chemical splashes.[6]
-
Enhanced Protection: When there is a heightened risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield should be worn in addition to chemical splash goggles.[5]
Hand Protection
Gloves are the primary barrier against dermal exposure. However, no glove material offers indefinite protection.[6]
-
Glove Selection: Nitrile gloves are generally recommended for handling pyridine-based compounds due to their resistance to this chemical class.[7][8] It is crucial to select gloves of an appropriate thickness; for incidental contact, standard laboratory nitrile gloves may suffice, but they should be changed immediately upon contamination.[9] For tasks with a higher potential for exposure, consider thicker nitrile or butyl rubber gloves.[10]
-
Best Practices: Always inspect gloves for any signs of degradation or punctures before use.[5] Double-gloving can provide an additional layer of protection, especially during extended operations. Hands should be washed thoroughly with soap and water after removing gloves.[11]
Protective Clothing
To prevent contact with skin and personal clothing, appropriate lab attire is essential.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.[6]
-
Additional Protection: For procedures with a high risk of splashes or spills, consider a chemically resistant apron or a full chemical-protective suit.[5]
Respiratory Protection
Respiratory protection is necessary when engineering controls, such as fume hoods, are insufficient to control exposure.
-
Standard Operations: All handling of this compound, especially weighing of the solid or preparation of solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][8]
-
When a Respirator is Required: If work must be performed outside of a fume hood, if ventilation is inadequate, or if dust is generated, a NIOSH-approved respirator is required.[5] The specific type of respirator will depend on the airborne concentration of the contaminant. For dusts, an N-95 or N-100 particle mask may be sufficient, while for vapors, a chemical cartridge-type respirator may be necessary.[11] A proper fit test and user training are mandatory before using any respirator.[11]
PPE Selection and Operational Workflow
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Required if outside a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat | Required if outside a fume hood |
| Running Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Work-up/Purification | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Chemically Resistant Apron over Lab Coat | Required if outside a fume hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemically Resistant Suit/Apron | Air-Purifying Respirator with appropriate cartridges |
The decision-making process for PPE selection can be visualized as a workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

